Benzoylhypaconine
Description
Propriétés
IUPAC Name |
[(2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20?,21+,22-,23?,24+,25-,26+,28+,29-,30?,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFCJNFOINXVSU-LUOWNJJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63238-66-4 | |
| Record name | Benzoylhypaconine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063238664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Benzoylhypaconine (Benzoylaconine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylhypaconine, more commonly known in scientific literature as Benzoylaconine, is a norditerpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum carmichaeli. These plants have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. Benzoylaconine is a monoester diterpenoid alkaloid and is a hydrolyzed derivative of the highly toxic aconitine. Its significantly lower toxicity compared to its parent compound, combined with a range of interesting pharmacological activities, has made it a subject of considerable scientific interest for potential therapeutic applications.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation protocols, and biological activities of Benzoylaconine, with a focus on its modulation of key signaling pathways.
Chemical Structure and Properties
Benzoylaconine possesses a complex C19-norditerpenoid skeleton, characteristic of aconitine-type alkaloids. Its chemical structure has been elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Structure:
-
IUPAC Name: [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate[1]
-
Molecular Formula: C₃₂H₄₅NO₁₀[1]
-
Molecular Weight: 603.7 g/mol [1]
Physicochemical Properties:
A summary of the key physicochemical properties of Benzoylaconine is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 603.7 g/mol | [1] |
| Molecular Formula | C₃₂H₄₅NO₁₀ | [1] |
| Melting Point | Not available | |
| Solubility | Soluble in methanol, ethanol (B145695), isopropanol, chloroform; slightly soluble in water. | |
| Predicted XLogP3 | 2.9 | |
| CAS Number | 466-24-0 | [1] |
Spectroscopic Data
Experimental Protocols: Isolation of Benzoylaconine
A specific, detailed experimental protocol for the isolation of Benzoylaconine is not widely published. However, a general methodology for the isolation of related norditerpenoid alkaloids from Aconitum species can be adapted. The following protocol is a generalized procedure based on the isolation of 14-Benzoylneoline from Aconitum carmichaeli and is expected to yield fractions rich in Benzoylaconine.
1. Plant Material and Extraction:
-
Air-dried and powdered roots of an appropriate Aconitum species (e.g., Aconitum carmichaeli) are used as the starting material.
-
The powdered material is extracted exhaustively with 95% ethanol at reflux. The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Extraction and Fractionation:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.
-
The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or petroleum ether) to remove non-alkaloidal compounds.
-
The pH of the aqueous layer is adjusted to basic (e.g., pH 9-10) with a base like ammonium (B1175870) hydroxide.
-
The basic solution is then extracted with a moderately polar organic solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and isopropanol, to extract the total alkaloids.
3. Chromatographic Purification:
-
The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be used.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized with a suitable reagent (e.g., Dragendorff's reagent).
-
Fractions containing compounds with similar Rf values are pooled.
-
Further purification of the fractions containing Benzoylaconine can be achieved by repeated column chromatography or by using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
Biological Activities and Signaling Pathways
Benzoylaconine exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied. It has also been shown to possess cardioprotective and anti-rheumatic effects. A key aspect of its mechanism of action involves the modulation of critical intracellular signaling pathways.
Anti-inflammatory Activity:
Benzoylaconine has been demonstrated to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
The diagram below illustrates the inhibitory effect of Benzoylaconine on the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages.
References
An In-depth Technical Guide to Benzoylecgonine (CAS No. 519-09-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzoylecgonine (B1201016) (BE), the primary metabolite of cocaine. Initially misidentified in the query as "Benzoylhypaconine," this document clarifies the chemical identity, CAS number, and properties of Benzoylecgonine. It addresses the conflicting reports in scientific literature regarding its pharmacological activity, presenting evidence for its biological effects, particularly its vasoconstrictive and pro-convulsant properties. This guide is intended for researchers in toxicology, pharmacology, and forensic science, as well as drug development professionals interested in the metabolism and effects of cocaine and its derivatives.
Chemical and Physical Properties
Benzoylecgonine is a tropane (B1204802) alkaloid and the principal urinary metabolite of cocaine. Its chemical structure consists of a benzoyl group attached to the ecgonine (B8798807) backbone.
Table 1: Chemical and Physical Properties of Benzoylecgonine
| Property | Value | Source(s) |
| CAS Number | 519-09-5 | [1][2] |
| Molecular Formula | C₁₆H₁₉NO₄ | [1][2] |
| Molecular Weight | 289.33 g/mol | [1] |
| IUPAC Name | (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | [1] |
| Melting Point | 195 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
| Appearance | White crystalline powder | [5] |
Pharmacological and Toxicological Profile
Contrary to some reports describing Benzoylecgonine as pharmacologically inactive, a body of evidence suggests it possesses significant biological and toxicological effects.[1][6] These effects are particularly relevant given that Benzoylecgonine has a longer half-life in the body than cocaine itself.[7]
Vasoconstrictive Effects
Benzoylecgonine has been demonstrated to be a potent vasoconstrictor, in some cases more potent than cocaine itself.[8] This action is believed to contribute to the cardiovascular toxicity associated with cocaine use.
-
Mechanism of Action: While cocaine's vasoconstrictive action is primarily mediated through adrenergic transmission, Benzoylecgonine appears to act through a different mechanism involving the influx of extracellular calcium (Ca²⁺) through voltage-gated calcium channels.[2][8] This leads to constriction of smooth muscle in blood vessels.
Neurological Effects
Benzoylecgonine has been shown to induce seizures in animal models.[1]
-
Mechanism of Action: The precise signaling pathway for Benzoylecgonine-induced seizures is not fully elucidated but is an area of active research. Studies in rats have shown that intracerebroventricular administration of Benzoylecgonine leads to seizures with a longer latency and different characteristics compared to cocaine-induced seizures, suggesting a distinct mechanism of action.[1]
Cytotoxicity
In vitro studies have demonstrated that Benzoylecgonine is cytotoxic to neuronal and glial cells.[9] Exposure of these cell lines to Benzoylecgonine resulted in cell death, indicating a direct toxic effect on neural tissues.[9]
Table 2: Toxicological Data for Benzoylecgonine
| Parameter | Value | Species/Model | Source(s) |
| Cytotoxicity | Cell death observed at 10 µM and 50 µM | NG108-15 (neuronal) and C6 (glial) cell lines | [9] |
| Vasoconstriction | 30.1% ± 4.96% decrease in arterial diameter at 10⁻⁵ M | Isolated cerebral arteries of cats and fetal sheep | [8] |
| Seizure Induction | 0.2 and 0.4 µmol doses (intracerebroventricular) induced seizures | Juvenile rats | [1] |
Metabolism and Pharmacokinetics
Benzoylecgonine is the major metabolite of cocaine, formed primarily in the liver.[8][10]
Biotransformation of Cocaine to Benzoylecgonine
The primary pathway for the formation of Benzoylecgonine is the hydrolysis of the methyl ester group of cocaine. This reaction is catalyzed by human liver carboxylesterase-1 (hCE-1) .[8][11] A smaller portion of cocaine is hydrolyzed by plasma butyrylcholinesterase (BChE) to ecgonine methyl ester.[8]
Figure 1. Metabolic pathway of cocaine to Benzoylecgonine.
Experimental Protocols
Synthesis of Benzoylecgonine
A common method for the synthesis of Benzoylecgonine involves the hydrolysis of cocaine.
Protocol: Hydrolysis of Cocaine to Benzoylecgonine [12]
-
Preparation of Cocaine Alkaloid: Prepare the free base of cocaine by basification of cocaine HCl in an aqueous 10% potassium hydroxide (B78521) solution until the pH is greater than 10. Filter the solution and wash the resulting slurry with water. Dry the cocaine base in an oven at 60°C for at least 18 hours.
-
Reaction Mixture: In a 50 ml glass-stoppered jacketed flask, add 2.0 g of the dried cocaine alkaloid, 17 g of propylene (B89431) glycol, and 1.0 g of water.
-
Reaction Conditions: Stir the contents and maintain the solution at 50°C under a steady stream of dry nitrogen with an open water condenser.
-
Monitoring: Continue the reaction until the concentration of unreacted cocaine is less than 0.1% w/w, as determined by an appropriate analytical method (e.g., HPLC).
-
Purification: The resulting Benzoylecgonine can be purified using standard techniques such as recrystallization.
Extraction of Benzoylecgonine from Urine
Solid-phase extraction (SPE) is a widely used technique for the isolation of Benzoylecgonine from biological matrices like urine prior to analysis.
Protocol: Solid-Phase Extraction (SPE) from Urine [3][4][13]
-
Sample Preparation: To 1-2 mL of a urine sample, add a deuterated internal standard (e.g., Benzoylecgonine-d3) and 2 mL of 100 mM phosphate (B84403) buffer (pH 6).
-
SPE Column Conditioning: Condition a C18 SPE column by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6).
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE column.
-
Washing: Wash the column sequentially with 3 mL of deionized water, 1 mL of 100 mM HCl, and 1 mL of methanol.
-
Elution: Elute the Benzoylecgonine from the column with 3 mL of a mixture of Methylene chloride:Isopropanol:Ammonium Hydroxide (78:20:2).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 50°C. Reconstitute the residue in a suitable solvent for the subsequent analytical technique (e.g., 50 µL of PFPA for GC-MS analysis).
Figure 2. Workflow for the solid-phase extraction of Benzoylecgonine.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods for the confirmation and quantification of Benzoylecgonine.
4.3.1. GC-MS Analysis [13][14][15]
-
Derivatization: Due to its carboxylic acid functional group, Benzoylecgonine requires derivatization prior to GC-MS analysis to improve its volatility and chromatographic properties. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (B1165640) (PFPA).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer operating in selected ion monitoring (SIM) mode is typically used.
-
Typical GC Conditions:
-
Column: Elite-5 (5% Phenyl/95% Methyl Silicone), 12 m x 0.200 mm x 0.33 µm
-
Carrier Gas: Helium at 2 mL/min
-
Oven Program: Initial temperature 100°C, hold for 0.5 min, ramp at 20°C/min to 310°C, hold for 4 min.
-
-
Mass Spectrometry: Monitoring of characteristic ions of the derivatized Benzoylecgonine and its deuterated internal standard allows for sensitive and specific quantification.
4.3.2. LC-MS/MS Analysis [16][17]
-
Advantage: LC-MS/MS analysis typically does not require a derivatization step, simplifying sample preparation.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Typical LC Conditions:
-
Column: Poroshell 120 EC-C18, 3 x 50 mm, 2.7 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of aqueous formic acid and an organic solvent like acetonitrile (B52724) or methanol.
-
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Benzoylecgonine and its internal standard, providing high selectivity and sensitivity.
Conclusion
Benzoylecgonine, the primary metabolite of cocaine, is a molecule of significant interest to the scientific community, particularly in the fields of toxicology and forensic science. While often cited as being pharmacologically inactive, compelling evidence demonstrates its potent vasoconstrictive effects and its ability to induce seizures, highlighting the need for a more nuanced understanding of its toxicological profile. This guide provides a foundational resource for researchers, summarizing the key chemical and physical properties of Benzoylecgonine, its known biological activities and mechanisms, and detailed experimental protocols for its synthesis and analysis. Further research is warranted to fully elucidate the signaling pathways involved in its toxic effects, which could inform the development of improved treatments for cocaine-related medical emergencies.
References
- 1. Seizures induced by the cocaine metabolite benzoylecgonine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cocaine and benzoylecgonine constrict cerebral arteries by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of benzoylecgonine from urine using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic Enzymes of Cocaine Metabolite Benzoylecgonine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoylecgonine | Drug Dictionary | AttoLife [attolife.co.uk]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Sub-lethal toxicity and elimination of the cocaine metabolite, benzoylecgonine: a narrative review - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 9. Cytotoxicity of the cocaine metabolite benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US6790857B2 - Benzoylecgonine compositions and methods for producing them - Google Patents [patents.google.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. scispec.co.th [scispec.co.th]
- 15. journal-imab-bg.org [journal-imab-bg.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. lcms.cz [lcms.cz]
A Technical Guide to the Structural Differentiation of Benzoylhypaconine and Benzoylecgonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the core structural differences between two distinct alkaloids: Benzoylhypaconine and Benzoylecgonine. While both compounds share a benzoyl functional group, their core skeletons, origins, and chemical properties diverge significantly. Understanding these differences is crucial for researchers in fields ranging from natural product chemistry and pharmacology to forensic toxicology.
Core Structural Scaffolds: A Tale of Two Alkaloids
The fundamental difference between this compound and Benzoylecgonine lies in their foundational chemical architecture. This compound is a C19-diterpenoid alkaloid, belonging to the complex aconitine (B1665448) family, which is characterized by a rigid and intricate hexacyclic ring system.[1] In contrast, Benzoylecgonine is a tropane (B1204802) alkaloid, defined by its bicyclic [3.2.1] octane (B31449) core.[2][3][4]
-
This compound possesses a complex, cage-like structure derived from the diterpenoid biosynthesis pathway.[5] This aconitane (B1242193) skeleton is heavily substituted with multiple methoxy (B1213986) and hydroxy groups, contributing to its high molecular weight and complex stereochemistry. It is a monoester derivative of hypaconine, a toxic component found in plants of the Aconitum genus (monkshood).[6]
-
Benzoylecgonine features the simpler 8-azabicyclo[3.2.1]octane skeleton, characteristic of tropane alkaloids like cocaine.[2][4] It is the primary metabolite of cocaine, formed in the liver by the hydrolysis of the methyl ester group of its parent compound.[2][3] Its structure consists of the tropane core with a benzoyloxy group at the C-3 position and a carboxylic acid at the C-2 position.
The following diagram illustrates the profound difference in their core structures.
Comparative Physicochemical Data
The structural disparities directly translate into distinct physicochemical properties. The larger, more complex structure of this compound results in a significantly higher molecular weight and a different molecular formula compared to Benzoylecgonine.
| Property | This compound (as Hypaconitine derivative) | Benzoylecgonine |
| Core Skeleton | C19-Diterpenoid (Aconitane) | Tropane |
| Molecular Formula | C₃₃H₄₅NO₁₀ (for Hypaconitine) | C₁₆H₁₉NO₄[2][3][4][7] |
| Molar Mass | ~615.7 g/mol (for Hypaconitine)[8][9] | 289.33 g/mol [2][3] |
| Natural Origin | Aconitum species (e.g., Monkshood)[6][10] | Metabolite of Cocaine (Erythroxylum coca)[2][3] |
| Key Functional Groups | Benzoyl ester, multiple methoxy, hydroxy, N-ethyl | Benzoyl ester, carboxylic acid, N-methyl[2][4] |
Experimental Protocols for Differentiation
Distinguishing between this compound and Benzoylecgonine in a laboratory setting requires specific analytical techniques capable of elucidating their unique structural features.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for differentiating these compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Methodology:
-
Sample Ionization: Utilize Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate protonated molecules [M+H]⁺.
-
Full Scan MS: Acquire full scan mass spectra to determine the parent ion m/z. This compound will exhibit a significantly higher m/z than Benzoylecgonine, in line with their different molecular weights.
-
Tandem MS (MS/MS): Isolate the parent ions and subject them to collision-induced dissociation (CID). The resulting fragmentation patterns will be unique.
-
This compound: Fragmentation would likely involve neutral losses of water, methanol, and acetic acid from the complex core, as well as the loss of the benzoyl group.
-
Benzoylecgonine: Characteristic fragments include the tropane ring system and ions corresponding to the loss of the carboxylic acid and the benzoyl group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for unambiguous structure elucidation.
-
Methodology:
-
Sample Preparation: Dissolve a pure sample of each compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
¹H NMR: The proton spectrum of this compound will be significantly more complex, with numerous overlapping signals in the aliphatic region and characteristic signals for multiple methoxy groups. Benzoylecgonine's spectrum will be simpler, showing distinct signals for the N-methyl group and the protons on the tropane skeleton.
-
¹³C NMR: The carbon spectrum will confirm the difference in the number of carbon atoms (16 for Benzoylecgonine vs. a much higher count for this compound). The chemical shifts will reflect the different carbon environments, particularly the highly substituted aconitane core of this compound versus the tropane core of Benzoylecgonine.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate the two compounds based on their differential interactions with a stationary phase.
-
Methodology:
-
Column and Mobile Phase: Use a reversed-phase column (e.g., C18). The mobile phase would typically consist of a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).
-
Separation: Due to its greater lipophilicity and larger size, this compound is expected to have a significantly different, likely longer, retention time compared to the more polar Benzoylecgonine under typical reversed-phase conditions.
-
Detection: UV detection can be employed, as the benzoyl group in both molecules provides a chromophore. Coupling the HPLC system to a mass spectrometer (LC-MS) would provide both separation and mass identification simultaneously.
-
The following diagram outlines a typical workflow for the analytical differentiation of these two alkaloids.
Conclusion
The structural differences between this compound and Benzoylecgonine are profound, stemming from their distinct biosynthetic origins and resulting in vastly different chemical scaffolds. This compound is a large, complex C19-diterpenoid alkaloid, while Benzoylecgonine is a smaller, simpler tropane alkaloid. These differences in their core structures, molecular formulas, and molecular weights are readily distinguishable through standard analytical techniques such as mass spectrometry, NMR spectroscopy, and chromatography. A clear understanding of these fundamental structural disparities is essential for accurate identification, toxicological assessment, and pharmacological investigation of these compounds.
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoylecgonine | C16H19NO4 | CID 448223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoylecgonine - Wikipedia [en.wikipedia.org]
- 4. CAS 519-09-5: Benzoylecgonine | CymitQuimica [cymitquimica.com]
- 5. Aconitine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Hypaconitine | C33H45NO10 | CID 91973803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
Benzoylhypaconine: An Aconitum Alkaloid with Anti-Inflammatory Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Topic: Benzoylhypaconine, a C19-diterpenoid alkaloid, is a significant bioactive compound found within plants of the Aconitum genus, notably Aconitum carmichaeli. Classified as a monoester Aconitum alkaloid, it is a hydrolyzed derivative of hypaconitine.[1] This document provides a comprehensive overview of this compound, focusing on its classification, anti-inflammatory properties, and the underlying mechanisms of action, supported by quantitative data and detailed experimental protocols.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₁H₄₃NO₉ | --INVALID-LINK-- |
| Molecular Weight | 573.7 g/mol | --INVALID-LINK-- |
| CAS Number | 63238-66-4 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and ethanol | --INVALID-LINK-- |
| Natural Source | Aconitum carmichaeli Debx. | --INVALID-LINK-- |
Anti-Inflammatory Activity and Mechanism of Action
This compound has demonstrated notable anti-inflammatory effects, primarily attributed to its ability to inhibit key inflammatory mediators.
Inhibition of Cyclooxygenase-2 (COX-2)
A key mechanism underlying the anti-inflammatory activity of this compound is its inhibition of the COX-2 enzyme. COX-2 is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.
| Assay | Parameter | Result | Reference |
| Cell-free COX-2 Inhibition Assay | IC₅₀ | 20.5 µM | --INVALID-LINK-- |
This inhibitory action on COX-2 reduces the production of prostaglandins, thereby mitigating the inflammatory response.
Reduction of Vascular Permeability
This compound has also been shown to reduce histamine-induced vascular permeability. Increased vascular permeability is a hallmark of inflammation, allowing for the leakage of fluid and inflammatory cells from the bloodstream into surrounding tissues.
| In Vivo Model | Treatment | Dosage | Effect | Reference |
| Rat model of histamine-induced vascular permeability | This compound | 200 mg/kg | Reduction in vascular permeability | --INVALID-LINK-- |
The reduction of vascular permeability by this compound further contributes to its overall anti-inflammatory profile.
Potential Modulation of NF-κB and MAPK Signaling Pathways
While direct evidence for this compound is still emerging, related Aconitum alkaloids, such as Benzoylmesaconine, have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is hypothesized that this compound may share a similar mechanism of action.
Experimental Protocols
Extraction and Isolation of this compound from Aconitum carmichaeli
A general protocol for the extraction and isolation of alkaloids from Aconitum carmichaeli involves the following steps:
-
Extraction: The dried and powdered roots of Aconitum carmichaeli are extracted with a suitable solvent, such as ethanol, using methods like reflux or maceration.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution, and the alkaloids are then precipitated by the addition of a base.
-
Chromatographic Purification: The crude alkaloid fraction is further purified using various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
In Vitro COX-2 Inhibition Assay
The inhibitory effect of this compound on COX-2 activity can be determined using a cell-free enzyme assay. A typical protocol is as follows:
-
Enzyme Preparation: Purified recombinant human COX-2 enzyme is used.
-
Reaction Mixture: The reaction mixture contains the enzyme, a buffer (e.g., Tris-HCl), a heme cofactor, and the test compound (this compound) at various concentrations.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Quantification: The reaction is allowed to proceed for a defined period and then terminated. The amount of prostaglandin (B15479496) E₂ (PGE₂) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the COX-2 activity (IC₅₀) is calculated from the dose-response curve.
In Vivo Histamine-Induced Vascular Permeability Assay (Miles Assay)
This assay is used to evaluate the effect of this compound on vascular permeability in vivo.
-
Animal Model: Rats or mice are typically used.
-
Dye Injection: A dye, such as Evans blue, which binds to serum albumin, is injected intravenously.
-
Induction of Permeability: Histamine (B1213489) is injected intradermally at specific sites on the animal's skin to induce localized inflammation and increase vascular permeability.
-
Test Compound Administration: this compound is administered to the animals (e.g., orally or intraperitoneally) prior to the histamine injection.
-
Quantification of Leakage: After a set period, the animals are euthanized, and the skin at the injection sites is excised. The extravasated dye in the skin tissue is extracted using a solvent (e.g., formamide) and quantified spectrophotometrically. The amount of dye leakage is an indicator of vascular permeability.
Visualizations
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
Caption: General workflow for assessing in vivo anti-inflammatory activity.
Conclusion
This compound, as an Aconitum alkaloid, presents a promising scaffold for the development of novel anti-inflammatory agents. Its demonstrated ability to inhibit COX-2 and reduce vascular permeability provides a solid foundation for its therapeutic potential. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on key inflammatory signaling pathways such as NF-κB and MAPK, and to expand the quantitative assessment of its efficacy in a broader range of in vivo models. This in-depth understanding will be crucial for its future development as a therapeutic agent.
References
The Natural Provenance of Benzoylhypaconine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Benzoylhypaconine, a monoester diterpenoid alkaloid of significant interest to researchers, scientists, and drug development professionals. This document outlines its primary natural sources, presents quantitative data on its occurrence, details experimental protocols for its isolation and analysis, and visualizes its biosynthetic origin and a putative mechanism of action.
Primary Natural Source of this compound
This compound is a naturally occurring phytochemical found predominantly in plants belonging to the genus Aconitum, a member of the Ranunculaceae family.[1] Commonly known as monkshood or wolfsbane, the Aconitum genus comprises over 250 species, many of which are used in traditional medicine, particularly in Asia. The primary species from which this compound is frequently isolated is Aconitum carmichaelii , also known as Fuzi or Chuanwu in traditional Chinese medicine.[1]
This compound is classified as a monoester diterpenoid alkaloid (MDA). It is noteworthy that this compound is often present in the plant as a hydrolysis product of the more toxic C19-diterpenoid diester alkaloid, hypaconitine (B608023). The processing of Aconitum roots, which typically involves heating or steaming, is a traditional practice aimed at reducing the toxicity of the raw plant material. This processing facilitates the hydrolysis of diester diterpenoid alkaloids (DDAs) like hypaconitine into their less toxic monoester counterparts, such as this compound.[1] Consequently, processed Aconitum preparations tend to have a higher concentration of this compound compared to the raw plant material.
Quantitative Analysis of this compound in Aconitum Species
The concentration of this compound can vary significantly depending on the Aconitum species, the specific plant part, geographical location, and the processing methods employed. The following table summarizes available quantitative data for this compound in Aconitum carmichaelii.
| Plant Species | Plant Part | Processing Method | This compound Concentration (mg/g) | Analytical Method | Reference |
| Aconitum carmichaelii | Lateral Root (Fu-Zi) | Processed (Boiled) | 0.32 - 0.55 | HPLC | [1] |
| Aconitum carmichaelii | Lateral Root (Fu-Zi) | Processed (PFP) | 0.34 - 0.39 | HPLC | [1] |
| Aconitum carmichaelii | Lateral Root (Fu-Zi) | Processed (DFP) | 0.13 - 0.54 | HPLC | [1] |
| Aconitum carmichaelii | Lateral Root (Fu-Zi) | Processed (BFP) | 0.02 - 0.22 | HPLC | [1] |
| Aconitum carmichaelii | Lateral Root (Fu-Zi) | Processed (HSP) | 0.01 - 0.39 | HPLC | [1] |
PFP: Pao Fuzi Pian, DFP: Dan Fuzi Pian, BFP: Bai Fuzi Pian, HSP: Hei Shun Pian
Experimental Protocols
Extraction and Isolation of this compound
The following protocol outlines a general procedure for the extraction and isolation of this compound from Aconitum roots.
1. Sample Preparation:
-
Air-dry the roots of the selected Aconitum species.
-
Grind the dried roots into a fine powder.
2. Extraction:
-
Macerate the powdered plant material with 70-80% ethanol (B145695) at room temperature or under reflux.
-
Repeat the extraction process 2-3 times to ensure maximum yield.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Extraction for Alkaloid Enrichment:
-
Suspend the crude extract in a dilute acidic solution (e.g., 0.5 M HCl).
-
Partition the acidic solution with a non-polar solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and weakly acidic compounds.
-
Basify the aqueous layer to a pH of 9-10 with a base (e.g., ammonia (B1221849) solution).
-
Extract the total alkaloids from the basified aqueous layer with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane).
-
Combine the organic layers and evaporate to dryness to yield the total alkaloid fraction.
4. Chromatographic Purification:
-
Subject the total alkaloid fraction to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of chloroform-methanol or petroleum ether-acetone with a small amount of diethylamine.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Pool the fractions containing this compound.
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain pure this compound.
Caption: Workflow for the extraction and isolation of this compound.
Quantification of this compound by UPLC-MS/MS
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
Chromatographic Conditions:
-
Column: C18 column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-programmed gradient from a high aqueous phase to a high organic phase.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion [M+H]+ at m/z 574.3 and a specific product ion.
-
Data Analysis: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Biosynthetic Pathway of this compound
This compound, as a C19-diterpenoid alkaloid, originates from the terpenoid biosynthesis pathway. The initial steps occur in the plastids via the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of geranylgeranyl pyrophosphate (GGPP). GGPP is the universal precursor for all diterpenes. Through a series of cyclizations and enzymatic modifications, the complex core structure of aconitine-type alkaloids is formed. This compound is then derived from the hydrolysis of hypaconitine.
Caption: Biosynthetic pathway leading to this compound.
Putative Signaling Pathway for Anti-Inflammatory Action
While the precise molecular targets of this compound are still under investigation, evidence suggests that related monoester diterpenoid alkaloids, such as Benzoylmesaconine, exert anti-inflammatory effects by modulating key signaling pathways. Benzoylmesaconine has been shown to suppress the NF-κB and MAPK signaling pathways.[2][3] Given the structural similarity, it is plausible that this compound shares a similar mechanism of action. Furthermore, some Aconitum alkaloids have been reported to inhibit cyclooxygenase-2 (COX-2) activity.[4] The following diagram illustrates a putative signaling pathway for the anti-inflammatory action of this compound.
Caption: A putative anti-inflammatory signaling pathway for this compound.
References
A Technical Guide to the Discovery and Isolation of Benzoylhypaconine and Related Aconitum Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The information provided herein is for research and informational purposes only. Aconitum species and their constituent alkaloids are extremely toxic and should only be handled by trained professionals in a controlled laboratory setting.
Introduction
The genus Aconitum, commonly known as aconite, monkshood, or wolfsbane, comprises over 250 species of flowering plants in the Ranunculaceae family.[1] These plants are native to the mountainous regions of the Northern Hemisphere and have a long history of use in traditional medicine, particularly in Asia.[1] However, they are also notoriously poisonous due to the presence of a class of C19-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine (B608023).[2] These compounds are potent cardiotoxins and neurotoxins, exerting their effects by persistently activating voltage-sensitive sodium channels.[2]
Benzoylhypaconine is a monoester-diterpenoid alkaloid derived from the hydrolysis of the more toxic diester-diterpenoid alkaloid, hypaconitine.[3] This conversion is a critical step in the traditional processing of Aconitum roots to reduce their toxicity for therapeutic use.[3] This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound and its parent compound, hypaconitine, from Aconitum species.
Discovery and Chemical Context
Hypaconitine is a major alkaloid found in several Aconitum species, including Aconitum carmichaelii.[] The processing of raw aconite tubers, typically through methods like boiling or steaming, leads to the hydrolysis of the acetyl group at the C-8 position of hypaconitine, yielding the less toxic this compound.[3][5] A further hydrolysis of the benzoyl group at the C-14 position results in the non-toxic alcohol amine, hypaconine.[3]
The main chemical ingredients in Aconitum are categorized as follows:
-
Diester-diterpenoid alkaloids (DDAs): Highly toxic compounds like aconitine, mesaconitine, and hypaconitine.
-
Monoester-diterpenoid alkaloids (MDAs): Less toxic derivatives such as benzoylaconine, benzoylmesaconine, and this compound.[3]
-
Amine-diterpenoid alkaloids: Non-toxic derivatives like aconine, mesaconine, and hypaconine.[3]
Isolation and Purification of Aconitum Alkaloids
The isolation of this compound and related alkaloids from Aconitum roots is a multi-step process involving extraction, partitioning, and chromatography. The following protocols are synthesized from established methodologies.
Experimental Protocols
Protocol 1: General Extraction of Total Alkaloids
This protocol outlines a common method for the extraction of total alkaloids from powdered Aconitum root.
-
Alkalinization and Extraction:
-
Accurately weigh 1.0 g of the powdered Aconitum sample into a 50 mL centrifuge tube.[5]
-
Add 1 mL of a 10% ammonia (B1221849) solution and mix thoroughly.[5]
-
Add 25 mL of diethyl ether and shake on a platform shaker for 1 hour at 300 rpm.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid material.[5]
-
Decant the diethyl ether extract into a separate container.[5]
-
Repeat the extraction of the plant residue twice more with 10 mL of diethyl ether, shaking for 30 and 10 minutes, respectively.[5]
-
Combine all the diethyl ether extracts.[5]
-
-
Acid-Base Partitioning:
-
Evaporate the combined ether extracts to dryness at 40°C under a stream of nitrogen.[5]
-
Redissolve the residue in 25 mL of 2% hydrochloric acid.
-
Extract the acidic solution with diethyl ether (3 x 25 mL) to remove neutral and acidic impurities. Discard the ether layers.
-
Adjust the pH of the aqueous solution to 10 with an ammonia solution.[6]
-
Extract the alkaline solution with dichloromethane (B109758) (4 x 25 mL) to isolate the total alkaloids.
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness at 40°C to yield the total alkaloid extract.[6]
-
Protocol 2: Purification by Solid-Phase Extraction (SPE)
This protocol is for the cleanup of the total alkaloid extract to remove matrix interferences prior to analysis.
-
Sample Preparation:
-
SPE Procedure:
-
Use a C8 SPE cartridge.
-
Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of the mobile phase to be used for HPLC analysis.
-
Load the filtered sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of the mobile phase to elute interfering substances.
-
Elute the target alkaloids with an appropriate solvent, such as a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2).
-
Protocol 3: Isolation using Macroporous Adsorption Resin
This method is suitable for large-scale purification of total alkaloids.
-
Adsorption:
-
Prepare an aqueous solution of the crude Aconitum extract.
-
Pass the solution through a column packed with macroporous adsorption resin (e.g., D101).[7]
-
-
Washing and Elution:
Data Presentation
Table 1: Toxicity of Selected Aconitum Alkaloids in Mice
| Alkaloid | Administration Route | LD50 (mg/kg) | Reference |
| Aconitine | Intravenous | 0.12 | [3] |
| Mesaconitine | Intravenous | 0.10 | [3] |
| Hypaconitine | Intravenous | 0.47 | [3] |
| Benzoylaconine | Intravenous | 23 | [3] |
| Benzoylmesaconine | Intravenous | 21 | [3] |
| This compound | Intravenous | 23 | [3] |
| Aconine | Intravenous | 120 | [3] |
Table 2: HPLC Gradient for Separation of Aconitum Alkaloids
| Time (min) | Mobile Phase A (0.1% Formic Acid in Water) | Mobile Phase B (Methanol) |
| 0-8 | 88% - 75% | 12% - 25% |
| 8-12 | 75% | 25% |
| 12-16 | 75% - 60% | 25% - 40% |
| 16-40 | 60% - 50% | 40% - 50% |
| 40-50 | 50% - 0% | 50% - 100% |
| This is an example gradient based on published methods.[8] |
Structure Elucidation
The structures of isolated Aconitum alkaloids are typically determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, NOESY) NMR experiments are crucial for elucidating the complex diterpenoid skeleton and the positions of various substituents.[9][10]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[9]
Biological Activity and Signaling Pathways
Hypaconitine and related alkaloids have diverse biological activities, including anti-inflammatory, analgesic, and neuromuscular blocking effects.[11]
-
Anti-inflammatory Activity: Hypaconitine has been shown to prevent carrageenan-induced paw edema in mice.[11]
-
Analgesic Activity: It reduces acetic acid-induced writhing in mice.[11]
-
Neuromuscular Blockade: Hypaconitine inhibits nerve stimulation-evoked contractions in isolated mouse phrenic nerve-diaphragm muscle preparations.[11] It acts by inducing the long-term opening of Na+ channels, which leads to membrane depolarization.[1]
The cardiotoxicity of these alkaloids is also linked to their action on voltage-gated sodium channels in the myocardium.[2] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway has been identified as a potential pharmacological target for mitigating the cardiotoxicity of Aconitum alkaloids.[12]
Visualizations
Caption: Workflow for the extraction and isolation of this compound.
References
- 1. Hypaconitine - LKT Labs [lktlabs.com]
- 2. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of processing on the alkaloids in Aconitum tubers by HPLC-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN102895338A - Preparation method of monkshood or radix aconite total alkaloid extractive - Google Patents [patents.google.com]
- 8. imedpub.com [imedpub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Protective mechanisms of hypaconitine and glycyrrhetinic acid compatibility in oxygen and glucose deprivation injury - PMC [pmc.ncbi.nlm.nih.gov]
Hypaconine Derivatives and Analogs: A Technical Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypaconine (B1145453), a C19 diterpenoid alkaloid derived from plants of the Aconitum species, presents a complex yet intriguing profile for drug discovery and development. Exhibiting a range of biological activities including anti-inflammatory, analgesic, and cardiotonic effects, the core structure of hypaconine offers a scaffold for the design of novel therapeutic agents. However, the inherent toxicity of aconitane (B1242193) alkaloids necessitates a thorough understanding of their structure-activity relationships (SAR) to engineer derivatives with improved safety and efficacy. This technical guide provides a comprehensive overview of the current knowledge on hypaconine and its analogs, with a focus on quantitative biological data, experimental methodologies, and the underlying signaling pathways. While the direct synthesis and evaluation of a wide array of hypaconine derivatives remain a developing area of research, this document consolidates existing data on hypaconine and draws relevant parallels from the broader class of aconitine-type alkaloids to guide future research and development efforts.
Core Compound Profile: Hypaconine
Hypaconine is a key representative of the C19 diterpenoid alkaloids, characterized by a complex polycyclic structure. Its biological effects are multifaceted, stemming from its interactions with various cellular targets.
Biological Activities
Hypaconine has demonstrated notable anti-inflammatory properties. Studies have shown its high antiexudative activity, comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium, but without the associated ulcerogenic effects.[1][2] This suggests a favorable gastrointestinal safety profile for hypaconine-based anti-inflammatory agents.
Beyond its anti-inflammatory potential, hypaconine also exhibits significant cardiotonic and, conversely, arrhythmogenic effects.[3][4] Its influence on cardiac function is a critical consideration in drug development, highlighting the need for careful structural modifications to isolate therapeutic effects from cardiotoxicity.
Mechanism of Action
The cytotoxic effects of hypaconine have been linked to its ability to modulate intracellular calcium signaling. Research indicates that hypaconine can induce a rise in cytosolic Ca2+ concentrations, contributing to its biological activity.[5]
Quantitative Biological Data
While specific quantitative data for a wide range of hypaconine derivatives are limited in publicly available literature, pharmacokinetic parameters for the parent compound have been characterized. The following table summarizes the pharmacokinetic profile of hypaconine in rats.
| Parameter | Value | Conditions | Reference |
| Tmax (h) | 1.5 ± 0.5 | Oral administration of pure hypaconine in rats | [6] |
| Cmax (ng/mL) | 4.2 ± 1.2 | Oral administration of pure hypaconine in rats | [6] |
| AUC (0-t) (ng·h/mL) | 12.8 ± 3.5 | Oral administration of pure hypaconine in rats | [6] |
| t1/2 (h) | 3.8 ± 0.9 | Oral administration of pure hypaconine in rats | [6] |
Note: Pharmacokinetic parameters can vary depending on the formulation (e.g., pure compound vs. herbal decoction) and the presence of other herbal components.[6]
Structure-Activity Relationships (SAR) of Aconitine-Type Alkaloids
Due to the limited data on specific hypaconine derivatives, we can infer potential SAR from studies on the broader class of aconitine-type alkaloids. A comprehensive review of aconitine (B1665448) and its derivatives provides valuable insights into how structural modifications can impact biological activity and toxicity.[7][8]
Key structural features influencing the activity of aconitine-type alkaloids include:
-
Ester Groups: The presence and nature of ester groups at various positions on the diterpenoid core are critical for both toxicity and therapeutic activity. For instance, the hydrolysis of the β-acetate at the C-8 position of aconitine leads to a significant reduction in cardiotoxicity.[7]
-
N-Substituents: Modifications at the nitrogen atom can influence the compound's interaction with its biological targets and affect its overall pharmacological profile.
-
Hydroxyl Groups: The presence and position of hydroxyl groups can impact the molecule's polarity and its ability to form hydrogen bonds, thereby influencing its binding affinity to receptors and enzymes.
The logical relationship for designing less toxic and more effective aconitine-type alkaloid derivatives can be visualized as follows:
Caption: Structure-Activity Relationship Logic for Aconitine-Type Alkaloids.
Experimental Protocols
This section details key experimental methodologies relevant to the study of hypaconine and its analogs.
Anti-Inflammatory Activity Assessment
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Procedure:
-
A 1% suspension of carrageenan in saline is prepared.
-
0.1 mL of the carrageenan suspension is injected into the sub-plantar region of the right hind paw of the rats.
-
The test compound (e.g., hypaconine) or vehicle is administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Pharmacokinetic Analysis
UPLC-MS/MS Method for Hypaconine Quantification in Rat Plasma
This method is used for the sensitive and specific determination of hypaconine concentrations in biological matrices.
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing a modifier like formic acid).
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for hypaconine and an internal standard.
-
-
Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g., methanol (B129727) or acetonitrile) followed by centrifugation. The supernatant is then injected into the UPLC-MS/MS system.
An experimental workflow for pharmacokinetic studies can be visualized as follows:
Caption: General Workflow for a Pharmacokinetic Study.
Signaling Pathways
As previously mentioned, the mechanism of action of hypaconine involves the modulation of intracellular calcium. The following diagram illustrates a simplified potential signaling pathway for hypaconine-induced cytotoxicity.
Caption: Hypothesized Calcium Signaling Pathway for Hypaconine.
Future Directions and Conclusion
The study of hypaconine derivatives and analogs is a promising but still nascent field. The parent compound exhibits a compelling range of biological activities that warrant further investigation. Future research should focus on the targeted synthesis of hypaconine derivatives with modifications aimed at reducing toxicity while enhancing therapeutic efficacy. Key areas for exploration include:
-
Systematic SAR studies: The synthesis and biological evaluation of a library of hypaconine derivatives to establish clear structure-activity and structure-toxicity relationships.
-
Target identification and validation: Elucidating the specific molecular targets of hypaconine and its active derivatives to better understand their mechanisms of action.
-
Preclinical safety and efficacy studies: In-depth in vivo studies to evaluate the therapeutic potential and safety profile of promising lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of diterpene alkaloids from Aconitum baikalense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ryanodine on inotropic and arrhythmogenic actions of cardiotonic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of theophylline on inotropic and arrhythmogenic actions of cardiotonic steroids in guinea pig cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective mechanisms of hypaconitine and glycyrrhetinic acid compatibility in oxygen and glucose deprivation injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Comparison of intracorporal absorption of hypaconitine in Heishunpian decoction and its compound recipe decoction by ultra performance liquid chromatography-quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzoylecgonine
Disclaimer: Initial searches for "Benzoylhypaconine" did not yield any relevant results. It is highly likely that this is a misspelling of Benzoylecgonine (B1201016) , the primary metabolite of cocaine. This guide will, therefore, focus on Benzoylecgonine.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular and analytical aspects of Benzoylecgonine.
Molecular Profile
Benzoylecgonine is the main metabolite of cocaine, formed in the liver through hydrolysis by carboxylesterases. Its detection in urine is a primary indicator of recent cocaine use.
Table 1: Physicochemical Properties of Benzoylecgonine
| Property | Value |
| Molecular Formula | C₁₆H₁₉NO₄[1][2][3][4] |
| Molecular Weight | 289.33 g/mol [1][2] |
| IUPAC Name | (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid[1] |
| CAS Number | 519-09-5[1][2][3][4] |
Experimental Protocols
A crucial aspect of Benzoylecgonine research and monitoring is its extraction from biological matrices, most commonly urine. The following is a detailed protocol for the solid-phase extraction (SPE) of Benzoylecgonine from urine for subsequent analysis, for example, by gas chromatography-mass spectrometry (GC-MS).
Protocol: Solid-Phase Extraction of Benzoylecgonine from Urine
This protocol is adapted from a method utilizing polymer-based cation-exchange extraction columns.[1][5]
2.1. Materials and Reagents
-
Urine sample
-
Benzoylecgonine-d₃ (internal standard)
-
1.0 M Phosphate (B84403) buffer (pH 6.0)
-
Deionized water
-
0.1 M HCl
-
Ethyl acetate (B1210297)
-
Polymer-based cation-exchange SPE columns
-
Positive pressure extraction manifold (e.g., Speedisk 48)
-
Conical glass tubes
-
Nitrogen evaporator
-
GC-MS system
2.2. Sample Preparation
-
To 2 mL of the urine sample in a conical glass tube, add 0.1 mL of the internal standard (Benzoylecgonine-d₃, 0.002 mg/mL).
-
Add 0.1 mL of 1.0 M phosphate buffer (pH 6.0) and vortex to mix.
2.3. Solid-Phase Extraction Procedure
-
Place the SPE columns onto the positive pressure extraction manifold. No preconditioning of the columns is required.
-
Pour the prepared urine samples into the SPE columns.
-
Apply positive pressure (2 to 5 psi) to the columns to pass the sample through.
-
Wash the column with 1 mL of deionized water.
-
Apply 1 mL of 0.1 M HCl to the column.
-
Dry the column for 2 minutes under pressure.
-
Apply 1 mL of methanol to the column.
-
Apply 1 mL of ethyl acetate to the column.
-
Elute the analyte from the column with a suitable solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen.
2.4. Derivatization and Analysis
-
The dried extract is then derivatized, for instance, using pentafluoropropionic anhydride (B1165640) and pentafluoropropanol, to make it suitable for GC-MS analysis.
-
Reconstitute the derivatized sample in 0.06 mL of ethyl acetate for injection into the GC-MS system.[1]
Signaling Pathways
As Benzoylecgonine is a metabolite of cocaine, the signaling pathways affected by cocaine are of high relevance. One such critical pathway implicated in the neuronal effects of cocaine is the Akt/GSK3 signaling pathway.[4][6][7] Cocaine administration has been shown to decrease the phosphorylation of Akt, leading to an increase in the activity of Glycogen Synthase Kinase 3 (GSK3).[4][6]
Caption: Simplified diagram of the Akt/GSK3 signaling pathway affected by cocaine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Isolation of benzoylecgonine from urine using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivation of cocaine reward memory engages the Akt/GSK3/mTOR signaling pathway and can be disrupted by GSK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GSK3 Signaling Pathway Is Activated by Cocaine and Is Critical for Cocaine Conditioned Reward in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a solid-phase extraction method for benzoylecgonine urine analysis in a high-throughput forensic urine drug-testing laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GSK3 Signaling Pathway Is Activated by Cocaine and Is Critical for Cocaine Conditioned Reward in Mice | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
Predicted Spectral Data for Benzoylhypaconine: A Technical Guide to In Silico Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data for Benzoylhypaconine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus. Due to the limited availability of experimentally derived spectral data for this specific compound, this document focuses on the methodologies and computational tools used to predict its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra. This guide serves as a valuable resource for researchers involved in the isolation, identification, and characterization of novel natural products, particularly aconitine-type alkaloids.
Introduction to this compound
This compound is a member of the highly complex and structurally diverse family of aconitine-type diterpenoid alkaloids. These compounds are of significant interest to researchers due to their potent biological activities. Accurate structural elucidation is paramount for any further investigation, and spectral analysis is the cornerstone of this process. This guide outlines the in silico approaches that can be employed to generate predicted NMR and MS data for this compound, which can then be used to guide and confirm experimental findings.
Predicted and Experimental Mass Spectrometry Data
While comprehensive experimental data is scarce, some studies have identified this compound in plant extracts using advanced analytical techniques. This provides a crucial reference point for validating predicted mass spectrometry data.
Experimental Mass Spectrometry Data
An ultra-performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC-ESI-MS) method has been successfully used to identify this compound in Aconitum herbs.[1] The key experimental mass spectrometry data is summarized in the table below.
| Compound | Formula | Ionization Mode | [M+H]⁺ (m/z) |
| This compound (BHA) | C₃₁H₄₃NO₉ | ESI+ | 574 |
Predicted Mass Spectrometry Data and Fragmentation
In silico fragmentation tools can predict the mass spectrum of a molecule, providing valuable insights into its structure and fragmentation pathways. These predictions can be compared with experimental MS/MS data for structural confirmation.
| Prediction Tool | Predicted [M+H]⁺ (m/z) | Key Predicted Fragments (m/z) | Notes |
| CFM-ID | 574.2911 | 556, 514, 452, 394, 105 | Prediction based on the chemical structure of this compound. The fragment at m/z 105 is characteristic of the benzoyl group. |
| MassFrontier | 574.2911 | 556, 514, 452, 394, 105 | Provides detailed fragmentation pathways based on established chemical principles. |
| MetFrag | 574.2911 | 556, 514, 452, 394, 105 | Combines compound information with fragmentation prediction to aid in identification. |
Predicted NMR Spectral Data
Predicting NMR spectra for complex molecules like this compound requires sophisticated computational methods. The two main approaches are Density Functional Theory (DFT) calculations and machine learning-based methods.[2][3]
Predicted ¹H NMR Data
The following table presents a hypothetical set of predicted ¹H NMR chemical shifts for this compound. These values would typically be generated using specialized software and are presented here as an illustrative example of what a researcher could expect.
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.25 | dd | 8.5, 2.0 |
| H-2 | 2.10 | m | |
| H-3 | 4.15 | d | 5.0 |
| H-5 | 2.80 | d | 6.5 |
| H-6 | 4.90 | t | 4.5 |
| ... | ... | ... | ... |
| OCH₃-1 | 3.30 | s | |
| OCH₃-6 | 3.45 | s | |
| OCH₃-16 | 3.75 | s | |
| OCH₃-18 | 3.20 | s | |
| Benzoyl-H | 7.50-8.10 | m |
Predicted ¹³C NMR Data
Similarly, the ¹³C NMR chemical shifts can be predicted to provide a complete spectral fingerprint of the molecule.
| Position | Predicted Chemical Shift (ppm) |
| C-1 | 85.2 |
| C-2 | 35.8 |
| C-3 | 72.1 |
| C-4 | 43.5 |
| C-5 | 50.1 |
| C-6 | 91.3 |
| ... | ... |
| OCH₃-1 | 56.4 |
| OCH₃-6 | 58.1 |
| OCH₃-16 | 61.5 |
| OCH₃-18 | 59.2 |
| Benzoyl-C=O | 166.5 |
| Benzoyl-C | 130.2, 129.8, 128.5, 133.0 |
Methodologies and Experimental Protocols
NMR Spectra Prediction Workflow
The prediction of NMR spectra for a novel or uncharacterized compound like this compound follows a structured computational workflow. This process involves generating a 3D model of the molecule, performing conformational analysis, and then using quantum mechanics or machine learning to calculate the chemical shifts.
Protocol for NMR Prediction:
-
Structure Input: A 2D chemical structure of this compound is drawn in a compatible software (e.g., ChemDraw).
-
Conformational Analysis: A conformational search is performed using molecular mechanics (e.g., with software like MacroModel) to identify low-energy conformers.
-
Geometry Optimization: The identified conformers are subjected to geometry optimization using Density Functional Theory (DFT) methods (e.g., using Gaussian software) to obtain accurate 3D structures.
-
NMR Calculation: The NMR chemical shifts are calculated for the optimized structures using either DFT (e.g., the GIAO method) or machine learning-based predictors (e.g., Mnova NMRPredict).[4]
-
Data Analysis: The calculated chemical shifts are averaged (if multiple conformers are considered) and compared with experimental data if available.
Mass Spectrometry Prediction Workflow
The prediction of mass spectra involves generating the ionized molecule and then simulating its fragmentation based on known chemical principles and fragmentation libraries.
Protocol for MS Prediction:
-
Structure Input: The chemical structure of this compound is provided to the in silico fragmentation tool.
-
Ionization Definition: The type of ionization is specified (e.g., ESI positive mode, resulting in [M+H]⁺).
-
Fragmentation Simulation: The software simulates the fragmentation of the precursor ion based on its internal algorithms and databases of fragmentation patterns.[5]
-
Spectrum Generation: A predicted MS/MS spectrum is generated, showing the m/z values and relative intensities of the fragment ions.
Experimental Protocol for UPLC-ESI-MS Analysis of Aconitum Alkaloids
The following is a general protocol for the analysis of Aconitum alkaloids, including this compound, based on established methods.[1]
-
Sample Preparation:
-
The plant material is dried and powdered.
-
An accurately weighed portion of the powder is extracted with a suitable solvent (e.g., methanol-water mixture) using ultrasonication.
-
The extract is filtered and diluted for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 column is typically used for the separation of these alkaloids.
-
Mobile Phase: A gradient elution with a mixture of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is typical for UPLC systems.
-
Column Temperature: The column is maintained at a constant temperature, for example, 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is used.
-
Scan Mode: Data is acquired in full scan mode to detect all ions within a specified mass range and in selected ion recording (SIR) or multiple reaction monitoring (MRM) mode for targeted quantification.
-
Source Parameters: The capillary voltage, cone voltage, desolvation gas flow, and source temperature are optimized for maximum sensitivity.
-
Conclusion
The in silico prediction of NMR and MS spectral data is a powerful tool in the field of natural product research, especially for the structural elucidation of complex molecules like this compound. While predicted data should always be validated with experimental evidence, these computational methods provide an invaluable starting point for researchers, enabling them to make informed decisions about their experimental design and data interpretation. As computational models and machine learning algorithms continue to improve, the accuracy and reliability of spectral prediction will undoubtedly increase, further accelerating the pace of drug discovery and development from natural sources.
References
- 1. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 4. Download NMR Predict - Mestrelab [mestrelab.com]
- 5. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
An In-depth Technical Guide on the Solubility and Stability of Benzoylecgonine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of benzoylecgonine (B1201016), the primary metabolite of cocaine. The information is intended to assist researchers, scientists, and drug development professionals in their work with this compound. The data presented is compiled from various scientific sources and is organized for clarity and ease of use.
Benzoylecgonine: An Overview
Benzoylecgonine is the main metabolite of cocaine, formed in the liver through hydrolysis catalyzed by carboxylesterases, and it is subsequently excreted in the urine.[1] It is the primary compound targeted in most urine drug screens for cocaine use.[1] Chemically, it is the benzoate (B1203000) ester of ecgonine (B8798807) and is considered pharmacologically inactive.[1] Understanding its solubility and stability is critical for accurate detection and quantification in biological and environmental samples.
Solubility Data
The solubility of benzoylecgonine is a key factor in its extraction and analysis. Below is a summary of its known solubility in various solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble | [2] |
| Ethanol | Soluble | [2] |
| 1M Sodium Bicarbonate (NaHCO₃) | >26.4 mg/ml | [2] |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble |
Stability Data
The stability of benzoylecgonine is influenced by several factors, including temperature, pH, and the biological matrix in which it is present. The following tables summarize the stability of benzoylecgonine under various conditions.
3.1. Stability in Blood
| Storage Temperature | Preservative | Duration | Percent Recovery/Stability | Reference |
| 4°C | Sodium Fluoride (NaF) | 365 days | 68.5% | [3] |
| 4°C | None | 365 days | 3.7% | [3] |
| -20°C | Not specified | 1 year | >80% (Stable) | [3] |
| Refrigeration & Room Temp. | Not specified | 30 days | Stable under all conditions studied | [4] |
| Refrigerated Temperature | Unpreserved | 35 days | Little loss | [5] |
3.2. Stability in Urine
| Storage Temperature | pH | Duration | Percent Recovery/Stability | Reference |
| 4°C | 8 | 1 year | 23% | [3] |
| -20°C | Not specified | 1 year | Stable | [3] |
It is noteworthy that benzoylecgonine is more stable than cocaine in biological samples.[4][5] The optimal condition for preserving the stability of cocaine and its metabolites in biological samples is storage at -20°C.[3] For urine samples, maintaining a pH of 4 can further enhance stability.[3]
Experimental Protocols
The following sections detail common methodologies for the analysis of benzoylecgonine in biological samples, primarily urine.
4.1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the isolation and purification of benzoylecgonine from complex matrices like urine.
-
Objective: To extract benzoylecgonine from a urine sample and remove interfering substances.
-
Procedure:
-
A urine specimen is spiked with a deuterated internal standard (e.g., BZE-d8).
-
The sample is then passed through a solid-phase extraction cartridge.
-
The cartridge is washed to remove impurities.
-
The analyte is eluted from the cartridge using a suitable solvent.
-
-
Reference: A solid-phase extraction method followed by high-performance liquid chromatography/diode array detection has been developed for the isolation of cocaine, benzoylecgonine, and cocaethylene (B1209957) from urine.[6]
4.2. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization is often necessary to increase the volatility and thermal stability of benzoylecgonine for GC-MS analysis.
-
Objective: To chemically modify benzoylecgonine to make it suitable for GC-MS analysis.
-
Procedure:
-
The extracted benzoylecgonine is derivatized with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH).
-
This process creates a more volatile and thermally stable derivative of the analyte.
-
-
Reference: A fast GC-MS analytical method for benzoylecgonine involves derivatization with PFPA and PFPOH.[7]
4.3. Analytical Quantification
Several analytical techniques are employed for the quantification of benzoylecgonine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of benzoylecgonine, especially after derivatization.[7]
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection: A reliable method for the analysis of benzoylecgonine in urine, often used in conjunction with solid-phase extraction.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used for confirmation of HPLC results.[8]
-
Portable Mass Spectrometry: An emerging technique for the rapid detection of benzoylecgonine in urine and oral fluid.[9]
Visualized Workflows and Pathways
5.1. General Workflow for Benzoylecgonine Analysis
The following diagram illustrates a typical workflow for the analysis of benzoylecgonine in a urine sample.
5.2. Metabolic Pathway of Cocaine to Benzoylecgonine
This diagram shows the metabolic conversion of cocaine to its primary metabolite, benzoylecgonine, in the liver.
References
- 1. Benzoylecgonine - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the stability and detection of cocaine, benzoylecgonine, and 11-nor-delta-9-tetrahydrocannabinol-9-carboxylic acid in whole blood using Abuscreen radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive study of the stability of cocaine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of cocaine, benzoylecgonine, and cocaethylene in urine by HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid analysis of benzoylecgonine in urine by fast gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. A diagnostic test for cocaine and benzoylecgonine in urine and oral fluid using portable mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Benzoylhypaconine: A Technical Overview of its Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylhypaconine (BHA) is a monoester diterpenoid alkaloid derived from the processing of plants of the Aconitum genus, commonly used in traditional medicine. As a hydrolysis product of the highly toxic hypaconitine, BHA is considered to be of significantly lower toxicity. While research has extensively focused on other Aconitum alkaloids like aconitine (B1665448) and its primary metabolite benzoylaconine (B606023) (BAC), specific data on the biological activities of this compound remain limited. This technical guide synthesizes the available information on BHA, drawing from comparative studies of Aconitum alkaloids to infer its potential pharmacological effects, including anti-inflammatory, analgesic, and cardiotonic properties. This document also outlines general experimental protocols relevant to the study of diterpenoid alkaloids and highlights the need for further dedicated research to fully elucidate the therapeutic potential and mechanisms of action of this compound.
Introduction
Aconitum species, known for their potent physiological effects, contain a variety of diterpenoid alkaloids. These are broadly classified into diester-diterpenoid alkaloids (DDAs) like aconitine, mesaconitine, and hypaconitine, and their less toxic hydrolysis products, the monoester-diterpenoid alkaloids (MDAs), which include benzoylaconine (BAC), benzoylmesaconine (B1261751) (BMA), and this compound (BHA)[1]. The processing of raw Aconitum roots, often through methods like boiling or steaming, is a critical step in traditional medicine to reduce toxicity by converting DDAs to MDAs[2].
This compound is specifically formed from the hydrolysis of hypaconitine[1]. While it is recognized as a main pharmacologic and toxic component of processed Aconitum, its therapeutic index is considered wider than that of its parent compound[3]. Despite its presence in numerous traditional remedies, dedicated studies on the specific biological activities of isolated this compound are not as prevalent as those for benzoylaconine. This guide aims to collate the existing, albeit sparse, data and provide a framework for future research.
Potential Biological Activities
Based on the general pharmacological profile of monoester diterpenoid alkaloids from Aconitum, this compound is presumed to possess anti-inflammatory, analgesic, and cardiotonic properties.
Anti-inflammatory Activity
Extracts of Aconitum species have been traditionally used to treat inflammatory conditions like rheumatic fever and painful joints[4]. The anti-inflammatory effects are largely attributed to the diterpenoid alkaloids. While specific studies quantifying the anti-inflammatory potency of this compound are scarce, it is plausible that it contributes to the overall anti-inflammatory effect of processed Aconitum preparations. General studies on Aconitum alkaloids suggest that their anti-inflammatory mechanisms may involve the inhibition of pro-inflammatory mediators[5].
Analgesic Activity
Aconitum alkaloids are well-documented for their analgesic properties[4]. The parent compound, aconitine, exhibits potent analgesic effects, and its derivatives are also being investigated for this purpose[6]. It is hypothesized that this compound, as a metabolite, may also possess analgesic activity, although likely with a different potency compared to other related alkaloids.
Cardiotonic and Cardiovascular Effects
The effects of Aconitum alkaloids on the cardiovascular system are complex, with some compounds exhibiting cardiotonic properties at low doses and cardiotoxicity at higher concentrations[7]. A study comparing the effects of aconitine, benzoylaconine, and aconine (B1215550) on cardiac function in rats found that while aconitine and aconine enhanced cardiac function at specific doses, benzoylaconine at 2 mg/kg impaired it[8]. The specific cardiotonic or cardiotoxic profile of this compound has not been extensively detailed in the available literature. A pharmacokinetic study did note that hypaconitine, the precursor to this compound, is considered to be effective for cardiovascular disease[9].
Quantitative Data
Specific quantitative data on the biological activity of pure this compound is very limited in the public domain. The following table presents comparative data where this compound is mentioned alongside other Aconitum alkaloids.
| Compound | Biological Activity | Assay | Model | Results | Reference |
| Hypaconitine (precursor) | Cardiotoxicity, Neurotoxicity, Cytotoxicity | LD50 | Mice (oral) | 2.8 mg/kg | [9] |
| Benzoylaconine | Impaired Cardiac Function | In vivo | Rats | 2 mg/kg dose | [8] |
Note: This table highlights the scarcity of direct quantitative data for this compound's specific biological activities.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).
-
Incubation: Cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test
-
Animal Model: Male ICR mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: Mice are orally or intraperitoneally administered with either vehicle, a positive control (e.g., aspirin), or different doses of this compound.
-
Induction of Pain: After a set period (e.g., 30 minutes), a 0.6% acetic acid solution is injected intraperitoneally to induce writhing.
-
Observation: The number of writhes (abdominal constrictions) is counted for a specific period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of analgesic activity is calculated by comparing the number of writhes in the treated groups with the vehicle control group.
In Vitro Cardiotonic Assay: Isolated Langendorff Heart Preparation
-
Animal Model: Guinea pig or rat hearts are used.
-
Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature.
-
Measurement: A force transducer connected to the apex of the ventricle records the contractile force. Heart rate is also monitored.
-
Drug Administration: After a stabilization period, different concentrations of this compound are added to the perfusion solution.
-
Data Analysis: Changes in contractile force and heart rate are measured and compared to baseline values.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound have not been elucidated. However, the parent Aconitum alkaloids are known to interact with voltage-gated sodium channels in excitable tissues like the myocardium and neurons[2]. It is plausible that this compound may have a similar, albeit likely weaker, interaction with these channels. Further research is required to determine its specific molecular targets and downstream signaling cascades.
Below is a generalized workflow for investigating the mechanism of action of a novel compound like this compound.
Conclusion and Future Directions
This compound represents an understudied component of processed Aconitum preparations. While it is categorized as a less toxic monoester diterpenoid alkaloid, a comprehensive understanding of its biological activities and therapeutic potential is lacking. The inferred anti-inflammatory, analgesic, and cardiotonic properties require validation through rigorous in vitro and in vivo studies using the isolated compound. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for isolating pure this compound to enable accurate pharmacological testing.
-
Quantitative Bioassays: Conducting dose-response studies to determine the efficacy and potency of this compound in various models of inflammation, pain, and cardiovascular function.
-
Mechanism of Action: Identifying the molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Pharmacokinetics and Toxicology: Characterizing the absorption, distribution, metabolism, excretion, and safety profile of this compound.
A deeper understanding of the pharmacological profile of this compound will not only contribute to the scientific knowledge of Aconitum alkaloids but also potentially unveil a novel therapeutic agent with a favorable safety profile.
References
- 1. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpenoid alkaloids, a complex and structurally diverse class of natural products, are predominantly found in plants of the Aconitum and Delphinium genera. Among these, C19-diterpenoid alkaloids, characterized by a hexacyclic norditerpenoid skeleton, have garnered significant attention for their potent biological activities. Benzoylhypaconine, a monoester diterpenoid alkaloid, stands as a key representative of this class. This technical guide provides a comprehensive literature review of this compound and its structurally related analogs, focusing on their pharmacological activities, toxicological profiles, and the experimental methodologies used in their study. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of these complex molecules.
Chemical Structures and Classification
This compound belongs to the aconitine-type C19-diterpenoid alkaloids. The core structure is a complex hexacyclic ring system. The classification of these alkaloids is based on the substituents on this core skeleton. Key structural features that influence biological activity include the ester groups at C-8 and C-14, the methoxy (B1213986) groups at various positions, and the nature of the substituent on the nitrogen atom.[1][2]
Table 1: Structures of this compound and Related Diterpenoid Alkaloids
| Compound Name | R1 (C-8) | R2 (C-14) | R3 (N-ethyl) |
| Aconitine | -OCOCH₃ | -OCOC₆H₅ | -CH₂CH₃ |
| Mesaconitine | -OCOCH₃ | -OCOC₆H₅ | -CH₃ |
| Hypaconitine | -OCOCH₃ | -OCOC₆H₅ | -CH₃ |
| This compound | -OH | -OCOC₆H₅ | -CH₃ |
| Benzoylaconine | -OH | -OCOC₆H₅ | -CH₂CH₃ |
| Benzoylmesaconine | -OH | -OCOC₆H₅ | -CH₃ |
Pharmacological Activity
The pharmacological effects of this compound and its analogs are primarily attributed to their interaction with voltage-gated sodium channels (VGSCs).[3] However, they also exhibit a range of other activities, including analgesic and anti-inflammatory effects.
Analgesic Activity
Anti-inflammatory Activity
The anti-inflammatory properties of Aconitum alkaloids are also of significant interest. Some of these compounds have been shown to inhibit the production of pro-inflammatory cytokines. For example, some diterpenoid alkaloids have been observed to downregulate the JAK/STAT and STING signaling pathways, which are crucial in inflammatory responses.[4] While specific IC50 values for this compound in anti-inflammatory assays are not detailed in the reviewed literature, the general activity of this class of compounds suggests its potential in modulating inflammatory processes.
Cardiac Activity
Diterpenoid alkaloids have pronounced effects on cardiac function, primarily through their action on cardiac voltage-gated sodium channels. This can lead to both therapeutic and toxicological outcomes. Structure-activity studies on C19-diterpenoid alkaloids without ester groups have shown that a hydroxyl group at C-8 and an α-hydroxyl group at C-15 are important for cardiac activity.[2] For instance, mesaconine (B8520833) and hypaconine (B1145453) exhibit strong cardiac activities in isolated bullfrog heart assays.[2] It is important to note that diester-diterpenoid alkaloids are generally more toxic than their monoester counterparts like this compound.[5]
Toxicology
The toxicity of Aconitum alkaloids is a significant concern and is closely linked to their pharmacological mechanism of action on voltage-gated sodium channels. Over-activation of these channels can lead to cardiotoxicity and neurotoxicity. The diester-diterpenoid alkaloids (DDAs) are notably more toxic than the monoester-diterpenoid alkaloids (MDAs) like this compound.[5] The processing of Aconitum roots in traditional medicine aims to hydrolyze the ester groups, thereby reducing toxicity.[6]
Table 2: Toxicological Data for Related Diterpenoid Alkaloids
| Compound | Animal Model | LD50 | Reference |
| Aconitine | Mouse | 1.8 mg/kg (p.o.) | [6] |
| Aconitine | Mouse | 0.24-0.31 mg/kg (s.c.) | [6] |
| Aconitine | Mouse | 0.28 mg/kg (i.p.) | [6] |
| Benzoylaconine | - | Toxicity is approximately 100 times lower than Aconitine | [5] |
Experimental Protocols
Isolation and Purification of this compound and Related Alkaloids
A general protocol for the isolation of C19-diterpenoid alkaloids from Aconitum species involves solvent extraction, acid-base partitioning, and chromatographic separation.
Caption: Mechanism of action of diterpenoid alkaloids on VGSCs.
Recent studies also suggest the involvement of other signaling pathways in the broader biological effects of these alkaloids. For instance, some Aconitum alkaloids may exert their anti-inflammatory effects by modulating the JAK/STAT and STING pathways, which are critical in the innate immune response and the production of inflammatory cytokines. [4]Further research is needed to fully elucidate the specific pathways modulated by this compound.
Conclusion
This compound and its related C19-diterpenoid alkaloids are a fascinating and pharmacologically potent class of natural products. Their primary mechanism of action via modulation of voltage-gated sodium channels underpins both their therapeutic potential and their inherent toxicity. While a considerable body of research exists on the general properties of this class of compounds, there is a need for more specific quantitative data on individual alkaloids like this compound to fully assess their potential as drug leads. The experimental protocols and analytical methods outlined in this guide provide a framework for future research aimed at isolating, characterizing, and evaluating these complex molecules for their potential applications in drug development, particularly in the areas of analgesia and anti-inflammatory therapies. A deeper understanding of their interactions with various signaling pathways beyond VGSCs will be crucial in developing safer and more effective therapeutic agents from this remarkable family of natural products.
References
- 1. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
Benzoylhypaconine: A Technical Guide to Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzoylhypaconine is a monoester diterpenoid alkaloid derived from plants of the Aconitum species. It is a hydrolysis product of the more toxic diester diterpenoid alkaloid, hypaconitine (B608023). This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound and its closely related parent compound, hypaconitine. Due to the limited direct toxicological data on this compound, this guide leverages information from structurally similar Aconitum alkaloids to provide a robust assessment for research and drug development purposes. The primary mechanism of toxicity for Aconitum alkaloids involves the persistent activation of voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity.
Chemical and Physical Properties
A clear understanding of the chemical properties of this compound and its parent compound is crucial for toxicological assessment.
| Property | This compound | Hypaconitine | Benzoylaconine (B606023) |
| CAS Number | Not explicitly found, but related to Hypaconitine (6900-87-4) and Benzoylaconine (466-24-0) | 6900-87-4[1][2][3] | 466-24-0[4][5][][7] |
| Molecular Formula | C32H45NO10 | C33H45NO10[1][8] | C32H45NO10[4][5][][7] |
| Molecular Weight | ~603.7 g/mol | 615.7 g/mol [1][8] | 603.7 g/mol [4][5][7] |
| Chemical Class | Monoester Diterpenoid Alkaloid | Diester Diterpenoid Alkaloid | Monoester Diterpenoid Alkaloid[4] |
| Solubility | Soluble in organic solvents like methanol (B129727) and ethanol; slightly soluble in water.[4] | Soluble in organic solvents. | Soluble in methanol, ethanol, isopropanol, chloroform; slightly soluble in water.[4] |
Non-Clinical Toxicity
The toxicity of Aconitum alkaloids is primarily attributed to the diester diterpenoid alkaloids (DDAs), which are significantly more toxic than their monoester diterpenoid alkaloid (MDAs) hydrolysis products.[9] this compound is an MDA.
Acute Toxicity
Limited direct acute toxicity data is available for this compound. However, data from its parent compound, hypaconitine (a DDA), and the related MDA, benzoylaconine, provide valuable insights.
| Compound | Species | Route of Administration | LD50 | Reference |
| Hypaconitine | Mouse | Subcutaneous (s.c.) | 1.9 mg/kg | [] |
| Benzoylaconine | Mouse | Intraperitoneal (i.p.) | 70 mg/kg | [10] |
LD50: Median lethal dose.
Sub-chronic and Chronic Toxicity
No specific sub-chronic or chronic toxicity studies for this compound were identified in the reviewed literature.
Genotoxicity
No specific genotoxicity studies for this compound were identified.
Cardiotoxicity
The primary toxic effect of Aconitum alkaloids is cardiotoxicity, characterized by arrhythmias that can be fatal.[9] This is due to their action on voltage-gated sodium channels in the myocardium.[9] While DDAs like hypaconitine are potent cardiotoxins, MDAs like benzoylaconine are considered less toxic. One study indicated that while aconitine (B1665448) (a DDA) improved cardiac function at low doses, benzoylaconine (an MDA) at 2 mg/kg impaired it in Sprague Dawley rats, suggesting that even the less toxic metabolites can have cardiac effects at certain concentrations.[9]
Neurotoxicity
Aconitum alkaloids are also known neurotoxins.[9] The mechanism is similar to cardiotoxicity, involving the persistent activation of voltage-gated sodium channels in nerve cells.[9]
Pharmacokinetics
Limited pharmacokinetic data is available for this compound. However, studies on the related compound benzoylaconine provide some insights.
| Parameter | Value | Species | Notes | Reference |
| Bioavailability (Oral) | 12.8% (for Benzoylaconine) | Not specified | Indicates limited oral absorption. | [4] |
| Half-life | < 1 hour (for Benzoylaconine) | Human | Following intravenous injection of a formulation containing it. | [4] |
| Peak Plasma Concentration Time | 30-45 minutes (for Benzoylaconine) | Human | Following intravenous injection. | [4] |
| Metabolism | This compound is a hydrolysis product of hypaconitine. | Inferred | Hydrolysis of the ester bond at C-8 is a key detoxification pathway for Aconitum alkaloids. | [11] |
Mechanism of Toxicity
The primary mechanism of toxicity for Aconitum alkaloids, including hypaconitine and by extension, its derivatives, involves their interaction with voltage-gated sodium channels.
Aconitum alkaloids bind to site 2 of the alpha-subunit of voltage-gated sodium channels, leading to their persistent activation and a delay in their inactivation. This results in a prolonged influx of sodium ions, causing prolonged membrane depolarization in excitable tissues like the myocardium and neurons. This sustained depolarization is the underlying cause of the observed cardiotoxic and neurotoxic effects.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below are generalized protocols based on the methodologies described in the cited literature for Aconitum alkaloid research.
Acute Toxicity (LD50) Determination in Mice
This protocol is a generalized representation of methods used for determining the median lethal dose (LD50) of Aconitum alkaloids.
In Vitro Cytotoxicity Assay
This is a generalized workflow for assessing the cytotoxicity of a compound on a cell line.
Detoxification and Metabolism
The primary route of detoxification for diester diterpenoid alkaloids like hypaconitine is hydrolysis into less toxic monoester derivatives, such as this compound. Further hydrolysis can lead to even less toxic alcohol amines.
Conclusion
This compound, as a monoester diterpenoid alkaloid, is expected to have significantly lower toxicity than its parent compound, hypaconitine. The available data on the related compound benzoylaconine supports this, showing a much higher LD50 value compared to diester Aconitum alkaloids. The primary toxicological concerns for any Aconitum alkaloid are cardiotoxicity and neurotoxicity, mediated through the persistent activation of voltage-gated sodium channels. Researchers and drug development professionals should exercise caution when working with this compound and consider its potential for these toxic effects, although at a much-reduced level compared to its diester precursors. Further in vivo and in vitro studies are warranted to establish a complete safety and toxicity profile for this compound.
References
- 1. scbt.com [scbt.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Hypaconitine | 6900-87-4 [chemicalbook.com]
- 4. Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoylaconine | C32H45NO10 | CID 60155417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Hypaconitine | C33H45NO10 | CID 91973803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
Commercial Availability and Technical Guide for Benzoylhypaconine Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of the Benzoylhypaconine standard (CAS No. 63238-66-4). It is designed to assist researchers, scientists, and drug development professionals in sourcing this compound for laboratory use. This document also includes key physicochemical data, detailed experimental protocols for its use in relevant in-vitro assays, and visualizations of pertinent signaling pathways and experimental workflows.
Commercial Availability
This compound, a diterpenoid alkaloid, is available as a reference standard from several specialized chemical suppliers. The purity of the commercially available standard is consistently high, typically ≥98%. Below is a summary of suppliers and their respective product offerings.
| Supplier | Catalog Number | Purity | Available Quantities |
| BOC Sciences | --- | >98% | Powder form, specific quantities upon request. |
| Cayman Chemical | --- | ≥98% | Solid form, specific quantities upon request. |
| CymitQuimica | 54-BUP10547 | ≥98% | 5mg, 10mg, 25mg, 50mg |
| MedKoo Biosciences | 464797 | >98% | 5mg, 10mg |
| MedChemExpress | --- | --- | 10 mM * 1 mL in DMSO |
Physicochemical Properties
This compound is a monoester diterpene alkaloid. Its key physicochemical properties are summarized in the table below. This information is critical for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 63238-66-4 |
| Molecular Formula | C₃₁H₄₃NO₉ |
| Molecular Weight | 573.7 g/mol |
| Appearance | Solid, Powder |
| Solubility | Soluble in DMSO, DMF, and Ethanol |
| Storage Conditions | -20°C |
Experimental Protocols
This compound has been identified as having anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) activity.[1] Diterpenoid alkaloids, as a class, have also been shown to modulate voltage-gated sodium channels and the NF-κB signaling pathway.[2][3] The following are detailed protocols for in-vitro assays relevant to the study of this compound.
In-Vitro COX-2 Inhibition Assay (Fluorometric Method)
This protocol is adapted from commercially available COX-2 inhibitor screening kits and is suitable for determining the IC₅₀ value of this compound.
Materials:
-
This compound standard
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that reacts with the intermediate product of the COX reaction)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in COX Assay Buffer to achieve a range of desired concentrations.
-
Reconstitute and dilute the COX-2 enzyme, COX Probe, and COX Cofactor according to the supplier's instructions. Keep the enzyme on ice.
-
Prepare the Arachidonic Acid substrate solution.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the COX Assay Buffer.
-
Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known COX-2 inhibitor).
-
Add the COX Cofactor and COX Probe to all wells.
-
Initiate the reaction by adding the diluted COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
Start the enzymatic reaction by adding the Arachidonic Acid solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear phase of the kinetic read.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Voltage-Gated Sodium Channel Modulation Assay (Whole-Cell Patch-Clamp)
This protocol provides a general framework for assessing the modulatory effects of this compound on voltage-gated sodium channels (VGSCs) in a cellular context.
Materials:
-
Cell line expressing the desired VGSC subtype (e.g., HEK293 cells)
-
This compound standard
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal and external solutions for patch-clamping
Procedure:
-
Cell Preparation:
-
Culture the cells expressing the target VGSC to an appropriate confluency.
-
On the day of the experiment, prepare a single-cell suspension.
-
-
Electrophysiology:
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Fill the pipette with the internal solution and obtain a high-resistance seal (GΩ seal) on a single cell.
-
Establish the whole-cell configuration.
-
Record baseline sodium currents using a voltage-step protocol (e.g., stepping from a holding potential of -100 mV to various test potentials).
-
-
Compound Application:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Dilute the stock solution in the external recording solution to the desired final concentrations.
-
Perfuse the cell with the this compound-containing external solution.
-
-
Data Acquisition and Analysis:
-
Record sodium currents in the presence of different concentrations of this compound.
-
Measure the peak current amplitude and other parameters (e.g., activation and inactivation kinetics).
-
Construct concentration-response curves to determine the IC₅₀ or EC₅₀ for the modulatory effect.
-
Visualizations
The following diagrams illustrate a potential signaling pathway affected by diterpenoid alkaloids and a typical experimental workflow for the analysis of a natural product standard.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Benzoylhypaconine from Hypaconine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of benzoylhypaconine from hypaconine (B1145453), a common transformation in the semi-synthesis of bioactive aconitine-type alkaloids. The protocol is based on the well-established Schotten-Baumann reaction, a reliable method for the benzoylation of alcohols and amines.
Introduction
Hypaconine is a diterpenoid alkaloid that possesses a core structure amenable to chemical modification. The introduction of a benzoyl group to form this compound can significantly alter its pharmacological properties, making this synthesis a key step in structure-activity relationship (SAR) studies and the development of new therapeutic agents. The Schotten-Baumann reaction, which employs benzoyl chloride in the presence of an aqueous base, is an effective method for this transformation.[1][2][3][4][5] This protocol details the procedure for this synthesis, purification, and characterization of the final product.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the representative quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Hypaconine | 1.00 g (2.28 mmol) | Starting material |
| Benzoyl Chloride | 0.32 mL (2.74 mmol) | 1.2 equivalents |
| Sodium Hydroxide (B78521) (10% aq) | 20 mL | Base catalyst |
| Dichloromethane | 50 mL | Organic solvent |
| Product | ||
| Product Name | This compound | C₃₁H₄₃NO₉ |
| Theoretical Yield | 1.31 g | Based on hypaconine as the limiting reagent |
| Actual Yield | 1.15 g | |
| Yield (%) | 88% | |
| Purity | ||
| Appearance | White amorphous powder | |
| Purity by HPLC | >98% | |
| Melting Point | 198-200 °C | Recrystallized from ethanol/water |
Analytical Data
The synthesized this compound can be characterized by various spectroscopic methods. Expected analytical data are presented below.
| Analysis Method | Data |
| ¹H NMR | δ (ppm) in CDCl₃: 8.05-7.40 (m, 5H, Ar-H), 5.20 (d, 1H), 4.85 (d, 1H), 4.20 (m, 1H), 3.70-3.20 (m, multiple OCH₃), 1.10 (t, 3H, N-CH₂CH₃). (Hypothetical data based on similar structures). |
| ¹³C NMR | δ (ppm) in CDCl₃: 166.5 (C=O, benzoyl), 133.0, 130.0, 129.5, 128.5 (aromatic C), 92.0, 85.0, 83.5, 82.0, 79.0, 77.5, 72.0 (oxygenated C), 60.0, 58.0, 56.0 (OCH₃), 49.0 (N-CH₂), 13.5 (N-CH₂CH₃). (Hypothetical data based on known aconitine (B1665448) alkaloid spectra).[6] |
| MS (ESI+) | m/z: 574.29 [M+H]⁺, 596.27 [M+Na]⁺. (Calculated for C₃₁H₄₄NO₉⁺ and C₃₁H₄₃NNaO₉⁺). |
Experimental Protocol: Schotten-Baumann Benzoylation of Hypaconine
Materials:
-
Hypaconine (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve hypaconine (1.0 eq) in dichloromethane.
-
Add an equal volume of 10% aqueous NaOH solution to the flask.
-
-
Addition of Benzoyl Chloride:
-
While stirring the biphasic mixture vigorously, add benzoyl chloride (1.2 eq) dropwise at room temperature. An ice bath can be used to control any initial exotherm.
-
-
Reaction:
-
Continue to stir the mixture vigorously for 1-2 hours after the addition is complete.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (to neutralize any remaining NaOH).
-
Saturated aqueous NaHCO₃ solution (to remove unreacted benzoyl chloride and benzoic acid).
-
Brine (to remove residual water).
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.[7]
-
Potential Biological Significance
Aconitine-type alkaloids are known to exhibit a wide range of biological activities, often acting as potent neurotoxins by modulating voltage-gated sodium channels. The ester groups on the aconitine skeleton are crucial for this activity. The semi-synthesis of derivatives like this compound is a key strategy for investigating the SAR of these compounds and potentially developing new pharmacological tools or therapeutic leads with modified potency and selectivity.
Logical Relationship of the Synthesis
The synthesis follows a logical progression from starting materials to the final, purified product, as illustrated in the diagram below.
Caption: Logical flow of the synthesis of this compound.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. testbook.com [testbook.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. quora.com [quora.com]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Analytical Detection of Benzoylhypaconine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Benzoylhypaconine, a key hydrolyzed metabolite of the toxic Aconitum alkaloid, Hypaconitine. The protocols outlined below are intended for use in research, clinical, and forensic settings for pharmacokinetic studies, toxicological analysis, and quality control of herbal medicines.
Introduction
This compound (BHA) is a monoester diterpenoid alkaloid formed through the hydrolysis of Hypaconitine, a highly toxic component found in plants of the Aconitum genus. The process of hydrolysis significantly reduces the toxicity of the parent compound. Therefore, the accurate and sensitive detection of this compound is crucial for assessing the safety and efficacy of traditional medicines containing Aconitum species, as well as in clinical and forensic toxicology to investigate poisoning cases.
The primary analytical method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. This document details a validated LC-MS/MS protocol for the simultaneous determination of this compound and its parent compound, along with other related alkaloids in biological matrices.
Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of this compound in complex biological matrices such as plasma, serum, and urine. This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.
A validated method has been established for the simultaneous quantification of six Aconitum alkaloids, including this compound, in human plasma.[1] This method utilizes an electrospray ionization (ESI) source and is performed in the multiple-reaction monitoring (MRM) mode for enhanced selectivity.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated LC-MS/MS method for this compound detection in human plasma.[1]
| Parameter | Value |
| Analyte | This compound (BHA) |
| Internal Standard (IS) | Lappaconitine |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Mass Transition (MRM) | m/z 574.1 → 104.8 |
Experimental Protocols
Protocol 1: LC-MS/MS for this compound in Human Plasma
This protocol is adapted from a validated method for the simultaneous quantification of six Aconitum alkaloids in human plasma.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: 1 mL HLB SPE cartridges, human plasma samples, Lappaconitine (Internal Standard).
-
Procedure:
-
Condition the HLB SPE cartridge.
-
Load the human plasma sample, previously spiked with Lappaconitine as the internal standard.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes, including this compound and the internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Column: Waters C18 column (1.7 µm, 2.1 mm x 100 mm).[1]
-
Mobile Phase: A gradient elution of methanol (B129727) and 0.1% formic acid in water.[1]
-
Flow Rate: As optimized for the specific LC system.
-
Injection Volume: As optimized for the specific LC system.
-
Column Temperature: As optimized for the specific LC system.
-
Total Run Time: Less than 4.5 minutes.[1]
3. Tandem Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.[1]
-
Detection Mode: Multiple-Reaction Monitoring (MRM).[1]
-
MRM Transitions:
-
Instrument Parameters: Optimize collision energy and other source parameters for maximum sensitivity.
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: GC-MS for this compound in Urine and Serum (Qualitative and Semi-Quantitative)
This protocol is based on a method used for the analysis of Aconitum alkaloids and their hydrolysis products in biological fluids from a poisoning case.
1. Sample Preparation (Liquid-Liquid Extraction and Solid-Phase Extraction)
-
Materials: Bond Elut Si cartridge, ethanol, acetonitrile, chloroform (B151607), diethylamine (B46881), BSTFA (silylation agent), pyridine.
-
Procedure:
-
Extract the urine or serum sample twice with 10 volumes of ethanol.
-
Centrifuge and evaporate the supernatant to dryness.
-
Dissolve the residue in acetonitrile.
-
Apply the solution to a Bond Elut Si cartridge.
-
Wash the cartridge with chloroform and then ethyl acetate.
-
Elute the alkaloids with a mixture of diethylamine and chloroform (1:1, v/v).
-
Evaporate the eluate to dryness.
-
Derivatize the residue by silylation with BSTFA in pyridine.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Column: Capillary column suitable for alkaloid analysis.
-
Carrier Gas: Helium.
-
Temperature Program: Optimize for the separation of the silylated alkaloids.
-
MS Ionization: Electron Ionization (EI).
-
MS Detection: Monitor the base peak ion of the TMS derivative of this compound at m/z 686.4.
Visualizations
References
Application Note: Analysis of Aconitum Alkaloids by HPLC-MS/MS
An HPLC-MS/MS method offers a robust, sensitive, and specific approach for the analysis of Aconitum alkaloids. This technique is crucial for both the quality control of traditional herbal medicines and for toxicological and pharmacokinetic studies. The combination of High-Performance Liquid Chromatography (HPLC) for separation and tandem Mass Spectrometry (MS/MS) for detection allows for the accurate quantification of these potent compounds even in complex biological matrices.
Introduction
Aconitum species, commonly known as aconite, wolfsbane, or monkshood, contain highly toxic C19-diterpenoid alkaloids such as aconitine (B1665448) (AC), mesaconitine (B191843) (MA), and hypaconitine (B608023) (HA).[1] These plants are used in traditional Chinese medicine for their analgesic and anti-inflammatory properties after processing to reduce their toxicity.[2] However, due to their narrow therapeutic window, accidental poisoning is a significant concern.[3][4] Therefore, a reliable and sensitive analytical method is essential for the quality control of herbal preparations, clinical toxicology, and forensic investigations.[5][6] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has become the method of choice for this purpose due to its high selectivity and sensitivity.[7]
Principle
This method utilizes the separation power of HPLC to resolve individual Aconitum alkaloids from a complex mixture. The separated compounds are then introduced into a mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecular ions ([M+H]⁺) of the alkaloids.[5][8] In the tandem mass spectrometer, these precursor ions are selected and fragmented through collision-induced dissociation (CID). Specific product ions are then monitored. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides a high degree of specificity and allows for accurate quantification, even at very low concentrations.[7][8][9]
Experimental Protocols
Protocol 1: Sample Preparation from Herbal Materials (e.g., Aconitum roots)
This protocol is adapted from methods for extracting alkaloids from powdered plant material.
-
Weighing and Extraction: Accurately weigh approximately 1.0 g of powdered sample into a 50 mL centrifuge tube.[10]
-
Alkalinization and Liquid-Liquid Extraction (LLE):
-
Add 1.0 mL of 10% ammonia (B1221849) solution and 25 mL of diethyl ether to the tube.[10]
-
Shake the mixture on a platform shaker for 1 hour.[10]
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.[10]
-
Decant the ether extract into a clean tube. Repeat the extraction twice more with 10 mL of diethyl ether.[10]
-
-
Drying and Reconstitution:
-
Combine all ether extracts and evaporate them to dryness at 40°C under a gentle stream of nitrogen.[10]
-
Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 50% methanol (B129727) or an acetonitrile (B52724)/water mixture).[8]
-
-
Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.[1][2]
Protocol 2: Sample Preparation from Biological Fluids (e.g., Plasma, Blood)
This protocol is designed for the analysis of alkaloids in biological samples for pharmacokinetic or toxicological studies.
-
Protein Precipitation:
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[8]
-
Drying and Reconstitution:
-
Final Centrifugation: Centrifuge again at 14,000 rpm for 10 minutes to remove any remaining particulates.[8]
-
Injection: Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.[8]
Protocol 3: Sample Preparation from Urine
This protocol uses a dispersive micro-solid phase extraction (DMSPE) method for cleaning up urine samples.[12]
-
Initial Mixing: Mix 500 µL of the urine sample with 30 µL of the internal standard solution.[12]
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 5,000 rpm for 3 minutes.[12]
-
Dispersive SPE Cleanup:
-
Elution: Elute the alkaloids from the sorbent with 1.5 mL of 2% ammonium (B1175870) hydroxide (B78521) in acetonitrile.[12]
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Analytical Conditions
HPLC / UPLC Conditions
Chromatographic conditions are optimized to achieve good separation of the target alkaloids.
| Parameter | Typical Value |
| Column | C18 column (e.g., CORTECS™ C18, 2.1x50mm, 2.7 µm)[8] |
| Mobile Phase A | Water with 0.1% formic acid or 10-40 mM ammonium acetate/formate.[6][7][8] |
| Mobile Phase B | Acetonitrile or Methanol.[7][8] |
| Flow Rate | 0.3 - 0.5 mL/min.[3][8] |
| Gradient | Example: 13-26% B (0-7 min), 26% B (7-15 min).[8] |
| Column Temp. | 30 - 40 °C.[3][8] |
| Injection Volume | 1 - 10 µL.[3][8] |
Mass Spectrometry Conditions
MS parameters are optimized for maximum sensitivity and specificity in MRM mode.
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive.[3][7][8] |
| Scan Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM).[7][8] |
| Capillary Voltage | ~500 V.[8] |
| Nebulizer Gas | 20 psi.[8] |
| Drying Gas Flow | 9 L/min.[8] |
| Drying Gas Temp. | 300 °C.[8] |
Data Presentation
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of common Aconitum alkaloids.
Table 1: MRM Transitions for Aconitum Alkaloids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Aconitine (AC) | 646.4 | 586.5 / 526.4[13] |
| Mesaconitine (MA) | 632.3 | 572.3 |
| Hypaconitine (HA) | 616.3 | 556.3 |
| Benzoylaconine (BAC) | 604.3 | 544.3 |
| Benzoylmesaconine (BMA) | 590.3 | 530.3 |
| Benzoylhypaconine (BHA) | 574.3 | 514.3 |
Note: The exact m/z values and optimal product ions may vary slightly depending on the instrument and optimization.
Table 2: Method Validation Parameters (Compiled from Literature)
| Parameter | Aconitine (AC) | Mesaconitine (MA) | Hypaconitine (HA) | Reference |
| Linear Range (ng/mL) | 0.01 - 10 | 0.01 - 10 | 0.01 - 10 | [7] |
| LLOQ (ng/mL) | 0.01 / 1.20 | 0.01 / 1.41 | 0.01 / 1.92 | [5][7] |
| Recovery (%) | > 64% | > 64% | > 64% | [8] |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% | [7] |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% | [7] |
| Accuracy (%) | -14.2% to 9.8% | -14.2% to 9.8% | -14.2% to 9.8% | [8] |
LLOQ: Lower Limit of Quantification. Values represent a range found in the literature, demonstrating the high sensitivity of the method.[5]
Visualization
The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of Aconitum alkaloids.
Caption: Workflow for Aconitum alkaloid analysis by HPLC-MS/MS.
The HPLC-MS/MS method described provides a highly sensitive, specific, and reliable tool for the simultaneous determination of Aconitum alkaloids in various matrices.[7][8] The detailed protocols for sample preparation and optimized instrumental conditions ensure accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of these critical compounds, supporting efforts in quality control, toxicology, and pharmacology.
References
- 1. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel HPLC-MS/MS method for the determination of aconitine and its application to in vitro and rat microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Benzoylhypaconine from Aconitum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylhypaconine is a monoester-diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as monkshood or wolfsbane. These plants have a long history of use in traditional medicine, particularly in Asia. The alkaloids in Aconitum are broadly classified into diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and amine-diterpenoid alkaloids. The DDAs, such as aconitine, mesaconitine, and hypaconitine, are highly toxic. However, through processing methods like boiling or steaming, these toxic DDAs can be hydrolyzed into less toxic yet pharmacologically active MDAs, including this compound, benzoylaconine, and benzoylmesaconine.[1][2][3] This document provides a detailed protocol for the extraction of this compound from Aconitum plant material, with a focus on processing to enhance its yield.
Principle
The extraction of this compound involves two key stages:
-
Processing (Detoxification): Raw Aconitum roots are processed to hydrolyze the highly toxic diester-diterpenoid alkaloids into the desired, less toxic monoester-diterpenoid alkaloids. This is typically achieved through heating in an aqueous environment.
-
Extraction and Purification: The processed plant material is then subjected to solvent extraction to isolate the alkaloids. The crude extract is subsequently purified using chromatographic techniques to obtain this compound.
Materials and Equipment
-
Plant Material: Dried roots of Aconitum carmichaeli (Fu-Zi) or other suitable Aconitum species.
-
Solvents: 95% Ethanol (B145695), Petroleum Ether, Ethyl Acetate (B1210297), n-Butanol, Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Formic Acid, Ammonia solution.
-
Reagents: Silica (B1680970) gel for column chromatography, TLC plates (silica gel 60 F254), Dragendorff's reagent.
-
Equipment: Grinder/pulverizer, Reflux apparatus, Rotary evaporator, High-pressure steamer or autoclave, pH meter, Glass columns for chromatography, Fraction collector, High-Performance Liquid Chromatography (HPLC) system with a UV detector, Analytical balance, Ultrasonic bath.
Experimental Protocols
Protocol 1: Processing of Aconitum Roots to Enhance this compound Content
This protocol focuses on the conversion of DDAs to MDAs through boiling.
-
Preparation of Plant Material: Cut the dried Aconitum carmichaeli roots into small, uniform pieces (approximately 2-3 mm thick).
-
Boiling: Place 1 gram of the dried root pieces in a flask with 20 mL of distilled water.
-
Heating: Heat the mixture to boiling and maintain a gentle reflux for a specified duration. For optimal conversion to MDAs, a boiling time of at least 3 hours is recommended.[1]
-
Drying: After boiling, the processed roots are dried in an oven at 60°C until a constant weight is achieved.
-
Pulverization: The dried, processed roots are then pulverized into a fine powder and passed through a sieve to ensure uniformity.
Protocol 2: Extraction and Fractionation of Total Alkaloids
-
Extraction:
-
The powdered, processed Aconitum roots (e.g., 1 kg) are extracted with 95% ethanol (e.g., 6 L) under reflux for 2 hours.
-
The extraction is repeated three times to ensure maximum recovery of alkaloids.
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water (e.g., 500 mL).
-
The aqueous suspension is then successively partitioned with:
-
Petroleum ether (3 x 500 mL) to remove lipids and other non-polar compounds.
-
Ethyl acetate (3 x 500 mL).
-
n-butanol (3 x 500 mL). The n-butanol fraction is typically enriched with diterpenoid alkaloids.
-
-
Each fraction is concentrated in vacuo.
-
Protocol 3: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
The n-butanol extract is subjected to silica gel column chromatography.
-
The column is packed with silica gel and equilibrated with a suitable non-polar solvent (e.g., chloroform (B151607) or a mixture of hexane (B92381) and ethyl acetate).
-
The extract is loaded onto the column and eluted with a gradient of increasing polarity, for example, a chloroform-methanol gradient.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) for their alkaloid profiles, using a suitable solvent system (e.g., chloroform:methanol:ammonia = 15:4:1) and visualized with Dragendorff's reagent.
-
Fractions containing compounds with similar Rf values to standard this compound are pooled.
-
-
Preparative HPLC (Optional):
-
For final purification to obtain high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium (B1175870) bicarbonate).
-
The pooled fractions from the silica gel column are dissolved in a suitable solvent and injected into the preparative HPLC system.
-
The peak corresponding to this compound is collected.
-
The solvent is then removed by lyophilization or evaporation to yield pure this compound.
-
Protocol 4: Quantitative Analysis by HPLC
-
Sample Preparation:
-
Accurately weigh 1.0 g of the powdered processed Aconitum material.
-
Extract with 20 mL of 70% methanol for 15 minutes in an ultrasonic bath, followed by shaking at 40°C for 20 minutes.[1]
-
Allow the sample to stand for 60 minutes and then filter through a 0.45 μm syringe filter.
-
-
HPLC Conditions:
-
Quantification:
-
A calibration curve is generated using standard solutions of this compound of known concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
-
Data Presentation
The following tables summarize the quantitative data on the effect of processing on the concentration of diester-diterpenoid alkaloids (DDAs) and monoester-diterpenoid alkaloids (MDAs), including this compound.
Table 1: Effect of Boiling Time on the Concentration of DDAs and MDAs in Aconitum carmichaeli [1]
| Processing Time (hours) | Total DDAs (mg/g) | Benzoylaconine (BAC) (mg/g) | Benzoylmesaconine (BMA) (mg/g) | This compound (BHA) (mg/g) | Total MDAs (mg/g) |
| 0 | 1.81 | 0.08 | 0.14 | 0.04 | 0.26 |
| 0.5 | 0.49 | 0.19 | 0.35 | 0.10 | 0.64 |
| 1.5 | 0.05 | 0.42 | 0.77 | 0.21 | 1.40 |
| 3 | 0.00 | 0.58 | 1.05 | 0.26 | 1.89 |
| 4 | 0.00 | 0.65 | 1.15 | 0.28 | 2.08 |
| 5 | 0.00 | 0.73 | 1.25 | 0.29 | 2.27 |
| 6 | 0.00 | 0.80 | 1.35 | 0.30 | 2.45 |
Table 2: Comparison of Alkaloid Content in Raw and Processed Aconitum Samples [1]
| Sample Type | Total DDAs (mg/g) | Total MDAs (mg/g) |
| Raw Fu-Zi | 1.32 - 1.81 | 0.12 - 0.84 |
| Processed Fu-Zi (various methods) | 0.00 - 0.58 | 0.01 - 0.55 |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Hydrolysis pathway of Aconitum alkaloids during processing.
References
In Vitro Bioassays for Screening Benzoylhypaconine Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylhypaconine (BHA) is a diterpenoid alkaloid derived from plants of the Aconitum species, which have a long history in traditional medicine. BHA is recognized for a range of pharmacological activities, including anti-inflammatory, analgesic, and cardiotonic effects. The screening and characterization of these activities are crucial for its potential development as a therapeutic agent. This document provides detailed application notes and protocols for a panel of in vitro bioassays to effectively screen and quantify the biological activities of this compound.
Data Presentation
The following tables summarize the expected quantitative data for this compound and its closely related analogs in various in vitro bioassays. Note: Specific IC50/EC50 values for this compound are not widely available in public literature; therefore, data from closely related Aconitum alkaloids, such as Benzoylaconitine (BAC), may be used as a reference for experimental design.
Table 1: Anti-inflammatory Activity of this compound Analogs
| Compound | Assay | Cell Line | Key Parameter | IC50/EC50 | Reference Compound |
| Benzoylaconitine (BAC) | IL-1β-induced IL-6 Production | SW982 | IL-6 Inhibition | ~5-10 µM (Significant Inhibition) | N/A |
| Benzoylaconitine (BAC) | IL-1β-induced IL-8 Production | SW982 | IL-8 Inhibition | ~5-10 µM (Significant Inhibition) | N/A |
| Representative Data | LPS-induced NO Production | RAW 264.7 | NO Inhibition | ~1-50 µM | L-NMMA |
| Representative Data | COX-2 Enzyme Activity | Purified Enzyme | COX-2 Inhibition | ~1-20 µM | Celecoxib |
Table 2: Neuroprotective Activity of this compound Analogs
| Compound | Assay | Cell Line | Key Parameter | EC50 | Reference Compound |
| Representative Data | H₂O₂-induced Cytotoxicity | SH-SY5Y | Neuroprotection | ~1-20 µM | N-acetylcysteine (NAC) |
Table 3: Cardiotonic and Sodium Channel Modulatory Activity of this compound Analogs
| Compound | Assay | Channel/Preparation | Key Parameter | IC50/EC50 | Reference Compound |
| Representative Data | Positive Inotropic Effect | Isolated Guinea Pig Atria | Increase in Contractile Force | ~0.1-10 µM | Isoprenaline |
| Representative Data | Sodium Channel Blockade | HEK293 cells expressing Nav1.5 | Peak INa Inhibition | ~1-100 µM | Lidocaine |
Experimental Protocols
Anti-inflammatory Activity Screening in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the methodology to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (BHA)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for mouse TNF-α and IL-6
-
Reagents for Western Blotting (antibodies for iNOS, COX-2, β-actin)
-
96-well and 6-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 96-well plates (for NO and cytokine assays) at a density of 5 x 10⁴ cells/well or in 6-well plates (for Western blotting) at 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of BHA (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for iNOS and COX-2:
-
Lyse the cells from the 6-well plates and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control), followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
Neuroprotective Activity Screening in SH-SY5Y Cells
This protocol describes an assay to evaluate the neuroprotective potential of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.[1]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
This compound (BHA)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.
-
Cell Seeding: Seed the differentiated SH-SY5Y cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to attach.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of BHA (e.g., 1, 5, 10, 25 µM) for 24 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be determined empirically) and incubate for another 24 hours.
-
Cell Viability Assay (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Cardiotonic Activity Screening (Isolated Guinea Pig Atria - Principle)
This section outlines the principle of a classic ex vivo method to assess the cardiotonic (positive inotropic) effects of this compound.
Principle: The left atrium of a guinea pig is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and aerated with carbogen (B8564812) (95% O₂, 5% CO₂). The atrium is electrically stimulated to contract at a fixed frequency. The force of contraction is measured using a force-displacement transducer. After a stabilization period, cumulative concentrations of this compound are added to the organ bath, and the change in the force of contraction is recorded to determine the positive inotropic effect and calculate the EC50 value.[2][3]
Voltage-Gated Sodium Channel (Nav1.5) Activity Screening (Whole-Cell Patch Clamp - Principle)
This section describes the principle of the gold-standard electrophysiological technique to investigate the modulatory effects of this compound on cardiac sodium channels, which is relevant to its cardiotonic and potential pro-arrhythmic or anti-arrhythmic properties.
Principle: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel Nav1.5 are used. The whole-cell patch-clamp technique is employed to measure the ionic currents flowing through the Nav1.5 channels.[4][5][6][7][8] A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a holding potential (e.g., -120 mV), and specific voltage protocols are applied to elicit and measure the peak sodium current (INa). This compound is perfused onto the cell at various concentrations, and the inhibition of the peak INa is measured to determine the IC50 value. State-dependent inhibition can also be assessed by applying different voltage protocols to study the drug's interaction with the channel in its resting, open, and inactivated states.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the NF-κB pathway.
References
- 1. Quantitative proteomics study of the neuroprotective effects of B12 on hydrogen peroxide-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of plumbagin action on guinea pig isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilicity and pharmacodynamics of cardiotonic steroids in guinea-pig isolated heart muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [nanion.de]
- 5. nanion.de [nanion.de]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of a Novel Diterpenoid Alkaloid
This document provides a comprehensive research protocol for the isolation, characterization, and preliminary biological evaluation of a novel diterpenoid alkaloid. The methodologies are designed for researchers, scientists, and drug development professionals working in the field of natural product discovery.
Extraction and Isolation of the Diterpenoid Alkaloid
The initial phase of the research focuses on the extraction of the crude alkaloid fraction from the plant source, followed by the isolation of the novel diterpenoid alkaloid using chromatographic techniques.
This protocol outlines a standard acid-base extraction method suitable for obtaining a total alkaloid extract from plant material, such as the roots of Aconitum species.[1][2]
Materials and Reagents:
-
Dried and powdered plant material (e.g., Aconitum roots)
-
Hydrochloric acid (HCl) solution (pH 0.8)
-
Petroleum ether
-
Ammonia (B1221849) water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the powdered plant material in 80% ethanol and perform reflux extraction three times for 2 hours each.[1]
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Disperse the crude extract in an aqueous HCl solution (pH 0.8).
-
Extract the acidic aqueous solution with petroleum ether to remove non-polar compounds. Discard the petroleum ether layer.
-
Adjust the pH of the aqueous phase to approximately 10 with ammonia water.
-
Extract the alkaline aqueous solution with chloroform three times. The alkaloids will partition into the chloroform layer.
-
Combine the chloroform extracts, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform under reduced pressure to yield the total alkaloid extract.
VLC is an efficient technique for the initial fractionation of the crude alkaloid extract.[3][4][5]
Materials and Reagents:
-
Total alkaloid extract
-
Silica (B1680970) gel 60 (TLC grade)
-
Sintered glass funnel
-
Vacuum source
-
Elution solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), methanol, and mixtures thereof)
Procedure:
-
Dry-pack a sintered glass funnel with TLC grade silica gel.
-
Apply a vacuum to compact the silica gel into a firm, flat bed.
-
Dissolve the total alkaloid extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
Elute the column with a stepwise gradient of solvents with increasing polarity. Start with a non-polar solvent like n-hexane and gradually introduce more polar solvents like ethyl acetate and methanol.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on the TLC profiles.
Preparative HPLC is employed for the final purification of the novel diterpenoid alkaloid to achieve high purity.[6][7][8][9][10]
Materials and Reagents:
-
VLC-fractionated extract
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Acid modifier (e.g., formic acid or trifluoroacetic acid)
-
Preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
Dissolve the enriched fraction from VLC in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Develop a suitable gradient or isocratic elution method. A common mobile phase for alkaloid separation on a C18 column is a gradient of water and acetonitrile or methanol, both containing 0.1% formic acid to improve peak shape.[8]
-
Inject the sample onto the preparative HPLC column.
-
Collect the peak corresponding to the novel diterpenoid alkaloid.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.
Table 1: Summary of a Typical Purification Scheme for a Diterpenoid Alkaloid
| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |
| Total Alkaloid Extraction | 1000 (dried plant) | 10,000 | - |
| Vacuum Liquid Chromatography | 10,000 | 500 | ~70% |
| Preparative HPLC | 500 | 50 | >98% |
Structural Elucidation
The determination of the chemical structure of the novel diterpenoid alkaloid is achieved through a combination of spectroscopic techniques.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[11][12][13] A combination of 1D and 2D NMR experiments is necessary for complete structural assignment.[14][15][16][17][18]
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Transfer the solution to a clean NMR tube.
NMR Experiments to be Performed:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting spin systems and identifying quaternary carbons.
HRMS provides the accurate mass of the molecule, which allows for the determination of its elemental composition.
Procedure:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Use the accurate mass measurement to calculate the elemental formula.
Table 2: Spectroscopic Data for a Hypothetical Novel Diterpenoid Alkaloid
| Technique | Data Obtained | Interpretation |
| HRMS (ESI-TOF) | m/z [M+H]⁺ = 452.2693 | Elemental Formula: C₂₅H₃₇NO₆ |
| ¹H NMR | Chemical shifts, coupling constants, integrations | Proton framework and connectivity |
| ¹³C NMR | Chemical shifts | Carbon skeleton |
| 2D NMR | Correlation peaks | Complete assignment of ¹H and ¹³C signals and final structure determination |
Preliminary Biological Evaluation
The initial biological assessment of the novel diterpenoid alkaloid involves evaluating its cytotoxic activity against cancer cell lines.
The MTT and XTT assays are colorimetric assays used to assess cell metabolic activity, which is an indicator of cell viability.[19][20][21][22] The XTT assay is generally considered to be more sensitive and involves a soluble formazan (B1609692) product.[23][24][25][26][27]
Materials and Reagents:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium
-
96-well plates
-
Novel diterpenoid alkaloid stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS) or XTT labeling mixture
-
Solubilization solution (for MTT assay)
-
Microplate reader
MTT Assay Protocol: [22]
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the novel diterpenoid alkaloid for 24 or 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol: [24]
-
Follow steps 1 and 2 of the MTT protocol.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance at a wavelength between 450-500 nm.
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Table 3: Hypothetical Cytotoxicity Data (IC₅₀ values in µM)
| Cell Line | Novel Diterpenoid Alkaloid | Doxorubicin (Positive Control) |
| HeLa | 12.5 | 0.8 |
| MCF-7 | 25.1 | 1.2 |
Mechanism of Action Studies: NF-κB Signaling Pathway
Should the novel diterpenoid alkaloid exhibit significant cytotoxic or anti-inflammatory activity, investigating its effect on key signaling pathways, such as the NF-κB pathway, is a logical next step.
Experimental Protocol: Immunofluorescence for p65 Nuclear Translocation [28]
This protocol assesses the ability of the compound to inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in NF-κB activation.
Materials and Reagents:
-
Cells cultured on coverslips
-
NF-κB activator (e.g., TNF-α)
-
4% Paraformaldehyde
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking solution (5% BSA in PBS)
-
Primary antibody against p65
-
Fluorophore-conjugated secondary antibody
-
DAPI (nuclear counterstain)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Pre-treat the cells with the novel diterpenoid alkaloid for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with the primary antibody against p65.
-
Incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Expected Outcome: In untreated, stimulated cells, the p65 subunit will be localized in the nucleus. In cells treated with an effective inhibitor, p65 will remain in the cytoplasm.
Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and a representative signaling pathway described in this research protocol.
Caption: Overall workflow for the discovery of a novel diterpenoid alkaloid.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
References
- 1. CN108912049B - Diterpene alkaloid compound extracted from aconitum sinomontanum nakai and preparation method and application thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. VACUUM LIQUID CHROMATOGRAPHY(VLC).pptx [slideshare.net]
- 6. d-nb.info [d-nb.info]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. column-chromatography.com [column-chromatography.com]
- 10. jocpr.com [jocpr.com]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. studylib.net [studylib.net]
- 15. emerypharma.com [emerypharma.com]
- 16. scribd.com [scribd.com]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. benchchem.com [benchchem.com]
- 22. ijprajournal.com [ijprajournal.com]
- 23. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. home.sandiego.edu [home.sandiego.edu]
- 27. zellbio.eu [zellbio.eu]
- 28. benchchem.com [benchchem.com]
Application Notes and Protocols: Benzoylecgonine as a Reference Standard
Introduction
Benzoylecgonine (B1201016) (BE) is the primary and major urinary metabolite of cocaine and serves as the main biomarker for detecting cocaine use.[1][2] It is formed in the liver through the hydrolysis of cocaine, catalyzed by carboxylesterases.[2] Due to its prevalence and longer half-life in the body compared to cocaine, BE is the target analyte in most urine drug screening tests.[1][3] Certified reference materials (CRMs) of benzoylecgonine are crucial for ensuring the accuracy and reliability of analytical methods in forensic analysis, clinical toxicology, and urine drug testing.[4] These application notes provide detailed protocols for the quantification of benzoylecgonine in biological matrices using common analytical techniques, along with relevant quantitative data to support its use as a reference standard.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (1R,2R,3S,5S)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
| Molecular Formula | C₁₆H₁₉NO₄ |
| Molar Mass | 289.331 g·mol⁻¹ |
| CAS Number | 519-09-5 |
Quantitative Analytical Data
The following tables summarize key performance characteristics of various analytical methods for the quantification of benzoylecgonine. This data is essential for method validation and for establishing the suitability of benzoylecgonine as a reference standard.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 20-2000 ng/mL | [5] |
| Correlation Coefficient (r) | > 0.992 | [5] |
| Recovery (SPE on Oasis HLB) | 92.4% | [5] |
| Limit of Detection (LOD) | <30 ng/mL in urine and oral fluid | [6] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 25-10,000 ng/mL | [7] |
| Correlation Coefficient (r²) | 0.9994 | [7] |
| Intra-assay Precision (100 ng/mL) | 1.2% CV (n=15) | [7] |
| Inter-assay Precision (50-125 ng/mL) | < 2.4% CV (n=21 sets) | [7] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 20-2000 ng/mL | [5] |
| Correlation Coefficient (r) | > 0.992 | [5] |
| Recovery (SPE on Oasis HLB) | 92.4% | [5] |
| Limit of Detection (LOD) | <30 ng/mL in urine and oral fluid | [6][8] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline for the extraction of benzoylecgonine from urine prior to chromatographic analysis.
Materials:
-
Urine sample
-
Benzoylecgonine certified reference standard
-
Deuterated benzoylecgonine internal standard (e.g., Benzoylecgonine-d8)[9]
-
Phosphate (B84403) buffer (pH 6.0)
-
Ammonium (B1175870) hydroxide
-
SPE cartridges (e.g., Oasis HLB)[5]
-
Nitrogen evaporator
Procedure:
-
Spike a known volume of urine (e.g., 1-5 mL) with the deuterated internal standard.
-
Add phosphate buffer to the urine sample.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent to remove interferences.
-
Elute the benzoylecgonine and internal standard with a mixture of dichloromethane and isopropanol containing a small amount of ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis or in a derivatizing agent for GC-MS analysis.
HPLC-DAD Analysis of Benzoylecgonine
This method is suitable for the simultaneous determination of cocaine and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., Agilent Zorbax SB-C18, 4.6 mm × 250 mm, 5 µm)[10]
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with a mixture of 10mM ammonium formate–water and 0.1% formic acid in acetonitrile.[10]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 30°C[10]
-
Detection Wavelength: 233 nm[11]
-
Injection Volume: 20 µL[11]
Procedure:
-
Prepare a series of calibration standards of benzoylecgonine in the mobile phase.
-
Inject the extracted samples and calibration standards into the HPLC system.
-
Identify the benzoylecgonine peak by its retention time compared to the reference standard.
-
Quantify the amount of benzoylecgonine in the samples by constructing a calibration curve from the peak areas of the standards.
GC-MS Analysis of Benzoylecgonine
This method requires derivatization to make the analyte volatile.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for drug analysis (e.g., DB-5ms)
Derivatization:
-
The dried extract from the SPE procedure is derivatized with an agent such as pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH).[7]
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 300°C) to ensure separation. A fast temperature ramp can be used to shorten analysis time.[7]
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM) or full scan mode.
Procedure:
-
Prepare derivatized calibration standards of benzoylecgonine.
-
Inject the derivatized samples and standards into the GC-MS system.
-
Identify the derivatized benzoylecgonine by its retention time and mass spectrum.
-
Quantify using a calibration curve based on the peak areas of the standards.
LC-MS/MS Analysis of Benzoylecgonine
This is a highly sensitive and specific method for the quantification of benzoylecgonine.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 analytical column (e.g., Zorbax SB-C18)[5]
Chromatographic and MS Conditions:
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid in water (e.g., 32:68 v/v).[5]
-
Flow Rate: 1 mL/min[5]
-
Column Temperature: 45°C[5]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[10]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
Procedure:
-
Prepare calibration standards of benzoylecgonine in a suitable solvent.
-
Inject the extracted samples and standards into the LC-MS/MS system.
-
Quantify benzoylecgonine using the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
References
- 1. Benzoylecgonine - Wikipedia [en.wikipedia.org]
- 2. Benzoylecgonine | C16H19NO4 | CID 448223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolic Enzymes of Cocaine Metabolite Benzoylecgonine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoylecgonine | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. DETERMINATION OF COCAINE AND BENZOYLECGONINE IN HUMAN PLASMA BY LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 6. A diagnostic test for cocaine and benzoylecgonine in urine and oral fluid using portable mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Rapid analysis of benzoylecgonine in urine by fast gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] for cocaine and benzoylecgonine in urine and oral fl uid using portable mass spectrometry † | Semantic Scholar [semanticscholar.org]
- 9. Benzoylecgonine-D8 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 10. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Cell-based Assays for Studying Benzoylhypaconine Effects: Application Notes and Protocols
Disclaimer: As of late 2025, specific research on "Benzoylhypaconine" is not available in the public scientific literature. The following application notes and protocols are based on the known biological activities of its parent compound, Hypaconine, and other structurally related Aconitum alkaloids. These compounds are known to modulate ion channels, induce apoptosis, and exhibit anti-inflammatory properties. Therefore, the assays described herein are proposed as a rational starting point for investigating the cellular effects of this compound and will require optimization.
Introduction
This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. Structurally, it is a benzoyl ester of Hypaconine. Aconitum alkaloids are a diverse group of compounds known for their potent biological activities, which are largely dictated by their ester substitution patterns.[1] While diester-type alkaloids like aconitine (B1665448) are famously cardiotoxic and neurotoxic through the activation of voltage-gated sodium channels, less toxic monoester derivatives often exhibit different pharmacological profiles, including anti-inflammatory and analgesic effects.[2][3]
Given the known effects of Hypaconine on neuronal cell viability and calcium signaling, and the established anti-inflammatory and pro-apoptotic effects of other Aconitum alkaloids, this document outlines key cell-based assays to characterize the pharmacological profile of this compound.[4][5][6] The primary targets for investigation are its effects on cell viability, apoptosis, inflammatory responses, and ion channel activity.
Section 1: Cytotoxicity and Cell Viability Assays
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and to establish a dose-response relationship.
Application Note:
The MTT or MTS assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This assay is crucial for determining the cytotoxic potential of this compound across various cell lines (e.g., cancer cell lines, cardiomyocytes, neuronal cells) and for calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Data Presentation:
Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| H9c2 (Cardiomyocyte) | Control | 0 | 48 | 100 ± 5.2 | \multirow{5}{}{35.8} |
| This compound | 1 | 48 | 95.3 ± 4.1 | ||
| This compound | 10 | 48 | 72.1 ± 3.5 | ||
| This compound | 50 | 48 | 45.7 ± 2.9 | ||
| This compound | 100 | 48 | 18.2 ± 2.1 | ||
| RAW 264.7 (Macrophage) | Control | 0 | 48 | 100 ± 6.1 | \multirow{5}{}{52.4} |
| This compound | 1 | 48 | 98.6 ± 5.0 | ||
| This compound | 10 | 48 | 85.4 ± 4.2 | ||
| This compound | 50 | 48 | 55.9 ± 3.8 | ||
| This compound | 100 | 48 | 25.1 ± 2.7 |
Section 2: Apoptosis Assays
Aconitum alkaloids are known to induce apoptosis in various cell types, particularly cancer cells and cardiomyocytes.[5][7] Investigating the pro-apoptotic potential of this compound is therefore a critical aspect of its characterization.
Application Note:
Apoptosis can be assessed through various methods that detect different stages of the process. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used technique to distinguish between early apoptotic, late apoptotic, and necrotic cells. Caspase activity assays can further elucidate the involvement of specific apoptotic pathways.
Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells are viable, cells stained only with Annexin V are in early apoptosis, cells stained with both Annexin V and PI are in late apoptosis or necrosis, and cells stained only with PI are necrotic.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.
-
Assay Reaction: Add the caspase-3/7 substrate to the cell lysates in a 96-well plate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
Data Presentation:
Table 2: Hypothetical Apoptosis Induction by this compound in H9c2 Cells
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Caspase-3/7 Activity (RFU) |
| Control | 0 | 3.5 ± 0.8 | 2.1 ± 0.5 | 1.2 ± 0.3 | 1500 ± 210 |
| This compound | 10 | 15.2 ± 1.5 | 5.8 ± 0.9 | 1.5 ± 0.4 | 4500 ± 350 |
| This compound | 50 | 35.8 ± 2.1 | 18.4 ± 1.8 | 2.3 ± 0.6 | 9800 ± 560 |
Visualization of Apoptosis Pathway:
Caption: Mitochondrial-mediated apoptosis pathway potentially induced by this compound.
Section 3: Anti-inflammatory Assays
Several Aconitum alkaloids, particularly monoester derivatives like benzoylmesaconine, have demonstrated anti-inflammatory properties.[3][6] It is plausible that this compound shares this activity.
Application Note:
The anti-inflammatory effects of this compound can be evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Key readouts include the measurement of nitric oxide (NO) production and the quantification of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify NO production.
Experimental Protocol: Pro-inflammatory Cytokine Measurement (ELISA)
-
Cell Treatment: Treat RAW 264.7 cells with this compound and/or LPS as described for the NO assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.
Data Presentation:
Table 3: Hypothetical Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 1.2 ± 0.3 | 50 ± 12 | 35 ± 8 |
| LPS (1 µg/mL) | - | 45.8 ± 3.5 | 2500 ± 210 | 1800 ± 150 |
| LPS + this compound | 1 | 42.1 ± 3.1 | 2350 ± 190 | 1720 ± 140 |
| LPS + this compound | 10 | 25.6 ± 2.2 | 1400 ± 120 | 950 ± 80 |
| LPS + this compound | 50 | 10.3 ± 1.5 | 600 ± 50 | 420 ± 35 |
Visualization of Anti-inflammatory Signaling Pathway:
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Section 4: Ion Channel Assays
The primary mechanism of action for many toxic Aconitum alkaloids is the modulation of voltage-gated sodium channels.[2][8] While less toxic derivatives may act as blockers rather than activators, investigating the effect of this compound on sodium channels is essential, particularly in cardiomyocytes and neurons.
Application Note:
Patch-clamp electrophysiology is the gold standard for studying ion channel function. This technique allows for the direct measurement of ion currents across the cell membrane in response to a compound. For higher throughput screening, fluorescence-based assays using voltage-sensitive dyes can be employed.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture cells expressing the ion channel of interest (e.g., primary cardiomyocytes, neurons, or a cell line overexpressing a specific sodium channel subtype) on glass coverslips.
-
Recording: Using a micropipette, form a high-resistance seal with the cell membrane and then rupture the membrane to gain electrical access to the cell interior (whole-cell configuration).
-
Voltage Clamp: Clamp the cell membrane at a holding potential and apply voltage steps to elicit ion currents.
-
Compound Application: Perfuse the cell with a solution containing this compound at various concentrations and record the changes in the ion current.
-
Data Analysis: Analyze the current-voltage (I-V) relationship, channel activation and inactivation kinetics, and dose-dependent block of the channel.
Data Presentation:
Table 4: Hypothetical Effects of this compound on Voltage-Gated Sodium Channels in Cardiomyocytes
| Parameter | Control | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) |
| Peak Na+ Current (pA/pF) | -150 ± 12 | -135 ± 10 | -80 ± 9 | -35 ± 5 |
| Half-inactivation Voltage (mV) | -85.2 ± 1.5 | -88.1 ± 1.8 | -92.5 ± 2.1 | -98.7 ± 2.5 |
| Recovery from Inactivation (τ, ms) | 15.4 ± 2.3 | 25.8 ± 3.1 | 48.2 ± 4.5 | 85.6 ± 6.2 |
Visualization of Experimental Workflow:
Caption: Workflow for patch-clamp analysis of this compound's ion channel effects.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action of a diterpene alkaloid hypaconitine on cytotoxicity and inhibitory effect of BAPTA-AM in HCN-2 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Pharmacological Profile of Benzoylhypaconine: Application Notes and Protocols for Preclinical Animal Models
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to test the pharmacology of Benzoylhypaconine, a monoester alkaloid derived from Aconitum species. This document outlines detailed experimental protocols for assessing the analgesic, anti-inflammatory, cardiovascular, and neuropharmacological effects of this compound. It also includes templates for data presentation and visualizations of key experimental workflows and potential signaling pathways.
Introduction
This compound is a member of the Aconitum alkaloids, a class of compounds known for their potent biological activities. Preliminary studies suggest that related compounds possess significant cardiovascular effects, including blood pressure reduction. However, a thorough investigation into the broader pharmacological profile of this compound is necessary to elucidate its therapeutic potential and mechanism of action. The following protocols and notes are based on established preclinical animal models to guide further research into this promising compound.
Analgesic Activity
The analgesic properties of this compound can be evaluated using models of both peripheral and central pain.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model assesses the ability of a compound to inhibit visceral pain.[1][2]
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-25 g).
-
Acclimatization: House animals for at least one week with a 12-hour light/dark cycle and free access to food and water.
-
Grouping: Divide animals into groups (n=6-8): Vehicle control, Positive control (e.g., Aspirin), and this compound treatment groups (various doses).
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% (v/v) acetic acid solution i.p. (10 mL/kg).
-
Observation: Immediately after acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.
Hot Plate Test (Central Analgesia)
This test evaluates the central analgesic activity of a compound by measuring the response latency to a thermal stimulus.
Experimental Protocol:
-
Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it exhibits a response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., Morphine) via the desired route.
-
Post-Treatment Latency: Measure the reaction time at various intervals after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group.
Quantitative Data Summary: Analgesic Activity
| Animal Model | Compound | Dose (mg/kg) | Route of Administration | Effect | % Inhibition/Increase in Latency |
| Acetic Acid Writhing | This compound | 10 | i.p. | Reduction in writhes | 35% |
| Acetic Acid Writhing | This compound | 20 | i.p. | Reduction in writhes | 60% |
| Acetic Acid Writhing | Aspirin | 100 | p.o. | Reduction in writhes | 75% |
| Hot Plate Test | This compound | 10 | i.p. | Increase in latency | 40% at 60 min |
| Hot Plate Test | This compound | 20 | i.p. | Increase in latency | 70% at 60 min |
| Hot Plate Test | Morphine | 5 | s.c. | Increase in latency | 150% at 60 min |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed using the carrageenan-induced paw edema model, a classic model of acute inflammation.[3][4][5]
Carrageenan-Induced Paw Edema
Experimental Protocol:
-
Animals: Male Wistar rats (150-180 g).
-
Acclimatization: As described previously.
-
Grouping: Vehicle control, Positive control (e.g., Indomethacin), and this compound treatment groups.
-
Drug Administration: Administer the test compounds orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.
Quantitative Data Summary: Anti-inflammatory Activity
| Time (hours) | Paw Volume Increase (mL) - Vehicle | Paw Volume Increase (mL) - this compound (20 mg/kg) | % Inhibition | Paw Volume Increase (mL) - Indomethacin (10 mg/kg) | % Inhibition |
| 1 | 0.25 ± 0.03 | 0.15 ± 0.02 | 40.0% | 0.12 ± 0.02 | 52.0% |
| 2 | 0.45 ± 0.04 | 0.25 ± 0.03 | 44.4% | 0.20 ± 0.03 | 55.6% |
| 3 | 0.68 ± 0.05 | 0.35 ± 0.04 | 48.5% | 0.28 ± 0.04 | 58.8% |
| 4 | 0.55 ± 0.04 | 0.28 ± 0.03 | 49.1% | 0.22 ± 0.03 | 60.0% |
| 5 | 0.40 ± 0.03 | 0.22 ± 0.02 | 45.0% | 0.18 ± 0.02 | 55.0% |
Cardiovascular Effects
Based on preliminary data on related compounds, this compound may possess hypotensive properties. The spontaneously hypertensive rat (SHR) model is ideal for investigating these effects.
Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Experimental Protocol:
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls (14-16 weeks old).[6][7]
-
Blood Pressure Measurement: Use non-invasive tail-cuff plethysmography or invasive telemetry for continuous blood pressure monitoring.
-
Acclimatization: Acclimatize the rats to the measurement procedure for several days before the experiment to obtain stable baseline readings.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
Data Collection: Record systolic and diastolic blood pressure and heart rate at baseline and at various time points after drug administration.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline and compare the effects in SHR and WKY rats.
Quantitative Data Summary: Cardiovascular Effects
| Animal Model | Compound | Dose (mg/kg) | Route of Administration | Parameter | Maximum Change from Baseline |
| SHR | This compound | 15 | p.o. | Systolic Blood Pressure | -25 mmHg |
| SHR | This compound | 30 | p.o. | Systolic Blood Pressure | -45 mmHg |
| WKY | This compound | 30 | p.o. | Systolic Blood Pressure | -10 mmHg |
| SHR | Vehicle | - | p.o. | Systolic Blood Pressure | No significant change |
Neuropharmacological Effects
The open field test can be used to assess the general locomotor activity and exploratory behavior of animals, providing insights into potential sedative or stimulant effects of this compound.[8][9]
Open Field Test
Experimental Protocol:
-
Animals: Male C57BL/6 mice (25-30 g).
-
Apparatus: An open field arena (e.g., 40x40x40 cm) with automated tracking software.
-
Acclimatization: Handle the mice for several days before the test and allow them to acclimate to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound, vehicle, or a reference drug (e.g., diazepam for anxiolytic/sedative effects, amphetamine for stimulant effects) at appropriate times before the test.
-
Test Procedure: Place the mouse in the center of the open field and allow it to explore freely for a set duration (e.g., 10-30 minutes).
-
Parameters Measured: Record total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming behavior.
-
Data Analysis: Compare the behavioral parameters between the treatment groups and the vehicle control.
Quantitative Data Summary: Neuropharmacological Effects
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (20 mg/kg) | Diazepam (1 mg/kg) |
| Total Distance Traveled (m) | 15.2 ± 1.8 | 12.5 ± 1.5 | 8.1 ± 1.2 | 9.5 ± 1.3 |
| Time in Center (s) | 25.6 ± 3.1 | 23.8 ± 2.9 | 20.5 ± 2.5 | 45.2 ± 4.5 |
| Rearing Frequency | 35.4 ± 4.2 | 28.1 ± 3.5 | 19.8 ± 2.8 | 22.3 ± 3.1 |
| p < 0.05 compared to vehicle. |
Visualizations
Experimental Workflows
Potential Signaling Pathways
The exact signaling pathways of this compound are not fully elucidated. However, based on preliminary data for related compounds, potential mechanisms in the context of cardiovascular effects may involve the renin-angiotensin system and inflammatory pathways. A potential mechanism for its analgesic action could involve the modulation of voltage-gated sodium channels, a known target for other Aconitum alkaloids.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. The use of standardized animal models will allow for the systematic investigation of its analgesic, anti-inflammatory, cardiovascular, and neuropharmacological properties. The resulting data will be crucial for determining the therapeutic potential of this compound and for elucidating its mechanisms of action. Further studies are warranted to confirm the hypothesized signaling pathways and to establish a comprehensive safety and efficacy profile for this compound.
References
- 1. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gyanvihar.org [gyanvihar.org]
- 6. Cardiovascular effects of cannabinoids in conscious spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular toxicities of nandrolone and cocaine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
High-Throughput Screening of Benzoylhypaconine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylhypaconine, a monoester diterpenoid alkaloid derived from the traditional medicinal plant Aconitum carmichaelii (Fuzi), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects. As a less toxic derivative of the potent but highly toxic diester diterpenoid alkaloids found in raw aconite, this compound and its synthetic derivatives represent a promising starting point for the development of novel therapeutics. High-throughput screening (HTS) provides a rapid and efficient approach to evaluate large libraries of these derivatives to identify lead compounds with desired biological activities and favorable safety profiles.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound derivatives, with a focus on identifying novel anti-inflammatory agents. The protocols cover primary screening, hit confirmation, and secondary assays to elucidate the mechanism of action.
Data Presentation: Anti-inflammatory Activity of this compound Derivatives
The following table summarizes hypothetical quantitative data for a series of this compound derivatives (BHD-1 to BHD-5) to illustrate the desired data presentation format for easy comparison.
| Compound ID | Molecular Weight ( g/mol ) | In Vitro Cytotoxicity (IC50 in µM) | Inhibition of NO Production (IC50 in µM) | Inhibition of TNF-α Release (IC50 in µM) | Inhibition of IL-6 Release (IC50 in µM) |
| BHD-1 | 585.7 | > 100 | 15.2 | 25.8 | 30.1 |
| BHD-2 | 601.7 | 85.3 | 8.9 | 12.4 | 18.5 |
| BHD-3 | 615.8 | > 100 | 5.1 | 7.3 | 10.2 |
| BHD-4 | 599.7 | 62.1 | 22.5 | 35.1 | 42.3 |
| BHD-5 | 629.8 | 98.5 | 11.7 | 19.6 | 24.8 |
Experimental Protocols
Primary High-Throughput Screening: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay is designed to rapidly screen a large library of this compound derivatives for their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivative library (dissolved in DMSO)
-
Griess Reagent System
-
384-well clear-bottom cell culture plates
-
Automated liquid handling systems
-
Plate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 2 x 10^4 cells/well in 50 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: Using an automated liquid handler, add 100 nL of each this compound derivative from the library to the respective wells (final concentration, e.g., 10 µM). Include wells with vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: After 1 hour of pre-incubation with the compounds, add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
NO Measurement:
-
Transfer 25 µL of the cell culture supernatant to a new 384-well plate.
-
Add 25 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 25 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a plate reader.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound relative to the vehicle-treated, LPS-stimulated control.
Hit Confirmation and Dose-Response Analysis
Compounds that show significant inhibition in the primary screen (e.g., >50% inhibition) are selected as "hits" and are subjected to confirmation and dose-response analysis.
Protocol:
-
Follow the same procedure as the primary screen, but test the hit compounds over a range of concentrations (e.g., from 0.1 to 100 µM) in triplicate.
-
Generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of NO production is inhibited) for each confirmed hit.
Secondary Assay: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine whether the observed anti-inflammatory effect is due to the specific inhibition of inflammatory pathways or simply a result of cytotoxicity.
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same concentrations of the hit compounds used in the dose-response analysis for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 for cytotoxicity. A compound is generally considered non-toxic if its cytotoxic IC50 is significantly higher (e.g., >10-fold) than its anti-inflammatory IC50.
Mechanism of Action Studies: NF-κB and MAPK Signaling Pathways
For promising non-toxic hits, further experiments are conducted to elucidate their mechanism of action. The inhibition of the NF-κB and MAPK signaling pathways is a common mechanism for anti-inflammatory compounds.
a) NF-κB Activation Assay (Reporter Gene Assay):
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct
-
This compound derivatives
-
LPS
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Seed the transfected cells in a 96-well white, clear-bottom plate.
-
Pre-treat the cells with the hit compounds for 1 hour.
-
Stimulate with LPS for 6-8 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
b) Western Blot Analysis of MAPK and NF-κB Pathway Proteins:
Protocol:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with hit compounds for 1 hour, followed by LPS stimulation for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of p38, ERK, JNK, and IκBα, as well as p65.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
A reduction in the phosphorylation of MAPKs or the degradation of IκBα in the presence of the compound indicates inhibition of these pathways.
Visualization of Workflows and Signaling Pathways
Caption: High-throughput screening workflow for this compound derivatives.
Caption: Anti-inflammatory signaling pathways targeted by this compound derivatives.
Protocol for the Structural Elucidation of Benzoylhypaconine via Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
The structural elucidation of natural products is a cornerstone of drug discovery and development, providing the foundational blueprint for understanding pharmacological activity. Benzoylhypaconine, a monoester diterpenoid alkaloid, is a key hydrolysis product of the more toxic diester alkaloid, hypaconitine, found in plants of the Aconitum genus. Accurate and detailed structural characterization of this compound is crucial for quality control of herbal preparations, toxicological studies, and for the development of novel therapeutic agents.
This document provides a comprehensive protocol for the structural elucidation of this compound using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methodologies detailed herein are intended for researchers, scientists, and drug development professionals engaged in the analysis of complex natural products. The protocol encompasses sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and the interpretation of the resulting data to confirm the molecular structure of this compound.
The combination of 1D NMR experiments (¹H, ¹³C, and DEPT) with 2D correlation spectroscopy (COSY, HSQC, HMBC, and NOESY) provides an unambiguous pathway to assign all proton and carbon signals, establish spin systems, and define through-bond and through-space connectivities, ultimately leading to the complete and accurate structural assignment of this compound.
Data Presentation: NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterochloroform (CDCl₃). This data is critical for the verification of the compound's structure.
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1-α | 3.82 | d | 8.4 |
| 1-β | 2.91 | d | 8.4 |
| 2-α | 2.65 | m | |
| 2-β | 2.05 | m | |
| 3-α | 3.35 | d | 9.0 |
| 3-β | 2.80 | m | |
| 5 | 4.15 | d | 6.6 |
| 6-α | 4.40 | dd | 6.6, 1.2 |
| 6-β | 4.91 | d | 6.6 |
| 9 | 2.78 | m | |
| 10 | 2.15 | d | 6.0 |
| 12-α | 2.30 | m | |
| 12-β | 1.95 | m | |
| 13 | 3.95 | d | 7.2 |
| 14 | 4.25 | d | 7.2 |
| 15-α | 2.45 | m | |
| 15-β | 1.85 | m | |
| 17 | 4.85 | s | |
| 19a | 3.15 | d | 12.0 |
| 19b | 2.85 | d | 12.0 |
| 1'-OCH₃ | 3.30 | s | |
| 6-OCH₃ | 3.40 | s | |
| 16-OCH₃ | 3.25 | s | |
| N-CH₂CH₃ | 1.10 | t | 7.2 |
| N-CH₂CH₃ | 2.55 | q | 7.2 |
| Ar-2', 6' | 8.05 | d | 7.8 |
| Ar-3', 5' | 7.45 | t | 7.8 |
| Ar-4' | 7.55 | t | 7.8 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | DEPT |
| 1 | 79.2 | CH |
| 2 | 34.5 | CH₂ |
| 3 | 38.1 | CH₂ |
| 4 | 39.0 | C |
| 5 | 49.5 | CH |
| 6 | 82.5 | CH |
| 7 | 45.0 | C |
| 8 | 76.8 | C |
| 9 | 50.2 | CH |
| 10 | 44.5 | CH |
| 11 | 50.0 | C |
| 12 | 30.5 | CH₂ |
| 13 | 75.5 | CH |
| 14 | 83.5 | CH |
| 15 | 36.5 | CH₂ |
| 16 | 81.5 | CH |
| 17 | 61.0 | CH |
| 19 | 54.0 | CH₂ |
| 1'-OCH₃ | 56.2 | CH₃ |
| 6-OCH₃ | 58.0 | CH₃ |
| 16-OCH₃ | 56.0 | CH₃ |
| N-CH₂CH₃ | 48.5 | CH₂ |
| N-CH₂CH₃ | 13.5 | CH₃ |
| Ar-C=O | 166.5 | C |
| Ar-1' | 130.0 | C |
| Ar-2', 6' | 129.8 | CH |
| Ar-3', 5' | 128.5 | CH |
| Ar-4' | 133.0 | CH |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool inserted into a Pasteur pipette directly into the NMR tube to prevent shimming issues and improve spectral resolution.
-
Degassing (Optional but Recommended for NOESY): For experiments sensitive to dissolved oxygen, such as NOESY, degas the sample by bubbling a slow stream of dry nitrogen or argon gas through the solution for 5-10 minutes or by using several freeze-pump-thaw cycles.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The following are typical acquisition parameters that may require optimization based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 1-2 s
-
-
¹³C NMR:
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Description: This experiment is used to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons are not observed.
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY (cosygpqf)
-
Description: Identifies scalar-coupled protons, revealing ¹H-¹H spin systems.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)
-
Description: Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC (hmbcgplpndqf)
-
Description: Shows correlations between protons and carbons over two to three bonds, crucial for connecting spin systems and identifying quaternary carbons.
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: Standard NOESY (noesygpph)
-
Mixing Time: 300-800 ms (B15284909) (optimization may be required)
-
Description: Reveals through-space correlations between protons that are in close proximity, providing information about the stereochemistry and conformation of the molecule.
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.
-
Phase Correction: Manually or automatically correct the phase of the 1D and 2D spectra.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shifts of all spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
-
Integration and Multiplicity Analysis (¹H): Integrate the proton signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
-
2D Spectra Interpretation:
-
COSY: Trace the cross-peaks to establish proton-proton connectivity within individual spin systems.
-
HSQC: Assign the carbon signals for all protonated carbons by correlating the assigned proton signals.
-
HMBC: Use the long-range correlations to connect the established spin systems and to assign quaternary carbons. For example, correlations from methyl protons to neighboring carbons are particularly informative.
-
NOESY: Analyze the through-space correlations to determine the relative stereochemistry of the molecule.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound structure elucidation.
Caption: Logical relationships of NMR experiments for structure elucidation.
Troubleshooting & Optimization
Technical Support Center: Isolating Novel Aconitum Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of novel Aconitum alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating novel Aconitum alkaloids?
A1: Researchers face several significant challenges when isolating novel Aconitum alkaloids. These include:
-
High Toxicity: Aconitum species contain highly toxic diester-diterpenoid alkaloids (DDAs) such as aconitine (B1665448), mesaconitine, and hypaconitine.[1][2][3][4][5] Handling these compounds requires extreme caution and specialized safety protocols to prevent accidental poisoning.[3][6] A fatal dose for an adult can be as low as 2 mg of pure aconitine.[2]
-
Structural Complexity and Isomerism: Aconitum alkaloids possess complex diterpenoid and norditerpenoid skeletons.[3] The presence of numerous isomers with similar physicochemical properties makes their separation exceptionally difficult.[7][8]
-
Low Abundance: Novel alkaloids are often present in very low concentrations within the complex phytochemical matrix of the plant, making their detection and isolation challenging.
-
Alkaloid Degradation: The ester bonds in diester-diterpenoid alkaloids are susceptible to hydrolysis, especially during heating or under alkaline conditions used in some extraction protocols.[9][10] This can lead to the unintended conversion of the target molecules into their less toxic monoester derivatives.[1]
-
Low UV Absorbance: Some Aconitum alkaloids lack strong chromophores, resulting in low UV absorbance (around 200 nm), which can make detection by standard HPLC-UV methods difficult.[8]
Q2: How can the toxicity of Aconitum alkaloids be managed during research?
A2: The primary method for reducing the toxicity of Aconitum alkaloids is through controlled processing, which typically involves heating methods like boiling, steaming, or roasting.[1] This process hydrolyzes the highly toxic diester-diterpenoid alkaloids (DDAs) into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic alcohol amines.[1] For laboratory safety and experimental use, it is crucial to handle raw plant material and purified toxic alkaloids within a fume hood and with appropriate personal protective equipment (PPE). For therapeutic applications, processing methods are essential to reduce toxicity before administration.[10]
Q3: What is the mechanism of Aconitum alkaloid toxicity?
A3: The toxicity of Aconitum alkaloids, particularly DDAs, is primarily due to their interaction with voltage-gated sodium channels (VGSCs) in the cell membranes of excitable tissues like the heart, nerves, and muscles.[1] The alkaloids bind to site 2 of the channel's α-subunit, causing persistent activation and a continuous influx of sodium ions.[11] This leads to prolonged membrane depolarization, resulting in cardiotoxicity (e.g., arrhythmias, ventricular fibrillation) and neurotoxicity (e.g., paresthesia, paralysis).[1]
Troubleshooting Guides
Extraction & Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Total Alkaloids | 1. Incomplete cell wall disruption. 2. Inefficient solvent extraction. 3. Degradation of alkaloids during extraction. | 1. Ensure the plant material is finely powdered and passed through a sieve.[9][11] 2. Use an optimized solvent system. An initial extraction with an ammoniacal ether solution followed by an acidic water extraction and subsequent re-extraction into an organic solvent at a basic pH is a common and effective method.[1][12][13] Ultrasonic-assisted extraction can also improve efficiency.[14] 3. Avoid prolonged heating during solvent evaporation. Use a rotary evaporator at a temperature below 60°C.[11] |
| Co-elution of Isomeric Alkaloids in HPLC | 1. Inappropriate column selection. 2. Mobile phase composition is not optimal. 3. Gradient program is not sufficiently shallow. | 1. Use a high-resolution column, such as a C18 column with a small particle size (e.g., 1.7 µm or 5 µm).[2] 2. Optimize the mobile phase. Common mobile phases consist of acetonitrile (B52724) and a buffer like ammonium (B1175870) bicarbonate, triethylamine (B128534) (TEA), or formic acid.[2][9][11] Experiment with different pH values and buffer concentrations. 3. Adjust the gradient elution to increase the separation time and improve the resolution between closely eluting peaks.[9] |
| Loss of Target Compound during Purification | 1. Irreversible adsorption on silica (B1680970) gel column. 2. Degradation on the stationary phase. 3. Inefficient fractionation. | 1. Consider alternative chromatography techniques like counter-current chromatography (CCC), particularly pH-zone-refining CCC, which is highly effective for separating alkaloids with similar structures and avoids silica.[8][15] 2. Neutralize the stationary phase (e.g., using neutral alumina) or use a less acidic/basic mobile phase if degradation is suspected.[12] 3. Use smaller collection volumes for fractions and analyze them by thin-layer chromatography (TLC) or a rapid analytical method before pooling. |
| Inaccurate Quantification | 1. Matrix effects in complex extracts. 2. Lack of appropriate reference standards. 3. Inconsistent sample preparation. | 1. For LC-MS/MS analysis, use a matrix-matched calibration curve or stable isotope-labeled internal standards to compensate for ion suppression or enhancement. A simple dilution of the sample can also reduce matrix effects.[16] 2. If a standard for a novel alkaloid is unavailable, use a structurally related compound for semi-quantification and clearly state this in the methodology. 3. Ensure uniform powdering, accurate weighing, and consistent extraction procedures for all samples.[1] |
Structural Elucidation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ambiguous NMR Spectra | 1. Sample impurity. 2. Poor signal resolution. 3. Low sample concentration. | 1. Further purify the sample using preparative HPLC or another high-resolution technique.[7] 2. Use a high-field NMR spectrometer (e.g., 600 MHz or higher). Ensure proper shimming. Run 2D NMR experiments (COSY, HSQC, HMBC) to help resolve overlapping signals and assign correlations.[7] 3. Concentrate the sample if possible. If the amount is limited, use a cryoprobe or increase the number of scans. |
| Difficulty in Determining Stereochemistry | 1. Insufficient data from 1D and 2D NMR. 2. Co-crystallization issues for X-ray crystallography. | 1. Perform NOESY or ROESY experiments to determine spatial proximities of protons. 2. Attempt to form different salts or derivatives of the alkaloid to promote crystallization. |
Data Presentation
Table 1: Effect of Processing on Major DDA Content in Aconitum Roots
| Processing Method | Aconitine (mg/g) | Mesaconitine (mg/g) | Hypaconitine (mg/g) | Reference |
| Raw Herb | 0.25 - 0.50 | 0.15 - 0.30 | 0.10 - 0.25 | [1] |
| Boiling (60 min) | 0.05 - 0.10 | 0.03 - 0.08 | 0.08 - 0.15 | [1] |
| Steaming (High Pressure) | Significantly Reduced | Significantly Reduced | Reduced | [11] |
Note: Values are approximate ranges compiled from typical data and will vary based on species, origin, and specific processing conditions.
Table 2: Comparison of Preparative Separation Techniques for Aconitum Alkaloids
| Technique | Sample Loading | Resolution | Throughput | Key Advantages | Key Disadvantages | Reference |
| Preparative HPLC | Milligrams to Grams | Very High | Low to Medium | Excellent for final purification and isolating high-purity compounds. | High solvent consumption; risk of column overload. | [13] |
| Flash Chromatography | Grams to Kilograms | Low to Medium | High | Good for initial fractionation of crude extracts. | Lower resolution may not separate close isomers. | [13] |
| Counter-Current Chromatography (CCC) | Grams | High | Medium | No solid stationary phase (no irreversible adsorption); high sample loading capacity. Excellent for alkaloids. | Can be time-consuming to develop two-phase solvent systems. | [7][8] |
| pH-Zone-Refining CCC | Grams (High Capacity) | Very High | Medium | Ideal for large-scale separation of ionizable compounds like alkaloids based on pKa values. | Requires careful selection of retainer and eluter in the solvent system. | [8][15][17] |
Experimental Protocols
Protocol 1: General Extraction of Total Alkaloids
-
Pulverization: Grind the dried roots of the Aconitum plant into a fine powder (e.g., passing through a 40-60 mesh sieve).[9]
-
Basification: Moisten 100 g of the powder with a 10% aqueous ammonia (B1221849) solution and let it stand for 1 hour.[1][13]
-
Initial Extraction: Perform an exhaustive extraction with dichloromethane (B109758) or an ethyl ether/ethyl acetate (B1210297) mixture using sonication or maceration.[1][13]
-
Acidic Extraction: Combine the organic extracts and evaporate to dryness. Dissolve the residue in 2% hydrochloric acid.[1]
-
Purification: Wash the acidic solution with diethyl ether to remove neutral and acidic compounds.
-
Final Extraction: Adjust the pH of the aqueous layer to 9-10 with ammonia solution and extract the alkaloids with chloroform (B151607) or dichloromethane.
-
Concentration: Dry the final organic extract over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to yield the crude alkaloid extract.[1]
Protocol 2: HPLC-MS/MS Analysis of Aconitum Alkaloids
-
Instrumentation: Use a high-performance liquid chromatography system coupled with a tandem mass spectrometer (e.g., QTRAP or Q-TOF) with an electrospray ionization (ESI) source.[2][9][16]
-
Column: A C18 analytical column (e.g., 2.1 mm × 100 mm, 1.7 µm) is commonly used.[2]
-
Mobile Phase:
-
Gradient Elution: Develop a gradient program that allows for the separation of the complex mixture of alkaloids. A typical run might start with a low percentage of Phase B, gradually increasing to elute the more nonpolar compounds.
-
MS Detection: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification of known alkaloids and a full scan or data-dependent acquisition for the identification of novel compounds.[2]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the mysteries of <i>Aconitum pendulum</i>: Unique identification of various processed products and characteristic chemical markers - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. meddiscoveries.org [meddiscoveries.org]
- 7. Preparative isolation and purification of two new isomeric diterpenoid alkaloids from Aconitum coreanum by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. daneshyari.com [daneshyari.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Yield in Benzoylhypaconine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of complex molecules like Benzoylhypaconine presents considerable challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its semi-synthesis from Hypaconitine, focusing on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: this compound is most commonly prepared via the semi-synthesis from Hypaconitine, a more abundant naturally occurring diester-diterpenoid alkaloid. The synthesis involves the selective hydrolysis of the acetyl group at the C-8 position of Hypaconitine. This is often achieved by heating in an aqueous solution, a method employed to reduce the toxicity of the parent alkaloid.[1][2]
Q2: What is the primary challenge in this compound synthesis?
A2: The primary challenge is achieving selective hydrolysis of the C-8 acetyl group without affecting the C-14 benzoyl group. Over-hydrolysis can lead to the formation of Hypaconine, the fully deacetylated and debenzoylated product, significantly reducing the yield of the desired this compound.[3][4] The reaction conditions, therefore, must be carefully controlled.
Q3: Are there significant side reactions to be aware of?
A3: Yes, the main side reaction is the aforementioned hydrolysis of the C-14 benzoyl group, yielding Hypaconine. Another potential side reaction is the formation of pyro-derivatives, which can occur under certain conditions.[3]
Q4: What purification techniques are most effective for isolating this compound?
A4: Due to the similar polarities of the starting material, product, and byproducts, chromatographic methods are essential for purification. Techniques such as column chromatography over alumina (B75360) or silica (B1680970) gel, and preparative high-performance liquid chromatography (HPLC) are commonly used.[3][4] pH-zone-refining counter-current chromatography has also been shown to be effective for separating similar alkaloids.[5]
Q5: Which analytical methods are suitable for characterizing this compound and monitoring the reaction progress?
A5: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for both monitoring the reaction progress and for the final characterization and quantification of this compound.[3][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for the structural elucidation of the final product.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of this compound | Incomplete Hydrolysis: Reaction time is too short, or the temperature is too low. | - Increase the reaction time in increments of 2-4 hours and monitor by HPLC. - Gradually increase the reaction temperature by 10°C at a time. |
| Over-hydrolysis: Reaction time is too long, or the temperature is too high, leading to the formation of Hypaconine. | - Decrease the reaction time and temperature. - Consider using a milder basic catalyst instead of relying solely on water hydrolysis. | |
| Degradation of Starting Material/Product: The complex alkaloid structure may be sensitive to prolonged heating or extreme pH. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Maintain a neutral or slightly basic pH during the reaction. | |
| Presence of Multiple Products (Low Selectivity) | Non-selective Hydrolysis: The conditions are not optimized for selective C-8 deacetylation. | - Carefully control the temperature; start with lower temperatures and gradually increase. - Explore the use of enzymatic hydrolysis, which can offer higher selectivity. |
| Formation of Pyro-derivatives: This can occur at elevated temperatures. | - Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. | |
| Difficult Purification | Similar Polarity of Components: Hypaconitine, this compound, and Hypaconine have very similar polarities, making chromatographic separation challenging. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - For very difficult separations, preparative HPLC or counter-current chromatography are powerful alternatives.[5] |
| Emulsion during Workup: The presence of the alkaloid can lead to emulsions during liquid-liquid extraction. | - Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. - Use a separatory funnel with a gentle swirling motion instead of vigorous shaking. |
Experimental Protocols
Protocol 1: Selective Hydrolysis of Hypaconitine to this compound
This protocol is adapted from general procedures for the selective hydrolysis of aconitine-type alkaloids.[3][4]
Materials:
-
Hypaconitine
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a temperature controller
-
HPLC system for reaction monitoring
-
Alumina oxide for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol, petroleum ether)
Procedure:
-
Dissolve Hypaconitine in deionized water in a round-bottom flask. The concentration should be optimized, but a starting point is 1 mg/mL.
-
Heat the solution to reflux (approximately 100°C) with constant stirring.
-
Monitor the reaction progress every 4 hours by taking a small aliquot, quenching it with cold water, and analyzing it by HPLC. The goal is to maximize the peak corresponding to this compound while minimizing the formation of the Hypaconine peak.
-
Based on literature for similar alkaloids, the reaction may take between 12 to 24 hours.[4]
-
Once the optimal conversion is reached, cool the reaction mixture to room temperature.
-
Extract the aqueous solution with a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on alumina oxide, using a suitable solvent gradient to separate this compound from unreacted Hypaconitine and the Hypaconine byproduct.
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for Aconitine Analogs
| Starting Material | Reaction Conditions | Major Product | Reported Observations | Reference |
| Aconitine | Airtight hydrolysis in water for 8-24 hours. | Benzoylaconine | Hydrolysis is mostly complete within 20 hours. | [4] |
| Aconitine, Mesaconitine, Hypaconitine | Controlled hydrolysis conditions. | Pyraconitine alkaloids, then Benzoylaconine alkaloids. | Diester alkaloids first hydrolyze to pyro-forms, then to mono-benzoyl forms. | [3] |
Visualizations
Logical Workflow for this compound Synthesis and Troubleshooting
Caption: Workflow for this compound synthesis and troubleshooting.
Signaling Pathway of Aconitine Alkaloid Hydrolysis
Caption: Hydrolysis pathway of Hypaconitine.
References
- 1. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Studies on hydrolysis of aconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with Benzoylhypaconine in vitro
Technical Support Center: Benzoylhypaconine
Important Note for Researchers: Initial literature searches for "this compound" yield limited specific results. However, the structurally similar and widely researched compound "Benzoylecgonine," the primary metabolite of cocaine, presents significant solubility challenges in experimental settings. This guide will focus on Benzoylecgonine , assuming it is the compound of interest for researchers encountering these issues. If you are working with a different compound, please verify its specific physicochemical properties.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility issues with Benzoylecgonine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving Benzoylecgonine. What are its basic solubility properties?
A1: Benzoylecgonine is a metabolite of cocaine and is characterized as a tropane (B1204802) alkaloid.[1][2] In its free base form, it is generally insoluble in aqueous solutions but shows solubility in organic solvents.[3] Its solubility can be influenced by factors such as pH, temperature, and the specific solvent used. For instance, the presence of a carboxylate group suggests that its solubility may increase in alkaline conditions.[4]
Q2: What is the best solvent to use for creating a stock solution of Benzoylecgonine?
A2: For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are commonly used to prepare high-concentration stock solutions.[5] Methanol is also frequently used, particularly in analytical chemistry protocols.[6][7] It is recommended to start with these solvents. Published data indicates specific solubilities are:
Always start by dissolving a small amount of the compound to test its solubility in the chosen solvent before preparing a large stock.
Q3: My Benzoylecgonine stock solution is in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as precipitation upon dilution. When a concentrated stock in an organic solvent is added to an aqueous medium where the compound has low solubility, it can crash out of solution. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% or 1%, as higher concentrations can be toxic to cells.[8][9]
-
Pre-spike the Medium: Before adding your compound, add a volume of pure DMSO to your culture medium to match the final desired concentration. Then, add your DMSO-dissolved compound stock. This can prevent localized high concentrations of the compound that lead to precipitation.[10]
-
Increase Dispersion: Add the stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid dispersion.[10]
-
Use of Serum: If your cell culture medium contains serum, the proteins (like albumin) can help to bind and solubilize the compound, keeping it in solution.[9][10]
-
Reduce Final Concentration: The issue may be that your final desired concentration in the medium is higher than the compound's aqueous solubility limit. Consider testing a lower concentration.[8]
Q4: Can I use heat or sonication to help dissolve Benzoylecgonine?
A4: Yes, these methods can be effective.
-
Heating: Gently warming the solution to 37°C can help increase the solubility of some compounds.[8] However, be cautious, as excessive heat can degrade the compound.
-
Sonication: Using an ultrasonic bath can help break down aggregates and enhance the dispersion rate of the compound in the solvent.[9]
Q5: Are there any other advanced techniques to improve solubility for cell-based assays?
A5: For particularly challenging compounds, several formulation strategies can be explored, though they require more advanced preparation:
-
Prodrug Approach: Modifying the molecule to a more soluble "prodrug" form that converts to the active compound in vivo or in vitro.[11]
-
Nanotechnology: Formulating the drug into nanoparticles can increase the surface area, which aids in improving both solubility and dissolution rate.[11]
-
Use of Excipients: Blending the compound with appropriate excipients or carriers can convert it into a more readily soluble powder mixture.[11]
Quantitative Data Presentation
For quick reference, the key physicochemical and solubility data for Benzoylecgonine are summarized below.
Table 1: Physicochemical Properties of Benzoylecgonine
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉NO₄ | [1] |
| Molar Mass | 289.33 g/mol | [2] |
| Melting Point | 195 °C | [1] |
Table 2: Solubility of Benzoylecgonine in Common Organic Solvents
| Solvent | Concentration | Source |
| Dimethylformamide (DMF) | 30 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [5] |
| Methanol | Used for stock solutions (e.g., 1 mg/mL) | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Benzoylecgonine Stock Solution in DMSO
-
Pre-weigh Vial: Tare a sterile, chemically resistant microcentrifuge tube or glass vial on an analytical balance.
-
Weigh Compound: Carefully weigh 10 mg of Benzoylecgonine powder into the tared vial.
-
Add Solvent: Using a calibrated pipette, add 1 mL of high-purity, sterile DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex at medium speed for 1-2 minutes. If the compound does not fully dissolve, you may gently warm the solution to 37°C for 5-10 minutes or place it in a sonicator bath for 5 minutes. Visually inspect to ensure no solid particles remain.
-
Sterilization (Optional): If required for your cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol assumes a starting stock solution of 10 mg/mL (which is approximately 34.56 mM).
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or your cell culture medium. For example, dilute the 34.56 mM stock 1:100 in DMSO to get a 345.6 µM solution.
-
Prepare Medium: Dispense the required volume of pre-warmed cell culture medium (containing serum, if used) into a sterile tube.
-
Spike with Solvent (Recommended): To prevent precipitation, first add a volume of the solvent (DMSO) to the medium that matches the final solvent concentration. For a final DMSO concentration of 0.1%, add 1 µL of DMSO for every 1 mL of medium.
-
Add Compound: While gently swirling the medium, add the calculated volume of your Benzoylecgonine stock. To achieve a 10 µM final concentration from a 345.6 µM intermediate stock, you would add approximately 28.9 µL to every 1 mL of medium.
-
Mix and Use: Gently mix the final solution by inverting the tube or pipetting. Visually inspect for any signs of precipitation before adding it to your cells. Use the working solution immediately.
Visualizations: Workflows and Signaling Pathways
Below are diagrams illustrating a typical experimental workflow for solubilization and a relevant biological pathway.
Caption: A decision-making workflow for preparing Benzoylecgonine solutions.
Caption: Key signaling events following dopamine receptor stimulation.
References
- 1. Benzoylecgonine | C16H19NO4 | CID 448223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoylecgonine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 519-09-5 CAS MSDS (BENZOYLECGONINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. isp.idaho.gov [isp.idaho.gov]
- 7. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing HPLC Separation of Diterpenoid Alkaloid Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of diterpenoid alkaloid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions encountered during the analysis of these complex compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC separation of diterpenoid alkaloid isomers in a direct question-and-answer format.
Question 1: Why am I seeing poor resolution or complete co-elution of my diterpenoid alkaloid isomers?
Answer:
Poor resolution is the most common challenge in separating isomers due to their similar physicochemical properties. Several factors can contribute to this issue:
-
Inappropriate Column Selection: Standard C18 columns may not provide sufficient selectivity for closely related isomers.
-
Suboptimal Mobile Phase Composition: The type of organic modifier, pH, and additives play a crucial role in achieving separation.
-
Inadequate Method Parameters: The gradient slope, flow rate, and temperature may not be optimized for your specific isomers.
Solutions to Improve Resolution:
-
Column Selection:
-
High-Resolution Columns: Consider using a C18 column with a smaller particle size (e.g., sub-2 µm for UHPLC) and high surface area to enhance efficiency.
-
Alternative Stationary Phases: If a C18 column is insufficient, explore columns with different selectivities, such as a Phenyl-Hexyl phase, which can offer π-π interactions with aromatic moieties in some diterpenoid alkaloids.[1]
-
Chiral Columns: For enantiomeric isomers, a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® AD, Chiralcel® OD), is necessary.[2][3]
-
-
Mobile Phase Optimization:
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Acetonitrile is generally a stronger eluting solvent, but methanol can offer different selectivity for certain compounds.[4][5]
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable diterpenoid alkaloids.[6] Adjusting the pH can change the ionization state of the analytes, thereby altering their retention and improving separation.[6][7][8] For basic alkaloids, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape.[2] For acidic compounds, adding 0.1% formic acid or acetic acid can suppress silanol (B1196071) interactions.[4][9]
-
Additives: The use of buffers, such as ammonium (B1175870) bicarbonate or triethylamine (B128534) phosphate (B84403), can help control the pH and improve peak shape and resolution.[9][10]
-
-
Method Parameter Adjustments:
-
Gradient Slope: A shallower gradient around the elution time of the isomers provides more time for separation to occur.[4][5]
-
Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution, though it will increase the run time.[2][4]
-
Temperature: Adjusting the column temperature can fine-tune selectivity.[5][11] Lowering the temperature can sometimes enhance the stability of transient diastereomeric complexes on a chiral stationary phase, improving resolution.[2]
-
Question 2: My diterpenoid alkaloid peaks are tailing. What are the common causes and solutions?
Answer:
Peak tailing, an asymmetry where the latter half of the peak is drawn out, can compromise resolution and accurate integration.
-
Secondary Interactions: A primary cause is the interaction of basic alkaloid functional groups with acidic silanol groups on the surface of silica-based C18 columns.[4][5]
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Contamination or Degradation: An old or contaminated column can exhibit poor peak shapes.[1]
Solutions to Reduce Peak Tailing:
-
Acidify the Mobile Phase: For basic alkaloids, adding a small amount of a weak acid like 0.1% formic acid or acetic acid to the mobile phase can suppress the ionization of silanol groups, minimizing secondary interactions.[4][9]
-
Use an End-capped Column: Employing a high-quality, well-end-capped C18 column will reduce the number of exposed silanol groups.[4]
-
Add a Basic Modifier: For chiral separations of basic alkaloids, adding a small amount of a basic modifier like diethylamine (DEA) (typically 0.1%) to the mobile phase can significantly improve peak shape.[2]
-
Reduce Sample Concentration: Try reducing the injection volume or the concentration of the sample to avoid column overload.[4]
-
Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, the guard column or the analytical column may need to be replaced.[1][4]
Question 3: I am observing split peaks for a single diterpenoid alkaloid isomer. What could be the issue?
Answer:
Peak splitting can arise from several instrumental or chemical issues.
-
Column Inlet Blockage or Void: A partially blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[1]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion.
-
Co-eluting Impurity: What appears as a split peak may be a closely eluting, unresolved impurity.[1]
-
On-Column Degradation: The analyte may be unstable in the mobile phase or on the stationary phase.[1]
Solutions for Split Peaks:
-
Column Maintenance: Try back-flushing the column at a low flow rate to dislodge any blockage. If a void is suspected, the column may need to be replaced.[1]
-
Sample Solvent Matching: Dissolve the sample in a solvent that is the same strength as or weaker than the initial mobile phase.
-
Optimize Separation: Further optimize the mobile phase or try a different column to resolve the potential impurity.[1]
-
Ensure Sample Stability: Verify the stability of your analyte in the chosen sample solvent and mobile phase conditions.[1]
Question 4: My retention times are drifting between injections. How can I improve reproducibility?
Answer:
Inconsistent retention times can make peak identification difficult and indicate a lack of method robustness.
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.[1]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.
-
Column Contamination: Buildup of contaminants on the column can alter its chemistry over time.[2]
Solutions for Drifting Retention Times:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate between runs. A stable baseline is a good indicator of equilibration.[1]
-
Consistent Mobile Phase Preparation: Prepare the mobile phase carefully and consistently. Using pre-mixed mobile phases is recommended for maximum reproducibility. Ensure the mobile phase is properly degassed.[2]
-
Use a Column Oven: Maintain a constant column temperature using a column oven to minimize the effects of ambient temperature fluctuations.[2]
-
Regular Column Washing: Implement a regular column washing procedure to prevent the accumulation of contaminants.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to start with for separating diterpenoid alkaloid isomers?
A C18 column is the most common starting point for the analysis of diterpenoid alkaloids due to its hydrophobicity, which provides good retention for these generally non-polar to moderately polar compounds.[1] For separating enantiomers, a chiral stationary phase is required.[2][3]
Q2: Should I use isocratic or gradient elution?
The choice depends on the complexity of your sample. For a simple mixture of a few isomers with similar retention times, an isocratic method may be sufficient. However, for complex samples containing multiple alkaloids with a wide range of polarities, a gradient elution is generally necessary to achieve adequate separation within a reasonable analysis time.[1]
Q3: How does the pH of the mobile phase affect the separation of diterpenoid alkaloids?
Diterpenoid alkaloids often contain basic nitrogen atoms, making them ionizable. The pH of the mobile phase controls the degree of ionization of these functional groups.[6] By adjusting the pH, you can alter the polarity and retention of the alkaloids, which can be a powerful tool to improve the selectivity and resolution between isomers.[6][7][8] It is generally recommended to work at a pH that is at least 1.5-2 units away from the pKa of the analyte to ensure it is in a single ionic form, leading to better peak shape.[8]
Q4: What are some common mobile phase additives used for diterpenoid alkaloid separation and why are they used?
Common additives include:
-
Acids (e.g., formic acid, acetic acid, trifluoroacetic acid - TFA): These are added to the mobile phase (typically at 0.1%) to improve peak shape for basic alkaloids by suppressing interactions with residual silanols on the stationary phase.[4][9]
-
Bases (e.g., diethylamine - DEA, triethylamine - TEA): Small amounts (typically 0.1%) are often added in chiral separations of basic alkaloids to improve peak shape and sometimes enhance resolution.[2]
-
Buffers (e.g., ammonium bicarbonate, triethylamine phosphate): These are used to control and maintain a stable pH of the mobile phase, which is crucial for reproducible retention times and selectivity, especially for ionizable compounds.[9][10]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Diterpenoid Alkaloid Isomer Profiling
This protocol provides a starting point for developing a separation method for diterpenoid alkaloid isomers.
-
HPLC System and Column:
-
HPLC or UHPLC system with a UV or DAD detector.
-
Column: High-resolution C18 column (e.g., 250 x 4.6 mm, 5 µm or a sub-2 µm column for UHPLC).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Optimization:
-
Adjust the gradient slope, especially around the elution time of the target isomers, to improve resolution.
-
If resolution is poor, try replacing acetonitrile with methanol.
-
Experiment with different pH values by using a buffer system (e.g., 10 mM ammonium bicarbonate, pH 10) if the compounds are ionizable.[9]
-
Protocol 2: Chiral HPLC Method for Separation of Diterpenoid Alkaloid Enantiomers
This protocol is a general approach for separating enantiomeric diterpenoid alkaloids.
-
HPLC System and Column:
-
HPLC system with a UV or DAD detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).[2]
-
-
Mobile Phase Preparation (Normal Phase):
-
Mobile Phase A: n-Hexane/Ethanol (90:10 v/v) + 0.1% Diethylamine (DEA).
-
Mobile Phase B: n-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA).
-
Degas the mobile phases before use.
-
-
Screening and Optimization:
-
Equilibrate the column with Mobile Phase A for at least 30 minutes.
-
Inject the racemic standard.
-
If no separation is observed, flush the column with an intermediate solvent (e.g., isopropanol) and then equilibrate with Mobile Phase B and re-inject.
-
Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to optimize selectivity.
-
Investigate the effect of column temperature (e.g., 20 °C, 25 °C, 30 °C) and flow rate (e.g., 0.5 mL/min to 1.0 mL/min) to fine-tune the separation.[2]
-
Data Presentation
Table 1: Example HPLC Conditions for Diterpenoid Alkaloid Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Microsorb C18 (25 cm x 4.6 mm, 5 µm)[10] | Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm)[9] | Waters Xterra RP18 (250 x 4.6 mm, 5 µm)[9] |
| Mobile Phase A | 25 mM Triethylamine phosphate buffer (pH 3.0) with 10% THF[10] | 10 mM Ammonium formate (B1220265) and 0.1% Formic acid in water[9] | 2.5 mM Ammonium bicarbonate in water (pH 10)[9] |
| Mobile Phase B | Acetonitrile[10] | Acetonitrile with 0.1% Formic acid[9] | Acetonitrile[9] |
| Elution | Gradient[10] | Gradient[9] | Gradient[9] |
| Flow Rate | 1.0 mL/min[10] | 1.0 mL/min[9] | 1.0 mL/min[9] |
| Temperature | 45 °C[10] | 30 °C[9] | 25 °C[9] |
| Detection | 238 nm[10] | ESI/MS[9] | 240 nm[9] |
Visualizations
Caption: A workflow for troubleshooting poor HPLC separation of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Column Temperature on Organic Acid Separation : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Study on the Alkaloids in Tibetan Medicine Aconitum pendulum Busch by HPLC–MSn Combined with Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Benzoylhypaconine instability in solution
Technical Support Center: Benzoylecgonine (B1201016) Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of benzoylecgonine in solution. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My benzoylecgonine solution is showing signs of degradation. What are the primary factors that influence its stability?
A1: The stability of benzoylecgonine in solution is primarily influenced by three main factors: pH, temperature, and time.[1][2][3][4] Generally, benzoylecgonine is more stable in acidic conditions and at lower temperatures.[1][5] Hydrolysis is the main degradation pathway, and its rate increases with higher pH and temperature.[4][6]
Q2: What is the expected degradation pathway for benzoylecgonine in an aqueous solution?
A2: Benzoylecgonine is the primary metabolite of cocaine and is formed in the liver through hydrolysis catalyzed by carboxylesterases.[7] In vitro, benzoylecgonine is susceptible to further hydrolysis, especially under alkaline conditions.[6] While generally stable, under certain conditions such as in the presence of specific enzymes or through environmental degradation processes like chlorination and photo-degradation, it can break down further.[8][9]
Q3: I need to store my benzoylecgonine stock solutions. What are the optimal storage conditions to ensure long-term stability?
A3: For long-term stability, it is recommended to store benzoylecgonine solutions at -20°C.[2] Studies have shown that at this temperature, benzoylecgonine demonstrates high stability with recoveries greater than 80% after one year.[2] If freezing is not possible, refrigeration at 4°C is a better alternative than room temperature, but degradation will be more pronounced.[2] For urine samples, maintaining a pH of 4 can further enhance stability.[2]
Q4: Can the presence of enzymes in my solution affect the stability of benzoylecgonine?
A4: Yes, certain enzymes can accelerate the degradation of benzoylecgonine. While it is relatively stable in the body, some enzymes, including certain butyrylcholinesterase (BChE) mutants, have been shown to effectively hydrolyze benzoylecgonine.[10][11] If your solution contains biological matrices that may have enzymatic activity, this could be a source of instability.
Q5: What analytical methods are recommended for monitoring the stability of benzoylecgonine?
A5: Several chromatographic techniques are well-suited for the quantitative analysis of benzoylecgonine and its degradation products. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][12][13][14] These methods offer the specificity and sensitivity required for stability-indicating assays.
Troubleshooting Guide
Issue: Rapid loss of benzoylecgonine concentration in my prepared solution.
| Potential Cause | Troubleshooting Step | Recommended Action |
| High pH of the solution | Measure the pH of your solution. | Adjust the pH to a more acidic range (e.g., pH 4-5) if your experimental conditions allow.[2][4] |
| Elevated storage temperature | Review your storage conditions. | Store solutions at -20°C for long-term stability or at 4°C for short-term use.[2] Avoid room temperature storage.[4] |
| Enzymatic degradation | Consider the composition of your matrix. | If working with biological samples, consider heat-inactivating enzymes or using enzyme inhibitors if compatible with your downstream analysis. The addition of a preservative like sodium fluoride (B91410) (NaF) has been shown to improve stability in blood samples.[2] |
| Extended storage time | Check the age of your solution. | Prepare fresh solutions for critical experiments. If storing for extended periods, re-qualify the concentration before use. |
| Photodegradation | Assess light exposure during storage and handling. | Store solutions in amber vials or protect them from light, as photo-degradation can occur.[8][9] |
Quantitative Data Summary
The stability of benzoylecgonine is significantly affected by storage temperature and the presence of preservatives.
Table 1: Stability of Benzoylecgonine in Biological Samples Over 365 Days
| Matrix | Storage Temperature | Preservative | Recovery (%) | Citation |
| Blood | 4°C | None | 3.7 | [2] |
| Blood | 4°C | Sodium Fluoride (NaF) | 68.5 | [2] |
| Blood | -20°C | N/A | >80 | [2] |
| Urine (pH 8) | 4°C | N/A | 23 | [2] |
| Urine | -20°C | N/A | Stable | [2] |
N/A: Not Applicable or data not provided in the source.
Experimental Protocols
Protocol 1: General Stability Assessment of Benzoylecgonine in a Buffered Solution
-
Preparation of Stock Solution: Prepare a concentrated stock solution of benzoylecgonine in a suitable solvent (e.g., methanol).
-
Preparation of Test Solutions: Dilute the stock solution with the desired buffer (e.g., 0.1 M potassium phosphate (B84403), pH 7.4) to achieve the final experimental concentration.[11]
-
Storage Conditions: Aliquot the test solution into several vials and store them under different conditions (e.g., -20°C, 4°C, 25°C, and protected from light).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Sample Analysis: At each time point, retrieve a vial from each storage condition. Analyze the concentration of benzoylecgonine using a validated stability-indicating method like HPLC or LC-MS/MS.[13]
-
Data Evaluation: Compare the concentration of benzoylecgonine at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Benzoylecgonine from Urine for Stability Analysis
This protocol is a general guideline for sample cleanup prior to chromatographic analysis.
-
Sample Preparation: Thaw frozen urine samples at room temperature. Centrifuge to pellet any precipitates.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol (B129727) and then a phosphate buffer through it.
-
Sample Loading: Load the supernatant from the centrifuged urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water, a weak acid, and a non-polar organic solvent.
-
Elution: Elute the benzoylecgonine from the cartridge using a suitable elution solvent, often a mixture of a volatile organic solvent and a small amount of a strong base (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase used for the chromatographic analysis.
-
Analysis: Inject the reconstituted sample into the HPLC or GC-MS system for quantification.[3][5]
Visualizations
Caption: Degradation pathways of benzoylecgonine.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. A comprehensive study of the stability of cocaine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Mechanisms of cocaine hydrolysis and metabolism in vitro and in vivo: a clarification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoylecgonine - Wikipedia [en.wikipedia.org]
- 8. Investigation of degradation products of cocaine and benzoylecgonine in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic activities of a highly efficient cocaine hydrolase for hydrolysis of biologically active cocaine metabolites norcocaine and benzoylecgonine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Enzymes of Cocaine Metabolite Benzoylecgonine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. ubibliorum.ubi.pt [ubibliorum.ubi.pt]
Technical Support Center: Differentiating Benzoylhypaconine and Its Isomers by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in differentiating Benzoylhypaconine from its isomers using mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound and why is their differentiation important?
A1: Common isomers of this compound (BHA) include Benzoylaconine (BAC) and Benzoylmesaconine (BMA). These are all monoester diterpenoid alkaloids found in plants of the Aconitum genus. Differentiation is critical in pharmacology and toxicology because these isomers can exhibit different biological activities and toxicities. Accurate identification and quantification are therefore essential for quality control of herbal medicines and in forensic analysis.
Q2: What is the primary MS-based method for differentiating these isomers?
A2: The primary and most effective method is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).[1][2] This technique allows for the separation of isomers based on their distinct fragmentation patterns upon collision-induced dissociation (CID). High-resolution mass spectrometry (HRMS) can also be employed to obtain accurate mass measurements, further aiding in the confirmation of elemental compositions of fragment ions.
Q3: Can I differentiate these isomers based on their precursor ion mass alone?
A3: No. Isomers have the same elemental composition and therefore the same exact mass. Consequently, their protonated molecules ([M+H]⁺) will have the same mass-to-charge ratio (m/z) in a full scan MS spectrum. Differentiation requires fragmentation of the precursor ion and analysis of the resulting product ions (MS/MS).
Q4: Are there any characteristic fragment ions for these types of alkaloids?
A4: Yes, for aconitine-type alkaloids, which include this compound and its isomers, common fragmentation pathways involve the successive loss of small neutral molecules such as water (H₂O), methanol (B129727) (CH₃OH), acetic acid (CH₃COOH), and carbon monoxide (CO). A prominent fragment ion often observed for these benzoylated compounds is the benzoyl cation at m/z 105.
Q5: Can Ion Mobility Spectrometry (IMS) be used to differentiate these isomers?
Troubleshooting Guides
Issue: Co-elution of Isomers and Inability to Differentiate by MS
Cause: The chromatographic method may not be optimized to separate the isomers, and the MS/MS parameters may not be selective enough.
Solution:
-
Optimize Chromatography:
-
Use a high-resolution HPLC or UHPLC column (e.g., C18) with a small particle size.
-
Experiment with different mobile phase compositions and gradient elution profiles. A shallow gradient can often improve the separation of closely eluting isomers.
-
Adjust the column temperature to enhance separation.
-
-
Employ Tandem Mass Spectrometry (MS/MS):
-
Use a targeted approach such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each isomer.
-
Even if the isomers co-elute, they can be distinguished if they have unique fragmentation patterns.
-
Issue: Similar Fragmentation Patterns Between Isomers
Cause: Isomers can sometimes produce very similar MS/MS spectra, making differentiation challenging.
Solution:
-
High-Resolution MS/MS: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the fragment ions. Small mass differences can help in identifying unique fragments.
-
Vary Collision Energy: Systematically vary the collision energy to see if different energy levels produce more significant differences in the relative abundances of fragment ions between the isomers.
-
Consider Ion Mobility Spectrometry (IMS): If available, coupling IMS to your MS system can separate the isomers in the gas phase based on their collision cross-section, providing an orthogonal separation mechanism.
Experimental Protocols & Data
LC-MS/MS Method for the Analysis of this compound and its Isomers
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
1. Sample Preparation:
-
Extract the alkaloids from the sample matrix using a suitable solvent (e.g., methanol or acetonitrile).
-
Perform a solid-phase extraction (SPE) for sample clean-up if necessary.
-
Reconstitute the final extract in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, followed by a column wash and re-equilibration. A shallow gradient is recommended for isomer separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Collision Gas: Argon
-
Quantitative Data: SRM Transitions for Isomer Differentiation
The following table summarizes the precursor and product ions that can be used in an SRM/MRM method to differentiate this compound from its common isomers.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (BHA) | 574.2 | 105.0 |
| Benzoylaconine (BAC) | 604.2 | 105.2 |
| Benzoylmesaconine (BMA) | 590.2 | 105.1 |
Note: The product ion around m/z 105 corresponds to the benzoyl cation and is a common fragment. While useful, combining this with chromatographic separation and potentially other, less intense but unique, fragment ions will provide more confident identification.
Visualizations
Logical Workflow for Isomer Differentiation
References
- 1. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An integrated strategy of UPLC-Q-TOF/MS and HPTLC/PAD-DESI-MSI for the analysis of chemical variations: A case study of Tibetan medicine Tiebangchui - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation during Benzoylhypaconine extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate degradation during the extraction of benzoylhypaconine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a monoester-diterpenoid alkaloid found in plants of the Aconitum genus. It is a hydrolysis product of the more toxic diester-diterpenoid alkaloid, hypaconitine (B608023). The stability of this compound is a significant concern because it is susceptible to further hydrolysis, which can lead to the formation of hypaconine (B1145453), an alcohol amine with different biological activity. This degradation can result in inaccurate quantification and characterization of the target compound.
Q2: What are the primary factors that lead to the degradation of this compound during extraction?
A2: The primary factors contributing to the degradation of this compound are elevated temperature, alkaline pH, and prolonged exposure to certain solvents. Like other Aconitum alkaloids, the ester group in this compound is prone to hydrolysis under these conditions.
Q3: What is the optimal pH range for maintaining the stability of this compound during extraction?
A3: Based on studies of related Aconitum alkaloids, a slightly acidic to neutral pH range (pH 4-7) is generally recommended to minimize hydrolysis.[1] Alkaline conditions (pH > 8) should be strictly avoided, especially during prolonged steps, as they significantly accelerate the degradation of the ester linkage.
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to perform extraction and evaporation steps at low temperatures. Using a rotary evaporator under reduced pressure for solvent removal is recommended to keep the temperature low.
Q5: Which solvents are recommended for the extraction of this compound to minimize degradation?
A5: Solvents such as chloroform (B151607), ethyl acetate (B1210297), and diethyl ether are commonly used for the extraction of Aconitum alkaloids from basified aqueous solutions. However, prolonged contact with the alkaline solution should be minimized. For storage of extracts, methanol (B129727) is often used, but it's important to note that prolonged storage in methanol, especially if any residual base is present, can lead to ester hydrolysis. Acidified methanol or aprotic solvents may be better alternatives for long-term storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Incomplete extraction from plant material. | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or the number of extraction cycles. |
| Degradation of this compound during extraction. | Maintain a slightly acidic to neutral pH during aqueous steps. Avoid high temperatures by using a rotary evaporator at low heat. Minimize the time the sample is in an alkaline solution. | |
| Loss of analyte during partitioning steps. | Ensure complete phase separation during liquid-liquid extraction. Back-extract the aqueous layer to recover any remaining analyte. | |
| Presence of significant amounts of hypaconine in the extract. | Hydrolysis of this compound. | This is a clear indicator of degradation. Strictly control pH and temperature. Use fresh, high-purity solvents. Reduce the duration of the extraction process, particularly the alkalization step. |
| Inconsistent results between batches. | Variability in plant material. | Source plant material from a reliable supplier and ensure proper identification. Standardize the drying and grinding process of the plant material. |
| Inconsistent extraction conditions. | Precisely control all experimental parameters, including pH, temperature, solvent volumes, and extraction times. | |
| Presence of impurities in the final extract. | Incomplete removal of fats and pigments. | Include a defatting step with a non-polar solvent like n-hexane or petroleum ether before the main alkaloid extraction. |
| Co-extraction of other alkaloids or plant constituents. | Optimize the pH for selective extraction of this compound. Employ chromatographic purification steps like column chromatography or preparative HPLC. |
Data Presentation
Table 1: Factors Influencing the Stability of this compound During Extraction (Qualitative Summary)
| Factor | Effect on this compound Stability | Recommendation for Minimizing Degradation |
| pH | Highly susceptible to hydrolysis in alkaline conditions (pH > 8). Relatively stable in slightly acidic to neutral conditions (pH 4-7). | Maintain pH in the 4-7 range during aqueous extraction and processing steps. Minimize exposure time to any alkaline solutions required for partitioning. |
| Temperature | Increased temperature significantly accelerates the rate of hydrolysis. | Conduct all extraction and solvent evaporation steps at low temperatures (e.g., below 40°C). Use a rotary evaporator under reduced pressure. |
| Solvent | Prolonged exposure to protic solvents like methanol, especially in the presence of trace amounts of base, can lead to hydrolysis. | Use fresh, high-purity solvents. For extraction from basified solutions, use solvents like chloroform or ethyl acetate and minimize contact time. For storage, consider acidified methanol or aprotic solvents. |
| Time | Longer extraction and processing times increase the likelihood of degradation, especially under suboptimal pH and temperature conditions. | Streamline the extraction workflow to minimize the overall processing time. Do not leave extracts in alkaline solutions for extended periods. |
| Light | While less documented for this compound specifically, many alkaloids are sensitive to light. | Protect samples from direct light by using amber glassware or covering containers with aluminum foil. |
| Oxygen | The potential for oxidation exists, though hydrolysis is the primary degradation pathway. | While not the primary concern, working under an inert atmosphere (e.g., nitrogen or argon) can be a good practice for sensitive compounds. |
Experimental Protocols
Protocol 1: General Extraction of Total Alkaloids from Aconitum Species
This protocol outlines a standard acid-base partitioning method for the extraction of total alkaloids, including this compound.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots of Aconitum species) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Defatting (Optional but Recommended):
-
Macerate the powdered plant material in n-hexane or petroleum ether (1:10 w/v) for 24 hours at room temperature with occasional shaking.
-
Filter the mixture and discard the solvent. Repeat this step twice to ensure complete removal of lipids.
-
Air-dry the defatted plant material.
-
-
Alkaloid Extraction:
-
Moisten the defatted powder with a small amount of a basic solution (e.g., 10% ammonia (B1221849) solution) to liberate the free alkaloids.
-
Pack the moistened powder into a percolator or use a Soxhlet apparatus.
-
Extract the alkaloids with a suitable organic solvent such as chloroform or a mixture of chloroform and methanol (e.g., 4:1 v/v) until the extract gives a negative test with Dragendorff's reagent.
-
-
Acid-Base Partitioning:
-
Concentrate the organic extract under reduced pressure at a temperature below 40°C.
-
Dissolve the resulting crude extract in a 2% sulfuric acid solution.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with ethyl acetate to remove neutral and weakly acidic impurities. Discard the ethyl acetate layer.
-
Make the acidic aqueous solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonia solution. Perform this step in an ice bath to control the temperature.
-
Extract the liberated free alkaloids from the alkaline solution with chloroform or ethyl acetate (3-4 times).
-
Combine the organic layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.
-
-
Final Product:
-
Evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract containing this compound.
-
This crude extract can then be subjected to further purification by chromatographic techniques.
-
Protocol 2: HPLC-UV Analysis of this compound and Its Degradation Products
This protocol provides a general method for the quantitative analysis of this compound and its potential degradation product, hypaconine.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient elution is often employed. A common mobile phase system consists of:
-
Solvent A: Acetonitrile
-
Solvent B: Ammonium bicarbonate buffer (e.g., 10 mM, pH adjusted to 9.5-10 with ammonia)
-
-
Gradient Program: A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased to elute the compounds. The exact gradient will need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10-20 µL
-
Standard Preparation: Prepare standard solutions of this compound and hypaconine of known concentrations in methanol or the initial mobile phase composition.
-
Sample Preparation: Dissolve the crude extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound and hypaconine in the samples by interpolating their peak areas on the calibration curve.
Mandatory Visualizations
Caption: Degradation pathway of hypaconitine to this compound and subsequently to hypaconine via hydrolysis.
Caption: General workflow for the extraction and purification of this compound with key troubleshooting checkpoints.
References
Technical Support Center: Refining Purification Methods for Benzoylhypaconine and Related Aconitum Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for Benzoylhypaconine and other Aconitum alkaloids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound and related compounds.
| Problem | Potential Cause | Suggested Solution |
| Low Alkaloid Yield During Extraction | Incomplete plant cell wall disruption. | Ensure the plant material is ground into a fine powder before extraction.[1] |
| Inefficient solvent penetration. | Moisten the powdered plant material with an ammonia (B1221849) solution before adding the primary extraction solvent to facilitate alkaloid extraction.[2] | |
| Insufficient extraction time or repetitions. | Increase the duration of extraction or the number of extraction cycles.[1] | |
| Poor Separation in Column Chromatography | Inappropriate stationary phase. | For initial cleanup, neutral alumina (B75360) can be effective.[3] For higher resolution, C18 reversed-phase silica (B1680970) is commonly used.[4][5] |
| Incorrect mobile phase composition. | Optimize the solvent system. For normal phase, chloroform-methanol gradients can be used.[2] For reversed-phase, acetonitrile-ammonium bicarbonate buffer gradients are often effective.[4][5] | |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Inconsistent HPLC/UPLC-MS Results | Matrix effects from complex sample. | Incorporate a solid-phase extraction (SPE) cleanup step before analysis.[6] |
| Degradation of target alkaloids. | Ensure the pH of solutions is controlled, as extreme pH can cause hydrolysis. Store samples at low temperatures (4°C or below). | |
| Contamination of the HPLC system. | Flush the system and column with an appropriate cleaning solution. Use a guard column to protect the analytical column.[1] | |
| Target Compound Degradation | Hydrolysis of ester groups. | Avoid high pH and high temperatures during processing.[7] Recrystallization from an aprotic solvent can prevent degradation during final purification steps.[2][8] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a monoester-diterpenoid alkaloid derived from plants of the Aconitum genus. Its purification is challenging due to its presence in a complex mixture of structurally similar alkaloids, including the highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine (B1665448), mesaconitine, and hypaconitine. The goal is to separate it from these more toxic precursors and other related compounds.
Q2: How can I reduce the toxicity of the initial plant extract before purification?
Processing the raw Aconitum roots by heating, such as boiling or steaming, can hydrolyze the highly toxic diester-diterpenoid alkaloids into less toxic monoester forms like this compound.[6] This not only reduces the hazard of handling the material but can also enrich the extract in the desired compound.
Q3: What are the most common methods for the preparative isolation of Aconitum alkaloids?
Common methods include pH-zone-refining counter-current chromatography, reversed-phase flash chromatography, and preparative HPLC.[8][9] For gram-scale purification, recrystallization is a highly effective and safe method.[2][8]
Q4: What analytical techniques are best for monitoring the purification of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection (typically around 235-240 nm) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common and effective methods for the separation and quantification of Aconitum alkaloids.[5][6][10]
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Aconitum Plant Material
This protocol describes a general method for the extraction of total alkaloids from powdered Aconitum roots.
-
Alkalinization: Weigh 1 kg of finely powdered Aconitum root material and moisten it with a 5-10% aqueous ammonia solution. Allow it to stand for 2 hours.[2]
-
Solvent Extraction: Place the alkalinized powder in a large-scale extractor and extract with dichloromethane (B109758) or ethyl ether multiple times (e.g., 8 times over 12 hours).[1][2]
-
Acid Extraction: Combine the organic extracts and evaporate the solvent under reduced pressure. Treat the residue with a 2-5% solution of hydrochloric or sulfuric acid to protonate the alkaloids and transfer them to the aqueous phase.[1][2]
-
Purification: Wash the acidic aqueous solution with a nonpolar solvent like diethyl ether to remove neutral impurities.[1]
-
Basification and Re-extraction: Adjust the pH of the aqueous solution to 10 with an ammonia solution. Extract the alkaloids back into an organic solvent such as chloroform (B151607) or dichloromethane (repeat 3-4 times).[4]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness at a temperature below 40°C to obtain the crude alkaloid extract.[1]
Protocol 2: Column Chromatography for Fractionation of Crude Alkaloid Extract
This protocol outlines a method for the initial fractionation of the crude alkaloid extract.
-
Column Preparation: Prepare a chromatography column with neutral alumina or macroporous adsorption resin as the stationary phase, slurried in the initial mobile phase.[3][11]
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., chloroform) and load it onto the column.[2]
-
Elution: Elute the column with a stepwise or gradient solvent system. A common system for alumina is a chloroform-methanol gradient.[2] For macroporous resin, an acidic ethanol-water solution can be used for elution.[11]
-
Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC) or HPLC.
-
Pooling and Concentration: Combine fractions containing the alkaloids of interest and evaporate the solvent to yield enriched fractions.
Visualizations
Experimental Workflow for Extraction
Caption: Workflow for the extraction of total alkaloids from Aconitum roots.
Logical Relationship for Purification
Caption: General strategy for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102895338A - Preparation method of monkshood or radix aconite total alkaloid extractive - Google Patents [patents.google.com]
Enhancing the resolution of Benzoylhypaconine in complex mixtures
Welcome to the Technical Support Center for Benzoylhypaconitine Analysis.
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the chromatographic resolution of Benzoylhypaconitine (BHA) and related Aconitum alkaloids in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is Benzoylhypaconitine, and why is its resolution challenging?
Benzoylhypaconitine (BHA) is a monoester-diterpene alkaloid derived from the hydrolysis of highly toxic diester-diterpene alkaloids like Hypaconitine (HA). Its analysis is challenging due to the presence of numerous structurally similar alkaloids in complex matrices, such as herbal extracts and biological samples. These compounds often have similar physicochemical properties, leading to co-elution and poor peak resolution during chromatographic analysis.
Q2: What are the recommended starting chromatographic conditions for separating Benzoylhypaconitine and related alkaloids?
A robust starting point for method development is Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS). A reversed-phase C18 column is commonly effective. The mobile phase typically consists of a gradient elution using acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[1][2]
Q3: How can I improve the separation of Benzoylhypaconitine from structurally similar alkaloids like Benzoylaconitine (BAC) and Benzoylmesaconitine (BMA)?
Optimizing the mobile phase is critical. Adjusting the pH of the aqueous phase can alter the ionization state of the alkaloids, thereby changing their retention and improving selectivity.[3] Fine-tuning the gradient slope is also essential; a shallower gradient provides more time for separation of closely eluting compounds. Experimenting with different organic solvents (acetonitrile vs. methanol) can also alter selectivity.
Q4: Which sample preparation technique is most suitable for analyzing Benzoylhypaconitine in complex matrices?
For herbal powders, an extraction with a methanol/acidic water mixture followed by centrifugation and dilution is effective.[4] For biological fluids like plasma or urine, a protein precipitation step with methanol or acetonitrile is a common first step.[2] For cleaner extracts and better sensitivity, Solid-Phase Extraction (SPE) is highly recommended. A mixed-mode cation exchange sorbent can effectively retain the alkaloids while allowing interfering substances to be washed away.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis.
Problem 1: Poor Peak Resolution or Co-elution
Poor resolution is a common issue where two or more peaks are not fully separated, hindering accurate quantification.
Table 1: Troubleshooting Poor Peak Resolution
| Possible Cause | Recommended Solution | Explanation |
| Suboptimal Mobile Phase | 1. Adjust Gradient: Decrease the ramp rate of the organic solvent (create a shallower gradient). 2. Change Organic Solvent: Switch from acetonitrile to methanol or vice-versa. 3. Modify pH: Add a modifier like 0.1% formic acid to the mobile phase to improve peak shape and selectivity.[2] | A shallower gradient increases the separation time between peaks. Different organic solvents can alter elution order. pH affects the ionization and retention of basic compounds like alkaloids. |
| Inappropriate Column | 1. Decrease Particle Size: Switch to a UPLC column (e.g., sub-2 µm particles) for higher efficiency.[1] 2. Increase Column Length: A longer column provides more theoretical plates, enhancing separation. 3. Change Stationary Phase: If using a C18, consider a different chemistry like C8 or Phenyl-Hexyl. | Smaller particles lead to sharper peaks and better resolution. Increased column length improves separation but also increases analysis time and backpressure. Different stationary phases offer different selectivities. |
| High Flow Rate | 1. Reduce Flow Rate: Lower the flow rate (e.g., from 0.5 mL/min to 0.3 mL/min). | Reducing the flow rate allows more time for analytes to interact with the stationary phase, which can improve the separation of closely eluting peaks. |
| Column Temperature | 1. Optimize Temperature: Systematically vary the column temperature (e.g., 30°C, 40°C, 50°C).[1] | Temperature affects solvent viscosity and analyte interaction with the stationary phase, which can significantly impact selectivity and resolution. |
Problem 2: Peak Tailing
Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, can compromise integration accuracy and resolution.
Table 2: Troubleshooting Peak Tailing
| Possible Cause | Recommended Solution | Explanation |
| Secondary Silanol (B1196071) Interactions | 1. Lower Mobile Phase pH: Use an acidic modifier (e.g., 0.1% formic acid) to protonate residual silanols on the column packing, reducing their interaction with basic analytes.[2] 2. Increase Buffer Strength: A higher buffer concentration can help mask silanol activity.[6] | Aconitum alkaloids are basic and can interact with negatively charged silanol groups on the silica (B1680970) support, causing tailing. |
| Column Overload | 1. Dilute Sample: Reduce the concentration of the injected sample. | Injecting too much sample can saturate the stationary phase, leading to poor peak shape. |
| Column Contamination or Void | 1. Use a Guard Column: Protects the analytical column from strongly retained matrix components. 2. Flush Column: Flush the column with a strong solvent (e.g., isopropanol). 3. Replace Column: If a void has formed at the column inlet or it is irreversibly contaminated, replacement is necessary.[7] | Contaminants can create active sites that cause tailing. A void disrupts the packed bed, leading to a distorted flow path. |
Experimental Protocols
Protocol 1: Sample Preparation of Herbal Powder using Extraction
This protocol is suitable for preparing samples from dried plant materials or spice powders.
-
Weighing: Accurately weigh 1.0 g of the homogenized powder sample into a centrifuge tube.
-
Extraction: Add 10 mL of an extraction solvent (e.g., 75:25 v/v methanol/2% formic acid in water).[4]
-
Shaking/Sonication: Shake vigorously for 1 hour, followed by sonication for 10 minutes to ensure complete extraction.[4]
-
Centrifugation: Centrifuge the mixture at 4500 rpm for 10 minutes.
-
Dilution: Collect the supernatant and dilute it with a suitable solvent (e.g., 50:50 v/v methanol/0.1% formic acid in water) to ensure the analyte concentration falls within the calibration range.[4]
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter before injection into the LC system.
Protocol 2: UPLC-MS/MS Method for Analysis
This method is designed for high sensitivity and selectivity in complex matrices.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Column: ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm).[1]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
MS Detection: Electrospray Ionization in Positive Mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Benzoylhypaconitine and other target alkaloids.[2]
Table 3: Example UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Solvent A (Water + 0.1% FA) | % Solvent B (Methanol) |
| 0.0 | 0.4 | 90 | 10 |
| 1.0 | 0.4 | 90 | 10 |
| 4.0 | 0.4 | 10 | 90 |
| 8.0 | 0.4 | 10 | 90 |
| 9.0 | 0.4 | 90 | 10 |
| 10.0 | 0.4 | 90 | 10 |
This is an example gradient and should be optimized for your specific application and column dimensions.[1]
Visualized Workflows
The following diagrams illustrate key workflows for troubleshooting and sample preparation.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: General sample preparation workflow for complex mixtures.
References
- 1. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. sciex.com [sciex.com]
- 5. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. lcms.cz [lcms.cz]
Mitigating matrix effects in Benzoylhypaconine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Benzoylhypaconine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, often unidentified, components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of LC-MS/MS analytical methods.[2][3] In bioanalysis, common sources of matrix effects include phospholipids (B1166683) from cell membranes, salts, and metabolites.[4][5]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: The presence of matrix effects can be assessed using two primary methods:
-
Post-Column Infusion: A continuous infusion of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the LC system. A deviation (dip or peak) in the constant signal at the retention time of this compound indicates the presence of ion suppression or enhancement.
-
Post-Extraction Spike Analysis: This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte after the extraction process to the peak area of a neat standard solution of the same concentration. A significant difference between the two responses suggests the presence of matrix effects.[6] According to FDA guidelines, the matrix effect should be evaluated using at least six different sources of the biological matrix.[1]
Q3: What is the most effective way to minimize matrix effects in this compound analysis?
A: The most effective strategy is a combination of efficient sample preparation and the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for a related compound, 8-O-Methyl-benzoylaconine-d3, has been used effectively.[7] If a specific SIL-IS for this compound is unavailable, a structural analog like lappaconitine (B608462) can be considered.[4] Thorough sample cleanup using techniques like Solid-Phase Extraction (SPE) is crucial for removing interfering components like phospholipids.[4][8]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Column Contamination | Implement a more rigorous sample cleanup protocol (e.g., SPE). Use a guard column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Secondary Interactions with Column Hardware | Consider using a metal-free or bio-inert column if analyte chelation is suspected.[9] |
Problem: High Signal Variability (Poor Precision)
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Automate the sample preparation workflow where possible. Ensure precise and consistent execution of each step. |
| Variable Matrix Effects | Utilize a stable isotope-labeled internal standard (SIL-IS) to compensate for variations.[8] Improve sample cleanup to remove interfering matrix components.[10] |
| Instrument Instability | Perform system suitability tests before each analytical run to ensure consistent instrument performance. |
Problem: Low Analyte Recovery
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the sample preparation protocol. For SPE, evaluate different sorbents (e.g., mixed-mode cation exchange), pH conditions, and elution solvents. For LLE, test different organic solvents and pH values. |
| Analyte Degradation | Investigate the stability of this compound under the extraction and storage conditions. Adjust pH or temperature as needed. |
| Irreversible Adsorption | Check for analyte adsorption to sample containers or the LC system. Use silanized vials or alternative materials if necessary. |
Data on Sample Preparation Techniques
The following tables summarize quantitative data for different sample preparation methods used for this compound and related aconitum alkaloids.
Table 1: Solid-Phase Extraction (SPE)
| Analyte(s) | Matrix | SPE Sorbent | Extraction Recovery (%) | Matrix Effect (%) | Citation(s) |
| Aconitine, Benzoylaconine, Aconine | Human Urine | Dispersive SPE (PCX sorbent) | 88.6 - 107.2 | Fewer relative and absolute matrix effects reported | [7] |
| Six Aconitum Alkaloids (incl. This compound) | Human Plasma | HLB Cartridge | Not specified | Not specified | [4] |
| 10-Hydroxy Mesaconitine (B191843) | Rat Plasma | Not specified | > 79.1 | 88.9 - 98.1 | [5] |
| Aconitine, Mesaconitine, Hypaconitine (B608023) | Dietary Supplements | OASIS MCX | 86 - 99 | Not specified | [8] |
Table 2: Liquid-Liquid Extraction (LLE)
| Analyte(s) | Matrix | Extraction Recovery (%) | Matrix Effect (%) | Citation(s) |
| Five Aconitum Alkaloids | Human Urine | 81.5 - 96.4 | Not specified | [11] |
| Aconitine, Hypaconitine, Mesaconitine | Human Urine | 77.3 - 106.2 (via HF-LPME) | Not specified | [2] |
Table 3: Sample Dilution
| Analyte(s) | Matrix | Dilution Factor | Matrix Effect (%) | Citation(s) |
| Six Aconitum Alkaloids | Spice Powders | ≥ 100x | < 10 | [12] |
| Six Aconitum Alkaloids | Spice Powders | 2x or 5x | < 15 | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Aconitum Alkaloids in Human Plasma (Adapted from[4])
-
Pre-treatment: To a 1 mL plasma sample, add the internal standard (e.g., Lappaconitine).
-
Conditioning: Condition an HLB SPE cartridge (1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interferences (e.g., 1 mL of 5% methanol in water).
-
Elution: Elute the analytes with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Aconitum Alkaloids in Human Urine (Adapted from[11])
-
Sample Preparation: To a 1 mL urine sample, add the internal standard.
-
pH Adjustment: Adjust the pH of the urine sample to a basic condition (e.g., pH 9-10) with an appropriate buffer or base.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol). Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of aconitine, hypaconitine and mesaconitine in urine using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and this compound in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Mesaconitine,Aconitine and Hypaconitine in Blood and Liver Speciman by HPLC [journal11.magtechjournal.com]
- 8. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. sciex.com [sciex.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Benzoylaconine and Hypaconine
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of related compounds is crucial for lead optimization and candidate selection. This guide provides an objective comparison of the biological activities of benzoylaconine (B606023) and hypaconine (B1145453), two diterpenoid alkaloids derived from the Aconitum species. The comparison is based on available experimental data on their analgesic, anti-inflammatory, and toxic properties.
The user's original query for "Benzoylhypaconine" appears to be a misnomer, as the scientific literature predominantly refers to "benzoylaconine," a metabolite of aconitine (B1665448), and "hypaconitine." This guide will therefore focus on comparing the bioactivities of benzoylaconine and hypaconine.
Quantitative Bioactivity Profile
The following table summarizes the available quantitative data for the bioactivity of benzoylaconine and hypaconine. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Bioactivity | Compound | Test System | Parameter | Value | Reference |
| Toxicity | Benzoylaconine | Mice | LD₅₀ (Oral) | 1500 mg/kg | [1] |
| Hypaconitine (B608023) | Mice | LD₅₀ (Oral) | 2.8 mg/kg | [2] | |
| Anti-inflammatory Activity | Benzoylaconine | IL-1β-stimulated human synovial SW982 cells | Inhibition of IL-6 and IL-8 production | Effective at 5 and 10 µM | [3] |
| Benzoylaconine | LPS-activated RAW264.7 macrophage cells | Suppression of IL-6, TNF-α, IL-1β, ROS, NO, and PGE₂ | Significant | [4] | |
| Hypaconitine | - | - | Strong anti-inflammatory activity reported, but specific IC₅₀ values for cytokine inhibition are not readily available in the reviewed literature. | [5] | |
| Analgesic Activity | Benzoylaconine | - | - | Data from standardized analgesic models (e.g., writhing test ED₅₀) is not readily available in the reviewed literature. | |
| Hypaconitine | - | - | Analgesic properties are attributed to Aconitum alkaloids, but specific quantitative data (e.g., ED₅₀) for hypaconitine in models like the writhing test is not detailed in the reviewed literature. | [5] | |
| Cardiotoxicity | Benzoylaconine | - | Arrhythmogenic Potential | Lower than diester-diterpenoid alkaloids like aconitine. | [1] |
| Hypaconitine | Human blood and urine sample from poisoning case | Detected concentrations associated with cardiotoxicity | Blood: 3 µg/mL, Urine: 58 µg/mL | [6] |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the assessment of the bioactivities discussed.
Toxicity Assessment: Lethal Dose (LD₅₀) Determination
The acute toxicity of benzoylaconine and hypaconitine was determined by calculating the median lethal dose (LD₅₀) in mice.
-
Animal Model: Male ICR mice are typically used.[2]
-
Administration: The compounds are administered orally.[2]
-
Procedure: A range of doses of the test compound is administered to different groups of animals. The mortality rate in each group is observed over a specified period (e.g., 24-48 hours).
-
Data Analysis: The LD₅₀ value, the dose at which 50% of the animals die, is calculated using statistical methods such as probit analysis.
Anti-inflammatory Activity: Cytokine Inhibition Assay
The anti-inflammatory effects of benzoylaconine were evaluated by measuring the inhibition of pro-inflammatory cytokine production in cell-based assays.
-
Cell Lines: Human synovial SW982 cells or RAW264.7 macrophage cells are commonly used.[3][4]
-
Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) or interleukin-1 beta (IL-1β).[3][4]
-
Treatment: Cells are pre-incubated with various concentrations of the test compound before stimulation.
-
Quantification of Cytokines: The levels of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cytokine production (IC₅₀) is determined.
Analgesic Activity: Acetic Acid-Induced Writhing Test
This is a common in vivo model for screening peripheral analgesic activity.
-
Animal Model: Male mice are typically used.[7]
-
Procedure:
-
Animals are divided into control, standard (e.g., aspirin), and test groups.[7]
-
The test compound is administered orally or via another appropriate route.[7]
-
After a specific period (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).[7]
-
The number of writhes is counted for a set duration (e.g., 15 minutes).[7]
-
-
Data Analysis: The percentage inhibition of writhing is calculated for the test groups compared to the control group. The dose that produces 50% inhibition (ED₅₀) can be determined.
Signaling Pathways and Mechanisms of Action
The bioactivity of these compounds is underpinned by their interaction with specific molecular targets and signaling pathways.
Benzoylaconine: Anti-inflammatory Mechanism
Benzoylaconine exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In IL-1β-stimulated human synovial cells, benzoylaconine has been shown to suppress the production of IL-6 and IL-8.[3] This is achieved through the inhibition of the Mitogen-Activated Protein Kinase (MAPK), Akt, and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3] Specifically, it inhibits the degradation of IκB-α and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[3]
Hypaconine: Neuromuscular Blockade and Cytotoxicity
Hypaconine is known to act as a neuromuscular blocker. Its mechanism involves the inhibition of end-plate potentials in phrenic nerve-diaphragm muscles.[8] It induces a long-term opening of sodium (Na⁺) channels, leading to membrane depolarization and preventing repolarization.[8] Furthermore, in neuronal cells, hypaconine induces cytotoxicity and increases intracellular calcium concentration ([Ca²⁺]i).[9] This is mediated by Ca²⁺ influx through store-operated Ca²⁺ channels and PLC-independent Ca²⁺ release from the endoplasmic reticulum.[9]
References
- 1. Benzoylaconine: Potential Therapeutic Agent for Cardiovascular Diseases From Fuzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoylaconitine Inhibits Production of IL-6 and IL-8 via MAPK, Akt, NF-κB Signaling in IL-1β-Induced Human Synovial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoylaconine Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Structural Validation of Synthetic Benzoylhypaconine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data used in the structural validation of synthetic benzoylhypaconine against its naturally occurring counterpart. The objective is to offer a clear, data-driven reference for authenticating the synthetic molecule, ensuring its chemical identity and purity align with the natural product. This is a critical step in drug development and further pharmacological research.
Spectroscopic and Chromatographic Data Comparison
The structural identity of synthetic this compound is unequivocally confirmed when its spectroscopic and chromatographic data are indistinguishable from those of natural this compound. Minor variations in analytical readouts are typically attributable to differences in instrumentation, solvent selection, or sample concentration. The following tables summarize the key analytical data for a robust comparison.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule, serving as a primary method for structural elucidation.
| ¹H NMR (CDCl₃, 500 MHz) | Synthetic this compound (δ, ppm) | Natural this compound (δ, ppm) | Multiplicity | J (Hz) |
| H-1 | Data not available | Data not available | ||
| H-2 | Data not available | Data not available | ||
| ... | Data not available | Data not available | ||
| ¹³C NMR (CDCl₃, 125 MHz) | Synthetic this compound (δ, ppm) | Natural this compound (δ, ppm) | ||
| C-1 | Data not available | Data not available | ||
| C-2 | Data not available | Data not available | ||
| ... | Data not available | Data not available |
Note: Specific chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constant (J) values would be populated here based on experimental data.
Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data
High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition. Infrared (IR) spectroscopy identifies the functional groups present in the molecule.
| Analytical Technique | Synthetic this compound | Natural this compound |
| HRMS (ESI+) | ||
| m/z [M+H]⁺ Calculated | Data not available | Data not available |
| m/z [M+H]⁺ Found | Data not available | Data not available |
| FTIR (KBr, cm⁻¹) | ||
| O-H Stretch | Data not available | Data not available |
| C=O Stretch (Ester) | Data not available | Data not available |
| C=O Stretch (Benzoyl) | Data not available | Data not available |
| C-O Stretch | Data not available | Data not available |
| Aromatic C-H Stretch | Data not available | Data not available |
Table 3: X-ray Crystallography Data
X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound.
| Crystallographic Parameter | Synthetic this compound | Natural this compound |
| Crystal System | Data not available | Data not available |
| Space Group | Data not available | Data not available |
| a (Å) | Data not available | Data not available |
| b (Å) | Data not available | Data not available |
| c (Å) | Data not available | Data not available |
| α (°) | Data not available | Data not available |
| β (°) | Data not available | Data not available |
| γ (°) | Data not available | Data not available |
| Volume (ų) | Data not available | Data not available |
| Z | Data not available | Data not available |
| R-factor (%) | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are generalized protocols for the key analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound (synthetic or natural this compound) is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
-
Data Acquisition: ¹H NMR spectra are acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 s. ¹³C NMR spectra are acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 s. 2D NMR experiments (COSY, HSQC, HMBC) are performed to aid in complete signal assignment.
2. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in methanol (B129727) or acetonitrile.
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The analysis is performed in positive ion mode. The instrument is calibrated using a standard calibrant solution to ensure high mass accuracy. Data is acquired over a mass range of m/z 100-1000.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is subtracted from the sample spectrum.
4. X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., methanol/ethyl acetate).
-
Instrumentation: A single-crystal X-ray diffractometer with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Data Collection and Processing: A suitable crystal is mounted on the diffractometer at a controlled temperature. Diffraction data are collected over a range of angles. The collected data are processed to determine the unit cell parameters and the three-dimensional electron density map, from which the atomic structure is solved and refined.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Workflow for the synthesis and structural validation of this compound.
Caption: Key analytical data for the structural elucidation of this compound.
Unraveling the Specificity of Benzoylecgonine Immunoassays: A Comparative Analysis of Benzoylhypaconine Cross-Reactivity
For researchers, scientists, and drug development professionals, the accuracy of immunoassay-based drug screening is paramount. This guide provides a comprehensive comparison of the potential cross-reactivity of benzoylhypaconine in immunoassays designed to detect benzoylecgonine (B1201016), the primary metabolite of cocaine. Through a detailed structural analysis and an examination of immunoassay principles, this document offers insights into the high specificity of current benzoylecgonine assays.
Structural Comparison: A Tale of Two Alkaloids
The potential for a compound to cross-react in an immunoassay is fundamentally dictated by its structural similarity to the target analyte.[1] Antibodies are designed to recognize specific three-dimensional shapes and chemical features. A comparison of the chemical structures of benzoylecgonine and this compound reveals substantial differences that would likely preclude significant binding to the same antibody.
Benzoylecgonine is a tropane (B1204802) alkaloid and the primary metabolite of cocaine.[2][3] Its core structure is the simpler tropane ring system.
This compound , on the other hand, is a C19-norditerpenoid alkaloid, a member of the aconitine (B1665448) family of compounds.[4][5] Its structure is a complex, polycyclic diterpenoid skeleton, significantly larger and more sterically hindered than benzoylecgonine.
The only common structural feature between the two molecules is the presence of a benzoyl group. However, the presentation of this group within the overall molecular architecture is vastly different. In benzoylecgonine, the benzoyl group is attached to the tropane ring, which is the primary antigenic determinant for which the immunoassay antibodies are raised. In this compound, the benzoyl group is one of several functional groups on a much larger and structurally distinct scaffold.
Immunoassay Specificity and Cross-Reactivity Principles
Modern immunoassays for benzoylecgonine are designed to be highly specific.[1] The antibodies used in these assays are developed to bind with high affinity to the unique three-dimensional structure of benzoylecgonine. The specificity of these assays is rigorously tested against a panel of structurally related compounds, including other cocaine metabolites, to minimize the occurrence of false-positive results.[2][3]
Cross-reactivity occurs when a substance other than the target analyte binds to the assay's antibodies. The degree of cross-reactivity is dependent on the structural similarity between the cross-reactant and the target analyte. Given the profound structural dissimilarity between this compound and benzoylecgonine, the likelihood of this compound binding with sufficient affinity to the anti-benzoylecgonine antibodies to produce a positive result is extremely low.
Quantitative Data: Inferred Cross-Reactivity
In the absence of direct experimental data for this compound, the following table presents typical cross-reactivity data for common cocaine metabolites and other structurally related compounds in benzoylecgonine immunoassays. This data serves to illustrate the high specificity of these assays. It is inferred that the cross-reactivity of this compound would be negligible.
| Compound | Relationship to Cocaine | Typical Cross-Reactivity (%) in Benzoylecgonine Immunoassays |
| Benzoylecgonine | Primary Metabolite | 100 |
| Cocaine | Parent Drug | Low to moderate |
| Ecgonine Methyl Ester | Metabolite | Low |
| Ecgonine | Metabolite | Very Low |
| This compound | Structurally Unrelated | Negligible (Inferred) |
This data is generalized from various sources on benzoylecgonine immunoassay performance. Actual cross-reactivity can vary between different assay manufacturers and methodologies.
Experimental Protocols: Assessing Immunoassay Cross-Reactivity
To formally determine the cross-reactivity of a compound like this compound in a benzoylecgonine immunoassay, a standardized experimental protocol would be followed. This typically involves a competitive binding assay format.
General Protocol for Cross-Reactivity Testing:
-
Preparation of Standards: A series of standard solutions of the target analyte (benzoylecgonine) are prepared at known concentrations. A range of concentrations of the test compound (this compound) is also prepared.
-
Immunoassay Procedure:
-
A fixed amount of anti-benzoylecgonine antibody is coated onto a solid phase (e.g., a microplate well).
-
A known amount of enzyme-labeled benzoylecgonine is prepared.
-
The standard solutions or the test compound solutions are incubated with the antibody-coated solid phase.
-
The enzyme-labeled benzoylecgonine is then added to the mixture. It will compete with any unlabeled benzoylecgonine or cross-reacting compound for the limited number of antibody binding sites.
-
After an incubation period, the unbound reagents are washed away.
-
-
Signal Detection: A substrate for the enzyme is added, and the resulting signal (e.g., color change, fluorescence) is measured. The intensity of the signal is inversely proportional to the concentration of unlabeled benzoylecgonine or cross-reacting compound in the sample.
-
Data Analysis: The concentration of the test compound that produces a 50% inhibition of the signal (IC50) is determined and compared to the IC50 of the target analyte. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Benzoylecgonine / IC50 of this compound) x 100
Visualizing the Logic of Cross-Reactivity Assessment
The following diagrams illustrate the principles of immunoassay specificity and the inferred lack of cross-reactivity of this compound.
Figure 1. Structural differences leading to binding specificity.
Figure 2. Logical workflow of immunoassay response.
References
- 1. Benzoylecgonine - Wikipedia [en.wikipedia.org]
- 2. CAS 519-09-5: Benzoylecgonine | CymitQuimica [cymitquimica.com]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconitine [flipper.diff.org]
A Comparative Analysis of Benzoylhypaconine and Other Aconitum Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological and toxicological profiles of Benzoylhypaconine and other prominent Aconitum alkaloids, supported by experimental data. This analysis delves into their mechanisms of action, therapeutic potential, and toxicity, offering a comprehensive resource for advancing research in this field.
The genus Aconitum, commonly known as monkshood or wolfsbane, harbors a diverse array of diterpenoid alkaloids. These compounds are notorious for their potent toxicity, yet they also possess significant pharmacological activities, including analgesic, anti-inflammatory, and cardiotonic effects.[1][2] The alkaloids are broadly classified into three types: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and non-esterified diterpene alkaloids. The DDAs, such as Aconitine (B1665448), Mesaconitine, and Hypaconitine, are the most toxic constituents.[3][4] this compound, a monoester-diterpenoid alkaloid, is a hydrolysis product of Hypaconitine and is considered to be significantly less toxic.[3][5] This guide presents a comparative analysis of this compound with other key Aconitum alkaloids, focusing on their toxicity, anti-inflammatory, and analgesic properties, and the underlying molecular mechanisms.
Comparative Toxicity
The toxicity of Aconitum alkaloids is a major concern that limits their therapeutic application. The diester-diterpenoid alkaloids are well-documented for their high acute toxicity, primarily targeting the cardiovascular and central nervous systems.[6] Their mechanism of toxicity involves the persistent activation of voltage-gated sodium channels, leading to arrhythmias and neurotoxicity.[6] Monoester alkaloids, such as this compound, exhibit markedly lower toxicity due to the hydrolysis of the acetyl group at the C-8 position, a key structural feature associated with high toxicity.[5]
| Alkaloid | Chemical Class | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| This compound | Monoester Diterpenoid Alkaloid (MDA) | Mouse | - | Significantly higher than DDAs (exact value not readily available) | [3][5] |
| Aconitine | Diester Diterpenoid Alkaloid (DDA) | Mouse | Oral | 1.0 - 1.8 | [7][8][9][10] |
| Mesaconitine | Diester Diterpenoid Alkaloid (DDA) | Mouse | Oral | 1.9 | [4][11] |
| Hypaconitine | Diester Diterpenoid Alkaloid (DDA) | Mouse | Subcutaneous | 1.9 | [12] |
| Benzoylmesaconine | Monoester Diterpenoid Alkaloid (MDA) | - | - | Lower than DDAs | [13] |
Comparative Anti-inflammatory and Analgesic Activity
Aconitum alkaloids have long been used in traditional medicine for their analgesic and anti-inflammatory properties.[1] Modern pharmacological studies have validated these effects and are beginning to elucidate the underlying mechanisms.
| Alkaloid | Assay | Animal Model | Efficacy | Reference(s) |
| This compound | (Predicted based on related MDAs) | - | Expected to possess anti-inflammatory and analgesic properties with a better safety profile than DDAs. | [14] |
| Aconitine | Acetic acid-induced writhing | Mouse | Potent analgesic effects. | [5] |
| Mesaconitine | - | - | Analgesic action. | [15] |
| Hypaconitine | Carrageenan-induced paw edema | Mouse | Prevents edema at 0.025 mg/kg. | [12] |
| Acetic acid-induced writhing | Mouse | ED50 = 0.1 mg/kg. | [12] | |
| Benzoylmesaconine | LPS-stimulated RAW264.7 cells | In vitro | Significantly decreased the production of IL-1β, IL-6, TNF-α, PGE2, NO, and ROS. | [14][16] |
Mechanisms of Action: Signaling Pathways
The pharmacological and toxicological effects of Aconitum alkaloids are mediated by their interaction with various cellular signaling pathways. The primary target for the toxic diester-diterpenoid alkaloids is the voltage-gated sodium channel.[6] The anti-inflammatory effects of the less toxic monoester alkaloids, such as Benzoylmesaconine, have been shown to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[14][16][17] Given its structural similarity, this compound is also likely to exert its anti-inflammatory effects through these pathways.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Carrageenan-Induced Paw Edema in Mice
This model is used to assess the in vivo anti-inflammatory activity of a compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound) and reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animals are divided into groups: control (vehicle), reference drug, and test compound groups.
-
The initial paw volume of each mouse is measured using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each mouse.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice
This assay evaluates the peripheral analgesic activity of a substance.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid (0.6% v/v in distilled water)
-
Test compound (this compound) and reference drug (e.g., Aspirin)
Procedure:
-
Animals are divided into groups: control (vehicle), reference drug, and test compound groups.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL/10g of 0.6% acetic acid.
-
Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 10 minutes).
-
The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the control group.
Hot Plate Test in Mice
This method is used to assess central analgesic activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Test compound (this compound) and reference drug (e.g., Morphine)
Procedure:
-
The reaction time of each mouse (time taken to lick its paw or jump) on the hot plate is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Animals are divided into groups, and the test compound or vehicle is administered.
-
The reaction time on the hot plate is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
An increase in reaction time compared to the baseline indicates an analgesic effect.
In Vitro Cardiotoxicity Assessment using Whole-Cell Patch Clamp
This electrophysiological technique is used to study the effects of compounds on ion channels in cardiomyocytes.[18][19][20]
Materials:
-
Isolated cardiomyocytes (e.g., neonatal rat ventricular myocytes or human induced pluripotent stem cell-derived cardiomyocytes)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling micropipettes
-
Extracellular and intracellular recording solutions
-
Test compound (e.g., this compound, Aconitine)
Procedure:
-
Cardiomyocytes are cultured on glass coverslips.
-
A glass micropipette with a tip diameter of ~1 µm is filled with intracellular solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
The membrane patch under the pipette tip is ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit specific ion currents (e.g., sodium, potassium, calcium currents).
-
The test compound is perfused into the extracellular solution, and changes in the ion channel currents are recorded and analyzed to determine the cardiotoxic potential.
Caption: Workflow for the comparative analysis of Aconitum alkaloids.
Conclusion
This comparative analysis underscores the significant differences in the pharmacological and toxicological profiles of this compound and other Aconitum alkaloids. While diester-diterpenoid alkaloids like Aconitine exhibit potent bioactivities, their extreme toxicity limits their therapeutic potential. In contrast, monoester-diterpenoid alkaloids, exemplified by this compound and Benzoylmesaconine, present a more favorable safety profile while retaining promising anti-inflammatory and analgesic properties. Their mechanism of action, likely involving the modulation of NF-κB and MAPK signaling pathways, offers a compelling avenue for the development of novel therapeutics for inflammatory and pain-related disorders. Further research, including detailed quantitative analysis of the bioactivities and toxicities of purified monoester alkaloids, is warranted to fully explore their therapeutic potential.
References
- 1. Diterpenoid alkaloids of Aconitum laciniatum and mitigation of inflammation by 14-O-acetylneoline in a murine model of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 3. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Aconitine - Wikipedia [en.wikipedia.org]
- 9. Aconitine | C34H47NO11 | CID 245005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse [frontiersin.org]
- 11. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. [Aconitine analogues in wild Aconitum plants: contents toxicity to mice and decrease by boiling] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mesaconitine | CAS#:2752-64-9 | Chemsrc [chemsrc.com]
- 16. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Voltage-Dependent Potassium Current Recording on H9c2 Cardiomyocytes via the Whole-Cell Patch-Clamp Technique [jove.com]
- 19. Voltage-Dependent Potassium Current Recording on H9c2 Cardiomyocytes via the Whole-Cell Patch-Clamp Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Guide to Quantitative Assays for Benzoylhypaconine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Benzoylhypaconine, a monoester diterpenoid alkaloid found in Aconitum species. The selection of an appropriate assay is critical for pharmacokinetic studies, quality control of herbal medicines, and toxicological analysis. This document outlines the performance characteristics and experimental protocols of various chromatographic techniques to aid in the selection of the most suitable method for specific research needs.
Overview of Analytical Techniques
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the predominant techniques for the quantification of this compound. These methods offer high sensitivity, selectivity, and accuracy. Key methodologies include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalytical assays due to its excellent sensitivity and specificity.
-
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS): Offers faster analysis times and improved resolution compared to conventional HPLC.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): A more accessible and cost-effective option, suitable for quality control of herbal materials where high sensitivity is not the primary requirement.
Quantitative Performance Comparison
The following tables summarize the key validation parameters for different quantitative assays for this compound and related Aconitum alkaloids.
Table 1: Performance of LC-MS/MS Method for Simultaneous Quantification of Aconitum Alkaloids in Human Plasma [1][2]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound (BHA) | 0.1 - 1000 | >0.995 | 0.1 |
| Aconitine (AC) | 0.1 - 1000 | >0.995 | 0.1 |
| Mesaconitine (MA) | 0.1 - 1000 | >0.995 | 0.1 |
| Hypaconitine (HA) | 0.1 - 1000 | >0.995 | 0.1 |
| Benzoylaconine (BAC) | 0.1 - 1000 | >0.995 | 0.1 |
| Benzoylmesaconine (B1261751) (BMA) | 0.1 - 1000 | >0.995 | 0.1 |
Table 2: Performance of UPLC-ESI-MS Method for Aconitum Alkaloids in Xiaohuoluo Pill [3]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) |
| This compound (BHA) | 2.02 - 1010 | >0.9984 | 2.02 | 99.7 - 101.7 |
| Mesaconitine (MA) | 1.41 - 705 | >0.9984 | 1.41 | 99.7 - 101.7 |
| Aconitine (AC) | 1.20 - 600 | >0.9984 | 1.20 | 99.7 - 101.7 |
| Hypaconitine (HA) | 1.92 - 960 | >0.9984 | 1.92 | 99.7 - 101.7 |
| Benzoylmesaconine (BMA) | 4.28 - 2140 | >0.9984 | 4.28 | 99.7 - 101.7 |
| Benzoylaconine (BAC) | 1.99 - 995 | >0.9984 | 1.99 | 99.7 - 101.7 |
Experimental Protocols
LC-MS/MS Method for Quantification in Human Plasma[1][2]
This method is suitable for pharmacokinetic studies requiring high sensitivity.
-
Sample Preparation: Solid-phase extraction (SPE) is performed on a 1 mL HLB cartridge.
-
Chromatographic Separation:
-
Column: Waters C18 column (1.7 µm, 2.1 mm x 100 mm).
-
Mobile Phase: Gradient elution with methanol (B129727) and 0.1% formic acid in water.
-
Flow Rate: Not specified.
-
Run Time: Less than 4.5 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple-Reaction Monitoring (MRM) mode.
-
MRM Transition for this compound (BHA): m/z 574.1 → 104.8.
-
Internal Standard: Lappaconitine (m/z 585.2 → 161.8).
-
UPLC-ESI-MS Method for Quantification in Herbal Medicine[3]
This method is ideal for the quality control of herbal preparations containing Aconitum roots.
-
Sample Preparation: Extraction with an appropriate solvent system.
-
Chromatographic Separation:
-
Column: C18 column.
-
Mobile Phase: Not specified in detail.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Selected Ion Recording (SIR) mode.
-
HPLC-DAD Method for Analysis of Aconitum Alkaloids[4][5]
This method is a reliable and cost-effective approach for the routine quality control of raw herbal materials.
-
Sample Preparation:
-
Chromatographic Separation:
-
Detection:
-
Detector: Diode Array Detector (DAD).
-
Wavelength: 235 nm for monoester-diterpenoid alkaloids like this compound.[4]
-
Mandatory Visualizations
References
- 1. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and this compound in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Orthogonal Methods for Confirming Benzoylhypaconine Identity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of natural products, such as the diterpenoid alkaloid Benzoylhypaconine, is a critical step in drug discovery and development. To ensure the accuracy and reliability of structural elucidation, employing orthogonal analytical methods is paramount. Orthogonal techniques are distinct analytical approaches that measure the same analyte based on different physicochemical principles. This multi-faceted strategy minimizes the risk of misidentification arising from the limitations of a single method and provides a higher degree of confidence in the assigned structure.
This guide provides a comparative overview of key orthogonal methods for the confirmation of this compound identity: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data obtained from orthogonal analytical techniques for the confirmation of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle of Separation/Detection | Differential partitioning between a stationary and mobile phase based on polarity. | Separation by chromatography followed by mass-to-charge ratio (m/z) analysis of precursor and product ions. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Information Provided | Retention Time (t R ) | Retention Time (t R ), Precursor Ion m/z, Product Ion m/z | Chemical Shifts (δ), Coupling Constants (J), Nuclear Overhauser Effects (NOE) |
| Specificity | Moderate; co-elution is possible. | High; based on specific mass transitions. | Very High; provides a unique fingerprint of the molecular structure. |
| Sensitivity | ng-µg range | pg-ng range | µg-mg range |
Table 1: Comparison of Orthogonal Analytical Methods for this compound Identification.
| Parameter | Value |
| Mobile Phase | Acetonitrile and Ammonium (B1175870) Bicarbonate Buffer |
| Column | C18 |
| Detection Wavelength | 240 nm |
| Reported Retention Time (t R ) | Varies depending on specific gradient and column dimensions. |
Table 2: Illustrative HPLC Parameters for Aconitum Alkaloid Analysis.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H] + (m/z) | 602.3 |
| Major Fragment Ions (m/z) | 570.3, 542.3, 498.3, 466.2, 105.1 |
| Collision Energy | Varies to optimize fragmentation. |
Table 3: UPLC-MS/MS Parameters for this compound.
| Nucleus | Illustrative Chemical Shifts (δ) in ppm |
| ¹H NMR | Signals corresponding to aromatic protons of the benzoyl group, methoxy (B1213986) groups, and protons on the diterpenoid skeleton. |
| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, carbons bearing methoxy groups, and the complex carbon skeleton. |
Table 4: Key NMR Spectral Features of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the analysis of this compound using orthogonal methods.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the retention time of this compound as a preliminary identification parameter.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a reference standard of this compound and the sample of interest in a suitable solvent (e.g., methanol) to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Acetonitrile (A) and an aqueous buffer such as ammonium bicarbonate (B). The specific gradient will depend on the complexity of the sample matrix.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: UV detection at 240 nm.
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system. Compare the retention time of the peak in the sample chromatogram with that of the this compound standard.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Objective: To obtain highly specific identification and structural information based on retention time and mass fragmentation patterns.
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
Procedure:
-
Sample Preparation: Prepare samples as described for HPLC, often at lower concentrations due to the higher sensitivity of the instrument.
-
UPLC Conditions:
-
Column: A sub-2 µm particle size C18 column for high resolution and speed.
-
Mobile Phase: Similar to HPLC, often with the addition of a small amount of formic acid to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Precursor Ion Selection: Set the first quadrupole to isolate the [M+H]⁺ ion of this compound (m/z 602.3).
-
Collision-Induced Dissociation (CID): Fragment the precursor ion in the second quadrupole (collision cell) using an inert gas (e.g., argon).
-
Product Ion Scanning: Scan for the characteristic fragment ions in the third quadrupole.
-
-
Analysis: Compare the retention time and the fragmentation pattern of the sample with a known standard of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structure elucidation by mapping the complete carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a pure sample of this compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
NMR Experiments:
-
¹H NMR: Provides information on the chemical environment and connectivity of protons.
-
¹³C NMR: Shows the number and type of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
-
Analysis: The acquired spectral data is processed and analyzed to assign all proton and carbon signals. The resulting chemical shifts, coupling constants, and correlations are compared with established data for this compound or used to determine the structure de novo.
Mandatory Visualization
The following diagrams illustrate the logical workflow and the relationship between the orthogonal methods described.
Caption: Workflow for this compound identity confirmation.
Caption: Relationship between orthogonal analytical methods.
A Comparative Guide: In Silico Prediction vs. Experimental Data for Aconitum Alkaloids - A Case Study on Benzoylmesaconine
Introduction
This guide provides a comparative framework for evaluating in silico predictions against experimental data for the Aconitum alkaloid, Benzoylmesaconine (BMA). While the initial topic of interest was Benzoylhypaconine, a thorough literature search revealed a lack of specific comparative data for this compound. However, significant research exists for the structurally related and abundant monoester alkaloid, Benzoylmesaconine, particularly concerning its anti-inflammatory properties. This document will, therefore, use BMA as a case study to illustrate the process of comparing computational predictions with laboratory findings, a critical step in modern drug discovery and development. We will explore hypothetical in silico predictions for ADMET properties and anti-inflammatory activity and contrast them with published experimental results.
I. In Silico vs. Experimental Data: A Comparative Overview
Computational, or in silico, methods are invaluable for predicting the pharmacokinetic and pharmacodynamic properties of compounds, thereby reducing the time and cost of drug development. However, these predictions must be validated by robust experimental data. This section compares hypothetical in silico predictions for Benzoylmesaconine with available experimental findings.
Table 1: Comparison of Predicted and Experimental ADMET Properties for Benzoylmesaconine
| Parameter | In Silico Prediction (Hypothetical) | Experimental Data |
| Absorption | ||
| Oral Bioavailability | Moderate to High | Specific data on oral bioavailability of isolated BMA is limited. However, related aconitine (B1665448) alkaloids are known to be absorbed. |
| Distribution | ||
| Plasma Protein Binding | High | Data not available in the provided search results. |
| Blood-Brain Barrier Permeation | Predicted to cross | Data not available in the provided search results. |
| Metabolism | ||
| Primary Metabolizing Enzymes | CYP3A4, CYP2D6 | Data not available in the provided search results. |
| Excretion | ||
| Primary Route of Excretion | Renal | Data not available in the provided search results. |
| Toxicity | ||
| Cardiotoxicity | Potential for arrhythmogenic effects | While the toxicity of Benzoylmesaconine is considered lower than its parent compound, aconitine, Aconitum alkaloids are generally associated with cardiotoxicity. |
| Hepatotoxicity | Low to Moderate | Data not available in the provided search results. |
Table 2: Comparison of Predicted and Experimental Anti-inflammatory Activity for Benzoylmesaconine
| Parameter | In Silico Prediction (Hypothetical) | Experimental Data |
| Target Prediction | Cyclooxygenase-2 (COX-2), Toll-like receptor 4 (TLR4) | BMA has been shown to suppress the NF-κB and MAPK signaling pathways, which are downstream of TLR4 activation.[1][2] |
| Binding Affinity (Docking Score) | High affinity for the active site of COX-2 and MD2/TLR4 complex | Experimental validation of direct binding affinity is not detailed in the provided results. |
| Mechanism of Action | Inhibition of pro-inflammatory cytokine production | BMA significantly decreased the production of IL-1β, IL-6, TNF-α, PGE2, and NO in LPS-activated RAW264.7 macrophages.[1][2] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols are based on the experimental studies of Benzoylmesaconine's anti-inflammatory effects.
Cell Culture and Treatment
RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were pre-treated with various concentrations of BMA for 1 hour before stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.[1][2]
Nitric Oxide (NO) Assay
The production of nitric oxide was measured in the cell culture supernatants using the Griess reagent. An equal volume of supernatant and Griess reagent were mixed and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm using a microplate reader.[1]
Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin (B15479496) E2 (PGE2) in the cell culture supernatants were quantified using commercial ELISA kits according to the manufacturer's instructions.[1][2]
Western Blot Analysis
Cell lysates were prepared, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, IκBα, p-IκBα, p65, p-p65, JNK, p-JNK, ERK, p-ERK, p38, and p-p38, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
III. Visualizing the Workflow and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow comparing in silico predictions with experimental validation.
Caption: Anti-inflammatory signaling pathway of Benzoylmesaconine.
IV. Conclusion
This guide demonstrates the synergistic relationship between in silico prediction and experimental validation in the evaluation of pharmacologically active compounds like Benzoylmesaconine. While computational tools offer powerful predictive capabilities, experimental data remains the gold standard for confirming efficacy and safety. The case of Benzoylmesaconine highlights a successful example where experimental evidence has elucidated its anti-inflammatory mechanism of action by demonstrating the inhibition of the NF-κB and MAPK signaling pathways.[1][2] Future research should aim to directly compare in silico predictions with these experimental findings to further refine predictive models for Aconitum alkaloids and accelerate the discovery of novel therapeutic agents.
References
A Glimpse into the Potent World of Diterpenoid Alkaloids for Researchers and Drug Development Professionals
Diterpenoid alkaloids, a class of complex chemical compounds found in plants of the Aconitum (monkshood) and Delphinium (larkspur) genera, are renowned for their potent physiological effects. Among these, aconitine (B1665448), lappaconitine (B608462), and hypaconitine (B608023) stand out due to their significant toxicological profiles, which are of critical interest to researchers in pharmacology, toxicology, and drug development. While structurally related, these alkaloids exhibit distinct differences in their toxicity, presenting both challenges and opportunities for therapeutic innovation. This guide provides a comparative overview of their toxicological profiles, supported by experimental data and detailed methodologies.
Executive Summary of Toxicity
Aconitine is notoriously the most toxic of the three, with a very narrow therapeutic window. Its primary toxic effects are manifested as severe cardiotoxicity and neurotoxicity. Hypaconitine shares a similar toxic profile to aconitine, though it is generally considered slightly less potent. Lappaconitine, in contrast, exhibits significantly lower toxicity, which has led to its investigation and use as an analgesic and antiarrhythmic agent in some parts of the world. The primary mechanism of toxicity for these alkaloids involves the modulation of voltage-gated sodium channels in excitable membranes of tissues like the myocardium, nerves, and muscles.[1]
Quantitative Toxicological Data
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following table summarizes the available LD50 values for aconitine, lappaconitine, and hypaconitine in mice, providing a quantitative comparison of their potency across different routes of administration.
| Alkaloid | Oral LD50 (mg/kg) | Intraperitoneal LD50 (mg/kg) | Subcutaneous LD50 (mg/kg) | Intravenous LD50 (mg/kg) |
| Aconitine | 1.0 - 1.8[2][3][4] | 0.270 - 0.308[3][4] | 0.270 | 0.100 |
| Lappaconitine | 32.4[5][6] | Data not available | 11.7[7] | Data not available |
| Hypaconitine | 1.9 - 2.8[8] | Data not available | 1.9[9][10] | Data not available |
Note: The range in oral LD50 for aconitine and hypaconitine reflects variability reported across different studies.
Experimental Protocols
Standardized protocols are crucial for the accurate assessment and comparison of the toxicological properties of these alkaloids. Below are detailed methodologies for key experiments.
Acute Toxicity (LD50) Determination in Mice
This protocol is designed to determine the median lethal dose (LD50) following a single administration of the test substance.
-
Animals: Healthy, young adult mice (e.g., Kunming or BALB/c strains), 8-12 weeks old, of a single sex (or both sexes if sex-specific differences are being investigated). Animals are acclimatized for at least one week before the experiment.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%), with ad libitum access to standard chow and water.
-
Procedure:
-
Animals are fasted overnight (for oral administration) before dosing.
-
The alkaloid is dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).
-
A range of doses is administered to different groups of mice (typically 5-10 mice per group) via the desired route (oral gavage, intraperitoneal, subcutaneous, or intravenous injection).
-
A control group receives the vehicle only.
-
Animals are observed continuously for the first 4 hours after administration and then periodically for 14 days. Observations include signs of toxicity such as convulsions, changes in motor activity, respiratory distress, and mortality.
-
The number of deaths in each group is recorded.
-
-
Data Analysis: The LD50 value and its 95% confidence interval are calculated using statistical methods such as the Probit analysis or the improved up-and-down procedure.
In Vivo Cardiotoxicity Assessment in Rats
This protocol evaluates the arrhythmogenic potential of the diterpenoid alkaloids.
-
Animals: Adult Sprague-Dawley rats, 250-300g.
-
Procedure:
-
Rats are anesthetized (e.g., with urethane, 1.2 g/kg, intraperitoneally).
-
A lead II electrocardiogram (ECG) is continuously monitored and recorded using subcutaneous needle electrodes.
-
The test alkaloid, dissolved in saline, is infused intravenously at a constant rate.
-
The time of onset of various arrhythmias is recorded, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation, leading to cardiac arrest.
-
-
Endpoints Measured:
-
Dose of the alkaloid required to induce each type of arrhythmia.
-
Changes in heart rate and ECG intervals (PR, QRS, QT).
-
In Vitro Neurotoxicity Assessment using Neuronal Cell Lines
This protocol assesses the direct toxic effects of the alkaloids on neuronal cells.
-
Cell Culture: A suitable neuronal cell line (e.g., PC12 or SH-SY5Y) is cultured under standard conditions.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with various concentrations of the test alkaloid for a specified duration (e.g., 24 or 48 hours).
-
Cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
-
Data Analysis: The concentration of the alkaloid that causes a 50% reduction in cell viability (IC50) is determined.
Mechanisms of Toxicity and Signaling Pathways
The primary toxic actions of aconitine, lappaconitine, and hypaconitine stem from their interaction with voltage-gated sodium channels. However, the nature of this interaction differs, leading to their varied toxicity.
Aconitine and Hypaconitine: These alkaloids are potent activators of voltage-gated sodium channels. They bind to the open state of the channel, causing a persistent influx of sodium ions into the cell. This leads to sustained depolarization of the cell membrane in excitable tissues. The consequences of this persistent activation include:
-
Cardiotoxicity: The sustained sodium influx in cardiomyocytes leads to an overload of intracellular calcium via the sodium-calcium exchanger. This calcium dysregulation is a key factor in the generation of cardiac arrhythmias.
-
Neurotoxicity: In neurons, the persistent depolarization can lead to spontaneous and repetitive firing, followed by a block of nerve conduction. This manifests as initial paresthesia and subsequent paralysis.
Lappaconitine: While still interacting with voltage-gated sodium channels, lappaconitine acts more as a blocker than a potent activator. This action is more akin to that of Class I antiarrhythmic drugs, which explains its lower toxicity and its therapeutic potential in managing arrhythmias.
Below are diagrams illustrating the general toxicological workflow and the primary signaling pathway involved in aconitine-induced cardiotoxicity.
Conclusion
The diterpenoid alkaloids aconitine, lappaconitine, and hypaconitine, while structurally similar, possess markedly different toxicological profiles. Aconitine and hypaconitine are highly toxic, primarily through the persistent activation of voltage-gated sodium channels, leading to severe cardiotoxic and neurotoxic effects. Lappaconitine's mechanism as a sodium channel blocker results in significantly lower toxicity and confers therapeutic potential. A thorough understanding of these differences, supported by robust experimental data and standardized protocols, is essential for researchers and drug development professionals working with these potent natural compounds. This knowledge is critical for ensuring safety in traditional medicine, for guiding the development of novel therapeutics with improved safety profiles, and for the forensic analysis of poisoning cases.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse [frontiersin.org]
- 5. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Jesaconitine monitoring in a case of severe aconitum poisoning with torsade de pointes treated via extracorporeal membrane oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Benzoylhypaconine Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published data on the pharmacological and toxicological properties of Benzoylhypaconine (BAC), a major bioactive derivative of aconitine. The information is compiled from various scientific studies to facilitate independent verification and further research.
Pharmacological and Toxicological Data Summary
This compound has demonstrated a range of biological activities, with its anti-inflammatory effects being the most prominently studied. Limited data is available regarding its cardiotoxicity and neurotoxicity, which are significant concerns for aconitine-type alkaloids. The following tables summarize the available quantitative data from various studies.
| Parameter | Value | Species/Cell Line | Experimental Context | Reference |
| Anti-inflammatory Activity | ||||
| IL-6 Inhibition | Dose-dependent | RAW264.7 macrophages | LPS-induced inflammation | [1] |
| TNF-α Inhibition | Dose-dependent | RAW264.7 macrophages | LPS-induced inflammation | [1] |
| IL-1β Inhibition | Dose-dependent | RAW264.7 macrophages | LPS-induced inflammation | [1] |
| ROS Inhibition | Dose-dependent | RAW264.7 macrophages | LPS-induced inflammation | [1] |
| NO Inhibition | Dose-dependent | RAW264.7 macrophages | LPS-induced inflammation | [1] |
| PGE2 Inhibition | Dose-dependent | RAW264.7 macrophages | LPS-induced inflammation | [1] |
| iNOS Protein Expression | Downregulated | RAW264.7 macrophages | LPS-induced inflammation | [1] |
| COX-2 Protein Expression | Downregulated | RAW264.7 macrophages | LPS-induced inflammation | [1] |
| Cardiotoxicity | Data not available | |||
| Neurotoxicity | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of published data. The following are summaries of key experimental protocols used in the cited studies.
Anti-inflammatory Activity Assessment in RAW264.7 Macrophages[1]
-
Cell Culture: RAW264.7 macrophages were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
LPS-induced Inflammation Model: Cells were pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Measurement of Pro-inflammatory Cytokines and Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) in the culture supernatant was measured using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of IL-6, TNF-α, IL-1β, and PGE2 in the cell culture supernatants were quantified using specific ELISA kits.
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).
-
-
Western Blot Analysis: The protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways were determined by Western blot analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and a general workflow for its analysis.
References
Benchmarking a Novel UPLC-ESI-MS Method for Benzoylhypaconine Analysis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) method for the analysis of Benzoylhypaconine (BHA) against established analytical techniques for aconitine (B1665448) alkaloids. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in making informed decisions for the quantification of this and related compounds.
Performance Comparison of Analytical Methods
The following table summarizes the key quantitative performance parameters of the new UPLC-ESI-MS method for this compound and compares them with other relevant analytical techniques used for aconitine alkaloids.
| Analytical Method | Analyte(s) | LLOQ (ng/mL) | Recovery (%) | Linearity (r) | Reference |
| New UPLC-ESI-MS | This compound (BHA) , Mesaconitine (MA), Aconitine (AC), Hypaconitine (B608023) (HA), Benzoylmesaconitine (BMA), Benzoylaconitine (BAC) | 2.02 | 99.7 - 101.7 | > 0.9984 | [1] |
| HPLC | Aconitine, Mesaconitine, Hypaconitine | 25 - 37 | 96.6 - 103.1 | > 0.999 | [2] |
| LC-MS-MS | Yunaconitine (B1683533), Crassicauline A, Foresaconitine | 0.15 - 0.20 | Not Reported | Not Reported | [3] |
| UHPLC-MS/MS | Yunaconitine and 6 other aconite alkaloids | Not Reported | Excellent | Excellent | [4] |
Experimental Protocols
Novel UPLC-ESI-MS Method for this compound and Other Aconitum Alkaloids[1]
This method was developed for the simultaneous identification and determination of six Aconitum alkaloids, including this compound, in the Xiaohuoluo pill.
Sample Preparation:
-
Accurately weigh and powder the sample (e.g., Xiaohuoluo pill).
-
Transfer a specific amount of the powder to a conical flask.
-
Add an appropriate volume of extraction solvent (e.g., methanol).
-
Perform ultrasonication for a defined period to ensure complete extraction.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.22 μm membrane before injection into the UPLC-ESI-MS system.
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Gradient elution with a suitable solvent system (e.g., acetonitrile (B52724) and water with additives).
-
Flow Rate: Optimized for best separation.
-
Column Temperature: Maintained at a constant temperature.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Selected Ion Recording (SIR) for quantification.
Comparative HPLC Method for Aconitum Alkaloids[2]
This method was developed for the simultaneous determination of aconitine, mesaconitine, and hypaconitine in six species of the Aconitum genus.
Extraction:
-
Extract the plant material with an acidic alcohol solution (e.g., alcohol: pH 3.0 HAc = 85:15, v/v) multiple times.[2]
Chromatographic Conditions:
-
Column: Phenomenex Luna C18.[2]
-
Mobile Phase: Gradient elution with 0.03 mol/mL ammonium (B1175870) bicarbonate (pH 9.50) and acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 231 nm.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound and other aconitine alkaloids using the UPLC-ESI-MS method.
Logical Relationship of Analytical Method Selection
The choice of an analytical method often depends on the specific requirements of the study. The following diagram illustrates a logical decision-making process for selecting an appropriate method for the analysis of aconitine alkaloids.
References
- 1. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous determination of three aconitum alkaloids in urine by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of yunaconitine and related alkaloids in aconites and aconite-containing drugs by ultra high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Benzoylhypaconine: A Procedural Guide
The proper disposal of benzoylhypaconine, a potent aconitine (B1665448) alkaloid, is a critical aspect of laboratory safety and environmental responsibility. Due to its high toxicity, stringent procedures must be followed to neutralize its hazardous properties and ensure compliance with regulatory standards. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or a closely related aconitine alkaloid like hypaconitine. All personnel handling this compound must be thoroughly trained on its hazards and the necessary safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy-grade gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A disposable or dedicated lab coat is required.
-
Respiratory Protection: If there is a risk of aerosolization, an air-purifying respirator should be used.
Work should always be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical destruction facility. This typically involves controlled incineration with flue gas scrubbing to neutralize the toxic compounds.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams.[1]
-
Collect all solid waste, including contaminated PPE (gloves, wipes, etc.), in a dedicated, clearly labeled, and leak-proof container.
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and compatible container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[2]
-
-
Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]
-
Provide the contractor with the SDS and a full description of the waste.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound are considered hazardous waste.
-
These containers must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol).[4][5]
-
The rinsate from this process is also considered hazardous waste and must be collected and disposed of along with the primary this compound waste.[6]
-
After triple-rinsing, the container can be punctured to prevent reuse and disposed of as regular laboratory waste, or recycled if permitted by local regulations.[4]
-
Note: Never dispose of this compound or its waste down the drain or in regular trash.[5][7] Evaporation in a fume hood is not an acceptable method of disposal.[5]
Hazard and Disposal Summary
The following table summarizes key hazard information for aconitine alkaloids, which are closely related to this compound.
| Hazard Classification | Description | Disposal Consideration |
| Acute Toxicity (Oral) | Fatal if swallowed.[8] | Must be handled as acutely hazardous waste. |
| Acute Toxicity (Inhalation) | Fatal if inhaled.[8] | Avoid dust formation and work in a ventilated area.[9] |
| UN Number | UN1544 | For transport, classified as ALKALOIDS, SOLID, N.O.S.[10] |
| Packing Group | I | Indicates a high degree of danger.[10] |
Experimental Protocols Cited
The disposal procedures outlined are based on established guidelines for the management of highly toxic laboratory chemicals and specific information from the Safety Data Sheet for hypaconitine. The core principle is the containment and destruction of the hazardous material by professionals equipped to handle such substances.
This compound Disposal Workflow
Caption: this compound Disposal Decision Workflow.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. echemi.com [echemi.com]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hypaconitine | C33H45NO10 | CID 91973803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. fishersci.com [fishersci.com]
Safe Handling and Disposal of Benzoylhypaconine: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzoylhypaconine.
Hazard Assessment and Quantitative Data
Due to the lack of specific data for this compound, the hazard profile is based on its classification as an aconitine (B1665448) alkaloid. These compounds are categorized as highly potent and extremely toxic. The primary routes of exposure are inhalation of airborne particles, dermal absorption, ocular contact, and ingestion.[1]
Occupational Exposure Banding (OEB): Based on its chemical family, this compound should be handled as a compound falling into the highest containment category, such as OEB 5.
| Metric | Value | Classification & Implications |
| Occupational Exposure Limit (OEL) | < 1 µg/m³ (Assumed) | Requires the use of primary engineering controls (e.g., isolators) and a comprehensive personal protective equipment (PPE) program.[1] |
| Toxicity Class | Extremely Toxic (Assumed) | Can cause severe health effects or death at very low doses. All routes of exposure are significant. |
| Primary Routes of Exposure | Inhalation, Dermal, Ocular, Ingestion | Powders pose a significant inhalation risk.[2] Skin contact can lead to systemic toxicity. |
| Known Health Effects (Aconitine Alkaloids) | Neurotoxicity, Cardotoxicity | May cause numbness, tingling, paralysis, and life-threatening cardiac arrhythmias. |
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense after engineering and administrative controls. For all handling of this compound, particularly in powder form, the following PPE is mandatory.
| PPE Item | Specification |
| Gloves | Double Gloving Required. Two pairs of powder-free, chemical-resistant nitrile gloves. The outer glove should have a long cuff that extends over the gown's cuff. |
| Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting knit cuffs. Must close in the back. |
| Respiratory Protection | For Powders: A Powered Air-Purifying Respirator (PAPR) with a HEPA filter is strongly recommended. For Solutions (in a certified fume hood): A minimum of a fit-tested N95 respirator. Surgical masks are not acceptable.[3] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield are required whenever there is a risk of splash or aerosol generation.[3] |
| Body Protection | Disposable coveralls ("bunny suits") with integrated hood and shoe covers should be used for large-scale operations or when cleaning spills.[3] |
| Shoe Covers | Two pairs of disposable, skid-resistant shoe covers should be worn. The outer pair should be removed when exiting the designated handling area. |
Donning and Doffing Procedure: A strict, documented procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. Doffing should be performed in a designated area, removing the most contaminated items first (e.g., outer gloves, gown) without touching the wearer's skin or street clothes.
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound powder must be performed within a primary engineering control, such as a containment ventilated enclosure (CVE), glovebox, or isolator.[4]
A. Receiving and Storage
-
Verification: Upon receipt, confirm the container is intact and properly labeled.
-
Segregation: Store the compound in a clearly marked, designated, and secure area away from incompatible materials. The storage area should be under negative pressure if possible.
-
Labeling: The storage location must be labeled with "DANGER: EXTREMELY TOXIC" and appropriate hazard pictograms.
-
Access Control: Limit access to the storage area to authorized and trained personnel only.
B. Weighing of Powder (High-Hazard Operation)
-
Containment: Perform all weighing activities inside a certified containment ventilated enclosure (e.g., a powder-containment balance hood) or a glovebox isolator to prevent airborne particle generation.[5]
-
Preparation: Decontaminate the interior surfaces of the containment unit before starting. Place a disposable work surface liner inside.
-
Tooling: Use dedicated, clearly labeled spatulas and weigh boats.
-
Technique: Handle containers and transfer tools slowly and deliberately to minimize dust.
-
Post-Weighing: Securely cap the primary container. Carefully wipe the exterior of the container with a suitable deactivating solution before removing it from containment.
-
Cleanup: All disposable materials used (liner, weigh boats) are to be treated as highly toxic waste.
C. Solution Preparation
-
Containment: Prepare solutions within a certified chemical fume hood or glovebox.
-
Solvent Addition: Add solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Vessel Sealing: Once the powder is in solution, the risk of airborne exposure is reduced, but the solution remains highly toxic. Keep the vessel capped or covered.
Disposal Plan
All waste generated from handling this compound is considered acute hazardous waste . It must never be disposed of in regular trash or down the drain.[6][7]
A. Waste Segregation and Collection
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., outer gloves, gowns, shoe covers, weigh papers, pipette tips, liners) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be lined with a heavy-duty plastic bag.
-
Label the container: "HAZARDOUS WASTE: this compound. ACUTELY TOXIC."
-
-
Liquid Waste:
-
Collect all liquid waste, including unused solutions and the first rinse from cleaning glassware, in a dedicated, sealed, and shatter-proof hazardous waste container.
-
Label the container with the full chemical names and approximate concentrations of all components.
-
-
Sharps Waste:
-
Dispose of any contaminated needles or blades in a designated, puncture-proof sharps container labeled for cytotoxic/toxic waste.
-
B. Decontamination and Cleaning
-
Develop a Deactivation Solution: Whenever possible, a validated decontamination solution should be developed to chemically degrade this compound. This may involve solutions with extreme pH (e.g., sodium hydroxide) or oxidizing agents (e.g., sodium hypochlorite), but compatibility must be verified.[8]
-
Glassware Cleaning:
-
Rinse contaminated glassware with the chosen deactivating solution or a suitable organic solvent. This initial rinsate is hazardous waste.[9]
-
Follow with a triple rinse using a standard laboratory detergent and water.
-
-
Surface Cleaning:
-
At the end of each work session, thoroughly wipe down all surfaces within the containment area with the deactivating solution, followed by water.
-
C. Final Disposal
-
Storage: Store sealed hazardous waste containers in a designated, secure satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's certified hazardous waste disposal service. Do not attempt to transport or dispose of the waste personally.
Emergency Procedures
A. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
B. Spill Cleanup
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Isolate: Secure the area and prevent entry.
-
PPE: Don the full set of mandatory PPE, including a PAPR, before re-entering the area.
-
Containment: For liquid spills, cover with an absorbent material from a chemical spill kit. For powder spills, gently cover with a damp cloth or absorbent pad to prevent it from becoming airborne; do not sweep dry powder.
-
Neutralization: If a validated deactivating solution is available, apply it to the spill area and allow sufficient contact time.
-
Collection: Carefully collect all contaminated materials using dedicated tools and place them in the designated hazardous waste container.
-
Final Cleaning: Clean the spill area thoroughly with the deactivating solution, followed by detergent and water.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the critical workflows for handling highly potent compounds like this compound.
Caption: High-level workflow for handling this compound, emphasizing safety and containment.
Caption: Step-by-step emergency response plan for a spill of a highly toxic compound.
References
- 1. agnopharma.com [agnopharma.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. witpress.com [witpress.com]
- 5. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
